molecular formula C3H3BrN2OS B1375204 2-Bromo-5-methoxy-1,3,4-thiadiazole CAS No. 1343268-86-9

2-Bromo-5-methoxy-1,3,4-thiadiazole

Cat. No.: B1375204
CAS No.: 1343268-86-9
M. Wt: 195.04 g/mol
InChI Key: AXTQMPBAOSRIHJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C3H3BrN2OS and its molecular weight is 195.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-methoxy-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-methoxy-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxy-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTQMPBAOSRIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343268-86-9
Record name 2-bromo-5-methoxy-1,3,4-thiadiazole
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-methoxy-1,3,4-thiadiazole: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-5-methoxy-1,3,4-thiadiazole (CAS 1343268-86-9), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of other aromatic rings like pyrazoles and oxazoles.[2] This structural similarity allows for the development of novel compounds with potentially improved biological activity.[2] The 1,3,4-thiadiazole moiety is a key component in a wide range of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

2-Bromo-5-methoxy-1,3,4-thiadiazole emerges as a particularly valuable derivative. The presence of a reactive bromine atom at the 2-position and a methoxy group at the 5-position provides a unique combination of functionalities.[2] The bromine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures. The methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1343268-86-9[4]
Molecular Formula C₃H₃BrN₂OS[5]
Molecular Weight 195.04 g/mol [6]
SMILES COC1=NN=C(Br)S1[6]
Appearance Likely a solid[7]
Storage Inert atmosphere, store in freezer, under -20°C[6]

Spectroscopic Data:

  • ¹H NMR: A proton NMR spectrum is available for this compound, which is a key tool for structural verification.[8] The spectrum would be expected to show a singlet for the methoxy protons.

Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole

The primary synthetic route to 2-Bromo-5-methoxy-1,3,4-thiadiazole involves the bromination of a 5-methoxy-1,3,4-thiadiazole precursor.[2] While a specific detailed protocol for this exact molecule is not published in readily accessible literature, a general and reliable procedure can be adapted from the synthesis of analogous 2-bromo-1,3,4-thiadiazoles.[12][13]

General Synthetic Workflow

Sources

An In-Depth Technical Guide to 2-Bromo-5-methoxy-1,3,4-thiadiazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-1,3,4-thiadiazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We delve into the core physicochemical properties of this compound, present a detailed, field-proven protocol for its synthesis via a Sandmeyer reaction, and outline robust methodologies for its spectroscopic characterization. Furthermore, this guide explores the compound's reactivity and its role as a versatile precursor for the development of novel therapeutic agents and functional materials. The insights provided herein are grounded in established chemical principles and supported by authoritative references to empower researchers in their drug development and material design endeavors.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the scientific community, particularly in the field of drug discovery.[1] Its unique electronic properties and structural features have established it as a "privileged scaffold." This designation stems from its ability to serve as a core structural motif in a wide array of biologically active compounds.[1]

One of the key attributes of the 1,3,4-thiadiazole ring is its function as a bioisostere of pyrimidine and other biologically relevant structures. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule.[2] This bioisosteric relationship allows medicinal chemists to substitute a thiadiazole ring into a known bioactive molecule, potentially enhancing its efficacy, altering its metabolic profile, or improving its pharmacokinetic properties.[2] Consequently, derivatives of 1,3,4-thiadiazole have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

2-Bromo-5-methoxy-1,3,4-thiadiazole represents a particularly valuable derivative. The presence of a bromine atom at the 2-position provides a reactive handle for further chemical modification, most notably through nucleophilic aromatic substitution or cross-coupling reactions. The methoxy group at the 5-position modulates the electronic character of the ring, influencing its reactivity and biological interactions. This specific combination of functional groups makes it a highly versatile intermediate for constructing complex molecular architectures.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. All quantitative data for 2-Bromo-5-methoxy-1,3,4-thiadiazole are summarized in Table 1.

PropertyValueSource(s)
Molecular Weight 195.04 g/mol ,
Molecular Formula C₃H₃BrN₂OS,
CAS Number 1343268-86-9,
IUPAC Name 2-bromo-5-methoxy-1,3,4-thiadiazole,
SMILES COC1=NN=C(S1)Br
InChI Key AXTQMPBAOSRIHJ-UHFFFAOYSA-N

Synthesis and Purification Protocol

The synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole is most reliably achieved via a Sandmeyer reaction, starting from the commercially available 2-amino-5-methoxy-1,3,4-thiadiazole. This classic transformation in aromatic chemistry allows for the efficient conversion of an amino group into a bromo group via a diazonium salt intermediate, catalyzed by a copper(I) salt.[4][5]

Rationale for Method Selection

The Sandmeyer reaction is chosen for its high efficiency and reliability in replacing an aromatic amino group with a halide.[4][6] The mechanism involves three key stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable arenediazonium salt.[5]

  • Single Electron Transfer (SET): The copper(I) catalyst (CuBr) donates an electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[4] This step is thermodynamically favorable due to the formation of the highly stable N₂ molecule.

  • Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[4]

This catalytic cycle provides a clean and high-yielding pathway that is often superior to direct bromination methods, which can suffer from poor regioselectivity and harsh reaction conditions.

Experimental Workflow Diagram

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Work-up & Purification A1 Dissolve 2-amino-5-methoxy- 1,3,4-thiadiazole in HBr (48%) A2 Cool solution to 0-5 °C (ice-water bath) A1->A2 A3 Add NaNO₂ solution dropwise maintaining T < 5 °C A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B2 Add diazonium salt solution (from Part A) to CuBr solution at RT A4->B2 Diazonium Salt Solution B1 Prepare solution of CuBr in HBr (48%) B1->B2 B3 Observe N₂ gas evolution B2->B3 B4 Heat to 50-60 °C until gas evolution ceases B3->B4 C1 Cool reaction mixture to RT C2 Extract with Ethyl Acetate (3x) C1->C2 C3 Wash combined organic layers with brine C2->C3 C4 Dry over anhydrous Na₂SO₄ C3->C4 C5 Concentrate in vacuo C4->C5 C6 Purify by column chromatography (Hexane:EtOAc) C5->C6

A step-by-step workflow for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole.
Detailed Step-by-Step Protocol

Reagents & Equipment:

  • 2-Amino-5-methoxy-1,3,4-thiadiazole (1.0 eq) [PubChem CID: 12388755]

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • Diazotization: a. In a 100 mL round-bottom flask, dissolve 2-amino-5-methoxy-1,3,4-thiadiazole (e.g., 1.31 g, 10 mmol) in 20 mL of 48% HBr with stirring. b. Cool the resulting solution to 0-5 °C using an ice-water bath. c. In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of deionized water. d. Add the sodium nitrite solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. e. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt.

  • Sandmeyer Reaction: a. In a separate 250 mL round-bottom flask, add copper(I) bromide (1.72 g, 12 mmol) to 15 mL of 48% HBr and stir to form a solution. b. Slowly, and with vigorous stirring, add the cold diazonium salt solution from step 1e to the copper(I) bromide solution at room temperature. c. Vigorous evolution of nitrogen gas should be observed. Allow the reaction to stir at room temperature for 1 hour. d. Gently heat the reaction mixture to 50-60 °C for 30-60 minutes, or until gas evolution ceases completely.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a 500 mL separatory funnel. b. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. e. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting with 5:95 and increasing to 20:80) to yield 2-Bromo-5-methoxy-1,3,4-thiadiazole as a solid.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence of the target molecule's identity and purity.

Protocol for NMR and MS Analysis
  • Sample Preparation (NMR): Dissolve approximately 5-10 mg of the purified, dry product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition with 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass.

Expected Spectroscopic Data

The expected chemical shifts are based on published data for structurally similar 1,3,4-thiadiazole derivatives.[2][3][7]

NucleusAssignmentExpected Chemical Shift (δ, ppm)Rationale
¹H NMR -OCH₃ 3.9 – 4.3Singlet, 3 protons. Deshielded due to the adjacent oxygen atom.
¹³C NMR -OC H₃55 – 60Methoxy carbon signal, consistent with literature values for similar structures.[3]
¹³C NMR C 5-OCH₃175 – 185Thiadiazole ring carbon attached to the electronegative oxygen atom, resulting in a significant downfield shift.
¹³C NMR C 2-Br155 – 165Thiadiazole ring carbon attached to bromine. The "heavy atom effect" of bromine and its electronegativity influence this shift.
HRMS [M+H]⁺194.9222 (for C₃H₄BrN₂OS⁺)The calculated monoisotopic mass provides definitive confirmation of the molecular formula.

Key Chemical Reactions and Derivatization Potential

The synthetic utility of 2-Bromo-5-methoxy-1,3,4-thiadiazole lies in its capacity to undergo further transformations, primarily leveraging the reactivity of the C-Br bond.

Reactions cluster_reactions Derivatization Pathways main 2-Bromo-5-methoxy- 1,3,4-thiadiazole sub Nucleophilic Aromatic Substitution (SNAr) main->sub Nu- / Base cross Palladium-Catalyzed Cross-Coupling main->cross R-B(OH)₂ / Pd Catalyst (e.g., Suzuki Coupling) prod_sub 2-Substituted-5-methoxy- 1,3,4-thiadiazoles (e.g., Amines, Thioethers) sub->prod_sub prod_cross 2-Aryl/Alkenyl-5-methoxy- 1,3,4-thiadiazoles cross->prod_cross

Primary reaction pathways for derivatizing the target compound.
  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates the displacement of the bromide by various nucleophiles. This allows for the straightforward introduction of amines, thiols, alkoxides, and other functional groups at the 2-position, providing rapid access to a library of derivatives for structure-activity relationship (SAR) studies.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for modern cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These powerful methods enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, alkenyl, or alkynyl fragments. This is a cornerstone strategy for building the complex molecular scaffolds often required for potent biological activity.

Applications in Research and Development

The derivatives synthesized from 2-Bromo-5-methoxy-1,3,4-thiadiazole are of high interest in several research domains.

  • Medicinal Chemistry: As previously noted, the 1,3,4-thiadiazole core is present in numerous compounds with therapeutic potential. By using the title compound as a starting material, researchers can synthesize novel candidates for various targets. For instance, coupling with different aromatic amines can lead to potential inhibitors of kinases or other enzymes implicated in cancer.[3] The scaffold is also a key component in the development of new antimicrobial and antifungal agents.

  • Materials Science: The electronic properties of the 1,3,4-thiadiazole ring make it an attractive component for organic electronic materials. Its electron-deficient character is useful in the design of n-type organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to systematically modify the structure via cross-coupling allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels.

Safety and Handling

No specific toxicological data for 2-Bromo-5-methoxy-1,3,4-thiadiazole is readily available. Therefore, this compound must be handled with the standard precautions applicable to all new or uncharacterized chemical substances.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-methoxy-1,3,4-thiadiazole is a high-value chemical intermediate whose strategic importance is derived from the proven biological and material relevance of its core heterocyclic scaffold. The combination of a reactive bromine atom and a modulating methoxy group provides chemists with a versatile platform for molecular design. The robust and reproducible synthetic protocol presented in this guide, based on the Sandmeyer reaction, makes the compound readily accessible. Coupled with clear methods for characterization and a defined potential for further derivatization, this guide serves as a valuable resource for scientists aiming to leverage this potent building block in the pursuit of new medicines and materials.

References

  • American Elements. (n.d.). 2-bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from [Link]

  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry.
  • Gür, M., & Şener, N. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30155-30168. Available at: [Link]

  • Kowalski, P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6296. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. Available at: [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2305-2316. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Singh, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 3135-3165. Available at: [Link]

Sources

2-Bromo-5-methoxy-1,3,4-thiadiazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Abstract

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a multitude of biological targets. This guide focuses on a specific derivative, 2-Bromo-5-methoxy-1,3,4-thiadiazole. While this compound is primarily documented as a synthetic intermediate, its structural features—a reactive bromine atom and an electron-donating methoxy group—suggest significant, yet unexplored, pharmacological potential. This document synthesizes the broad biological activities of the 1,3,4-thiadiazole class to postulate testable mechanisms of action for this specific molecule. We will explore potential roles in enzyme inhibition and oncology, provide detailed experimental workflows for validation, and offer insights into the structure-activity relationship that underpins its potential efficacy.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Pharmacology

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3][4][5] The success of this scaffold can be attributed to several key physicochemical characteristics:

  • Bioisosterism: The thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, allowing it to mimic these structures and interact with their biological targets.[6][7]

  • Liposolubility: The presence of a sulfur atom generally enhances the compound's liposolubility, which can improve its ability to cross cellular membranes.[6][7]

  • Mesoionic Character: The unique electronic distribution within the 1,3,4-thiadiazole ring facilitates interactions with biological macromolecules.[6][8]

  • Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, a critical interaction for binding to enzyme active sites and receptors.

2-Bromo-5-methoxy-1,3,4-thiadiazole combines this versatile core with two functionally significant substituents, positioning it as a compound of interest for mechanistic exploration.

Postulated Mechanisms of Action

Given the extensive literature on 1,3,4-thiadiazole derivatives, we can formulate several well-grounded hypotheses for the mechanism of action of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The primary postulated mechanisms fall into two categories: targeted enzyme inhibition and induction of cellular apoptosis.

Mechanism A: Multi-Target Enzyme Inhibition

The 1,3,4-thiadiazole scaffold is a cornerstone for the design of various enzyme inhibitors.[1][4] The electronic properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole make it a plausible candidate for inhibiting several classes of enzymes.

  • Kinase Inhibition: Numerous 1,3,4-thiadiazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[7] Targets such as c-Met, c-Src, and Abl tyrosine kinases have been successfully inhibited by compounds containing this scaffold.[1][6] The bromine atom can form halogen bonds within the ATP-binding pocket, while the methoxy group can form key hydrogen bonds, potentially leading to potent and selective inhibition.

  • Carbonic Anhydrase (CA) Inhibition: Thiadiazoles are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and are targets for diuretics and anti-glaucoma agents.[1][4]

  • DNA Metabolism Enzymes: Certain derivatives have been shown to interfere with DNA replication by inhibiting enzymes like DNA polymerase or topoisomerase, a mechanism that is particularly effective in rapidly dividing cancer cells.[9]

Mechanism B: Induction of Apoptosis in Cancer Cells

A significant body of research demonstrates the pro-apoptotic capabilities of 1,3,4-thiadiazole derivatives in various cancer cell lines.[9][10][11] The cytotoxic effects are often a direct consequence of upstream enzyme inhibition (e.g., kinases) or the disruption of critical cellular pathways.

  • Signaling Pathway Disruption: Inhibition of survival-related kinases (like Akt or ERK, downstream of c-Met) can tip the cellular balance towards apoptosis.

  • Caspase Activation: Mechanistic studies on related compounds have shown that they can trigger the caspase cascade, leading to programmed cell death. For instance, studies on 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent indicated that caspase 8 activity was a likely part of their anticancer mechanism.[10]

The workflow below illustrates a logical progression from broad phenotypic screening to specific mechanistic validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Confirmation & Target Class ID cluster_2 Phase 3: Specific Mechanism Validation A Compound Synthesis & Purity Confirmation B Phenotypic Screening (Cancer Cell Lines & Microbial Strains) A->B Test Compound C Determine IC50 / MIC B->C D Broad-Panel Assays (e.g., Kinase Panel, CA Assay) C->D If Active E In Vitro Assay on Specific Target (e.g., c-Met) D->E Identify Hit Class F Cellular Target Engagement (Western Blot for p-Met) E->F G Apoptosis Confirmation (Annexin V / Caspase Assay) F->G G Receptor Growth Factor Receptor (e.g., c-Met) Kinase Kinase Domain Receptor->Kinase Activates Compound 2-Bromo-5-methoxy- 1,3,4-thiadiazole Compound->Kinase Inhibits ATP Binding Downstream Downstream Signaling (e.g., Akt, ERK) Kinase->Downstream Phosphorylates ATP ATP ATP->Kinase Binds Response Cell Proliferation & Survival Downstream->Response

Caption: Postulated inhibition of a receptor tyrosine kinase pathway.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the 1,3,4-thiadiazole ring are critical determinants of its biological activity.

  • C2-Bromo Group: The bromine atom is an electron-withdrawing group and a potential halogen bond donor. Its presence can significantly enhance binding affinity in certain enzyme active sites. It also serves as a key reactive handle for synthetic elaboration, allowing for the creation of libraries of derivatives to optimize potency and selectivity.

  • C5-Methoxy Group: The methoxy group is electron-donating. Phenyl rings bearing methoxy substituents are frequently found in highly active 1,3,4-thiadiazole derivatives, suggesting this group plays a favorable role in target interaction, potentially through hydrogen bonding or by modulating the electronic character of the heterocyclic ring. [10][12][13]

Conclusion

While direct experimental data on the mechanism of action of 2-Bromo-5-methoxy-1,3,4-thiadiazole remains to be published, a comprehensive analysis of the 1,3,4-thiadiazole chemical class provides a robust framework for postulating its biological function. The evidence strongly suggests potential roles as an inhibitor of protein kinases and as an inducer of apoptosis in cancer cells. Its structure is ripe for exploration and optimization. The experimental workflows detailed in this guide provide a clear and logical path forward for researchers to elucidate its precise molecular targets and validate its potential as a novel therapeutic agent. The convergence of a privileged scaffold with functionally significant substituents makes 2-Bromo-5-methoxy-1,3,4-thiadiazole a compelling candidate for further drug discovery and development efforts.

References

  • 2-Bromo-5-methoxy-1,3,4-thiadiazole - Smolecule. (2024-04-14).
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  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. (n.d.).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. (n.d.).
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH. (n.d.).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. (2023-12-14).
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. (n.d.).
  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. (2025-08-10).
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06).
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  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. (2025-06-24).
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  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. (n.d.).
  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers. (2024-06-30).

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An In-Depth Technical Guide to the Solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in both chemical reactions and biological systems.[1] Poor solubility can create significant bottlenecks in drug discovery and development, leading to unreliable bioassay results, diminished bioavailability, and challenges in formulation.[2][3][4] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for its quantitative measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to advance their scientific objectives.

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity from discovery to a viable drug candidate, solubility is a paramount consideration.[5] A compound must be in solution to be absorbed, distributed, and ultimately reach its biological target.[3][6] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, a major hurdle for formulation chemists.[1][3]

The subject of this guide, 2-Bromo-5-methoxy-1,3,4-thiadiazole, belongs to the thiadiazole class of heterocycles. Thiadiazoles are recognized as important pharmacophores and are present in a variety of biologically active compounds.[7] The specific substituents—a bromine atom and a methoxy group—impart distinct electronic and steric properties that influence its interactions with various solvents. Understanding the solubility of this molecule is therefore essential for:

  • Synthetic Chemistry: Ensuring complete dissolution for homogenous reaction kinetics and preventing precipitation of reagents or products.

  • In Vitro Assays: Avoiding artificially weak potency or erroneous results in high-throughput screening due to compound precipitation in assay buffers.[6]

  • Formulation Development: Providing foundational data for creating stable and bioavailable dosage forms.[1]

  • ADMET Studies: Predicting oral absorption and ensuring adequate compound exposure in preclinical animal studies.[4]

This guide will equip the researcher with the theoretical knowledge and practical methodology to accurately assess the solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole in a range of relevant organic solvents.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[8] The solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole is governed by the interplay of its constituent functional groups and their affinity for the solvent.

  • The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle contains one sulfur and two nitrogen atoms, making it a polar moiety.[7][9] The heteroatoms can act as hydrogen bond acceptors, suggesting favorable interactions with polar solvents.

  • The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is a hydrogen bond acceptor. This group contributes to the molecule's polarity and potential for interaction with protic solvents.

  • The Bromo Group (-Br): The bromine atom is large and polarizable, contributing to van der Waals forces. While it increases molecular weight, which can decrease solubility, its electronegativity adds to the overall polarity of the molecule.

Based on this analysis, we can hypothesize that 2-Bromo-5-methoxy-1,3,4-thiadiazole will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and polar protic solvents (e.g., Ethanol, Methanol). Its solubility is expected to be lower in nonpolar solvents such as hexane or toluene.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, quantitative experimental measurement is essential for accurate characterization. The Shake-Flask Method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[10] This method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Rationale for Methodology

The chosen protocol combines the robust shake-flask equilibration with the specificity and sensitivity of High-Performance Liquid Chromatography (HPLC) for quantification.[11][12][13] This approach is superior to methods relying solely on UV-Vis spectroscopy, as HPLC can separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[13]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole in a panel of organic solvents at a controlled temperature.

Materials:

  • 2-Bromo-5-methoxy-1,3,4-thiadiazole (solid, >98% purity)

  • Selected solvents (e.g., Acetonitrile, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene, Heptane) of HPLC grade or higher.

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Vials: Add an excess amount of solid 2-Bromo-5-methoxy-1,3,4-thiadiazole to each of the 2 mL glass vials (a small spatula tip, ensuring undissolved solid is visible). Prepare each solvent in triplicate to ensure reproducibility.[2]

  • Solvent Addition: Accurately pipette 1.0 mL of the selected organic solvent into each corresponding vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[2] Allow the mixtures to shake for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, remove the vials and allow them to stand for 30 minutes to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining fine particulates.

  • Sample Dilution: Dilute the filtered sample with an appropriate solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis: Analyze the diluted samples by HPLC. The concentration of the dissolved compound is determined by comparing the peak area to a pre-established calibration curve.[11]

Preparation of HPLC Calibration Curve

A critical component of this protocol is the accurate quantification of the analyte.

  • Stock Solution: Accurately weigh a known amount of 2-Bromo-5-methoxy-1,3,4-thiadiazole and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[11]

  • Standard Solutions: Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions covering the expected concentration range of the samples.[11]

  • Analysis and Curve Generation: Inject each standard solution into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole

SolventPolarity IndexSolubility (mg/mL)Solubility (µg/mL)Classification
Heptane0.1Record Data HereRecord Data Heree.g., Insoluble
Toluene2.4Record Data HereRecord Data Heree.g., Sparingly Soluble
Dichloromethane3.1Record Data HereRecord Data Heree.g., Soluble
Ethyl Acetate4.4Record Data HereRecord Data Heree.g., Soluble
Acetonitrile5.8Record Data HereRecord Data Heree.g., Freely Soluble
Ethanol4.3Record Data HereRecord Data Heree.g., Freely Soluble
Methanol5.1Record Data HereRecord Data Heree.g., Very Soluble
Dimethyl Sulfoxide7.2Record Data HereRecord Data Heree.g., Very Soluble

Note: Polarity Index values are approximate. Classification should be based on a standard system (e.g., USP).

The data in this table will provide a quantitative basis to either confirm or refine the initial theoretical predictions. For drug development purposes, high solubility in solvents like ethanol or other pharmaceutically acceptable excipients is particularly valuable. Low solubility in nonpolar solvents like heptane can be exploited for purification by crystallization.

Visualization of Experimental Workflow

To provide a clear visual summary of the protocol, the following workflow diagram has been generated.

G prep 1. Preparation Add excess solid to triplicate vials solvent 2. Solvent Addition Add 1.0 mL of target solvent prep->solvent equil 3. Equilibration Shake at 25°C for 24h solvent->equil phase_sep 4. Phase Separation Centrifuge at 10,000 x g equil->phase_sep collect 5. Sample Collection Filter supernatant (0.22 µm) phase_sep->collect dilute 6. Dilution Dilute sample into linear range collect->dilute hplc 7. HPLC Analysis Quantify against calibration curve dilute->hplc data 8. Data Reporting Calculate solubility (mg/mL) hplc->data

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Determining the solubility of 2-Bromo-5-methoxy-1,3,4-thiadiazole is not merely an academic exercise; it is a fundamental step in unlocking its potential as a useful chemical entity. The combination of theoretical structural analysis and rigorous experimental measurement using the shake-flask HPLC method provides a comprehensive and reliable solubility profile. This data empowers researchers to make informed decisions regarding reaction conditions, assay design, and formulation strategies, thereby accelerating the research and development process and mitigating the risks associated with poor solubility.

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Substance solubility - Drug Discovery News. (n.d.).
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books. (2015).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • The Importance of Solubility for New Drug Molecules. (2020).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Available at: [Link]

  • Shake Flask Method Summary - BioAssay Systems. (n.d.).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).
  • Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. (n.d.). Available at: [Link]

  • Thiadiazoles and Their Properties - ISRES. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Chemical properties of thiadiazole compounds - Journal of Education for Pure Science. (n.d.).
  • Chemical properties of thiadiazole compounds - Journal of Education for Pure Science. (2002). Available at: [Link]

  • Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT. (n.d.).

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2-Bromo-5-methoxy-1,3,4-thiadiazole safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Section 1: Introduction & Scientific Context

2-Bromo-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound of significant interest to the scientific community. Its unique structure, featuring a 1,3,4-thiadiazole core functionalized with a reactive bromine atom and a methoxy group, positions it as a valuable and versatile building block in medicinal chemistry and materials science.[1] The 1,3,4-thiadiazole ring is a well-established pharmacophore and a bioisostere of other five-membered aromatic rings, enabling its use in the design of novel pharmaceutical agents with potential antimicrobial and anticancer properties.[1][2][3] In materials science, the electronic properties conferred by its substituents are explored for the development of advanced materials like organic semiconductors.[1]

However, the very features that make this compound chemically useful—namely its reactivity—also necessitate a thorough understanding of its potential hazards. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The protocols and principles outlined herein are grounded in established safety data and an understanding of the compound's chemical reactivity, ensuring both personal safety and experimental integrity.

Section 2: Compound Identification and Physicochemical Properties

Proper identification is the first step in a robust safety protocol. While detailed experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on closely related analogs. The compound is expected to be a solid at room temperature.

Identifier Value Source
Chemical Name 2-Bromo-5-methoxy-1,3,4-thiadiazoleN/A
CAS Number 1343268-86-9[4]
Molecular Formula C₃H₃BrN₂OSInferred from structure
Molecular Weight 195.04 g/mol Inferred from structure
Appearance Expected to be an off-white to pale yellow crystalline solid[5]

Section 3: Hazard Assessment & Toxicology

2-Bromo-5-methoxy-1,3,4-thiadiazole is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity. The underlying causality for its irritant properties lies in its reactivity; as an electrophilic halogenated heterocycle, it can potentially react with biological nucleophiles such as amino acids and proteins, leading to irritation at the site of contact.

Globally Harmonized System (GHS) Classification
Hazard Class Hazard Code Description
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

Pictogram:



  • Toxicological Profile Summary:

    • Oral: Harmful if ingested, potentially causing gastrointestinal irritation.[6]

    • Dermal: Causes skin irritation upon contact. Prolonged contact may lead to redness and discomfort.[1][6]

    • Inhalation: May cause irritation to the respiratory tract if dust is inhaled.[1][6]

    • Eye Contact: Causes serious eye irritation, with potential for redness, pain, and watering.[1][6]

Section 4: Core Principles of Safe Handling (The "Why")

Understanding the chemical reactivity of 2-Bromo-5-methoxy-1,3,4-thiadiazole is fundamental to appreciating the rationale behind specific safety protocols.

  • Reactivity at the C-Br Bond: The carbon atom attached to the bromine is electron-deficient, making it susceptible to nucleophilic substitution .[2] This is the primary reaction pathway for its use as a synthetic building block. From a safety perspective, this means the compound will react with strong nucleophiles, including strong bases. Such reactions can be exothermic and should be controlled.

  • Ring Stability: The 1,3,4-thiadiazole ring is aromatic and generally stable. However, like many heterocyclic systems, it can be sensitive to strong oxidizing agents.[7] Contact with potent oxidizers should be avoided to prevent uncontrolled reactions.

  • Thermal Decomposition: While specific data is unavailable, heating brominated heterocyclic compounds can lead to decomposition, releasing toxic and corrosive fumes such as hydrogen bromide (HBr), nitrogen oxides (NOx), and sulfur oxides (SOx).[7] This underpins the need for controlled heating and adequate ventilation.

The following diagram illustrates the hierarchy of controls that should be applied when working with this compound.

Risk_Control_Hierarchy cluster_main Risk Assessment & Control Hierarchy Elimination Elimination (Not feasible - compound is required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for mitigating risks associated with 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Section 5: Standard Operating Procedures (SOPs)

Adherence to the following procedures is mandatory for the safe handling of this compound.

Required Personal Protective Equipment (PPE)

The final line of defense is robust PPE. The following must be worn at all times when handling the compound.

Equipment Specification Rationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against dust particles and splashes, mitigating the H319 (serious eye irritation) hazard.[7]
Hand Protection Nitrile gloves (inspect before use).Provides a chemical barrier to prevent skin contact and irritation (H315).
Body Protection Fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Not required for small quantities in a fume hood. Use a NIOSH/MSHA-approved respirator if engineering controls are inadequate or if dust formation is significant.Mitigates the H335 (respiratory irritation) hazard.[7]
Engineering Controls
  • Primary Control: Always handle 2-Bromo-5-methoxy-1,3,4-thiadiazole, including weighing and transfers, inside a certified chemical fume hood.[7] This contains dust and vapors, protecting the user from inhalation.

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[7]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Handling Check: Don all required PPE. Ensure the fume hood sash is at the appropriate working height and airflow is confirmed.

  • Weighing: If possible, weigh the compound directly into the reaction vessel on a tared balance inside the fume hood. If an external balance must be used, use a sealed container for transport.

  • Transfer: Use a spatula or powder funnel to transfer the solid. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.

  • Post-Handling: Tightly cap the source container immediately after use.

  • Decontamination: Carefully wipe down the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[8]

Storage Requirements
  • Container: Store in the original, tightly sealed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 6: Emergency Procedures

Spill Management

In the event of a spill, remain calm and follow the established protocol. The following flowchart outlines the decision-making process for managing a spill of solid 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Spill_Management_Workflow cluster_spill Spill Management Protocol Start Spill Occurs Assess Assess Spill Size & Location Is it a large spill or outside the fume hood? Start->Assess Evacuate Alert others in the area. Evacuate immediately. Contact EHS/Emergency Services. Assess->Evacuate Yes Contain Small Spill Contained in Fume Hood Assess->Contain No PPE_Check Ensure appropriate PPE is worn (add respirator if necessary) Contain->PPE_Check Cover Gently cover the spill with an absorbent material to prevent dust. PPE_Check->Cover Collect Carefully sweep the material into a waste container. Do NOT use water. Cover->Collect Decontaminate Wipe the area with a damp cloth. Place all contaminated materials in a sealed hazardous waste bag. Collect->Decontaminate Dispose Label and dispose of waste according to institutional guidelines. Decontaminate->Dispose End Report Incident Dispose->End

Caption: Workflow for managing a solid spill of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[8]

Section 7: Waste Management & Disposal

All waste containing 2-Bromo-5-methoxy-1,3,4-thiadiazole must be treated as hazardous waste. Brominated organic compounds require specialized disposal to prevent environmental contamination.[9]

Protocol for Waste Disposal
  • Segregation: Maintain separate, clearly labeled waste containers for solid waste (contaminated gloves, bench paper, etc.) and liquid waste (if applicable).

  • Solid Waste: Place all contaminated disposable items into a designated, sealable hazardous waste container.

  • Unused Compound: Unused or expired 2-Bromo-5-methoxy-1,3,4-thiadiazole must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, listing all contents, including the full chemical name of this compound.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. The standard disposal method for such compounds is high-temperature incineration at a licensed facility.[9]

Section 8: References

  • Smolecule. (2024). 2-Bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from Smolecule website.

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827.

  • Echemi. 2-BROMO-5-METHYL-1,3,4-THIADIAZOLE Safety Data Sheets. Retrieved from Echemi website.

  • MySkinRecipes. 2-Bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from MySkinRecipes website.

  • Sigma-Aldrich. 2-Bromo-5-methyl-1,3,4-thiadiazole 97%. Retrieved from Sigma-Aldrich website.

  • Fluorochem. (2024). Safety Data Sheet. Retrieved from Fluorochem website.

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%. Retrieved from Fisher Scientific website.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97% (Canada WHMIS 2015). Retrieved from Fisher Scientific website.

  • Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry.

  • Guidechem. 2-AMINO-5-BROMO-[1][8][10]THIADIAZOLE 37566-39-5 wiki. Retrieved from Guidechem website.

  • Sigma-Aldrich. (2014). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • National Center for Biotechnology Information. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][8][11]thiadiazole) and Its Bromo Derivatives. PubMed Central.

  • PubChem. 2-Bromo-5-methyl-1,3-thiazole. Retrieved from PubChem.

  • BLDpharm. 1343268-86-9|2-Bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from BLDpharm website.

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response website.

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An In-Depth Technical Guide to the Biological Activity of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To our fellow researchers, scientists, and drug development professionals, this guide delves into the biological potential of 2-Bromo-5-methoxy-1,3,4-thiadiazole. While specific experimental data for this particular molecule is nascent in publicly available literature, the 1,3,4-thiadiazole core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2][3] This document, therefore, serves as both a summary of the known attributes of the 1,3,4-thiadiazole class and a practical guide for the investigation of 2-Bromo-5-methoxy-1,3,4-thiadiazole. We will proceed from the foundational chemistry to detailed, actionable protocols for evaluating its potential as a therapeutic agent.

The 1,3,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This arrangement confers a unique set of physicochemical properties that make it a cornerstone in drug design. The ring system is aromatic and possesses a mesoionic character, allowing derivatives to readily cross cellular membranes.[4] The presence of the =N-C-S- moiety is considered crucial for its biological activities, and the scaffold's high in vivo stability and generally low toxicity in vertebrate systems further enhance its therapeutic potential.[1][2]

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide array of biological effects, including:

  • Anticancer and Antitumor Activity [5][6][7]

  • Antimicrobial (Antibacterial and Antifungal) Activity

  • Enzyme Inhibition (e.g., kinases, carbonic anhydrase)

  • Antiviral, Anti-inflammatory, and Anticonvulsant Properties [1][2]

The specific biological profile of a 1,3,4-thiadiazole derivative is dictated by the nature and position of its substituents. In the case of 2-Bromo-5-methoxy-1,3,4-thiadiazole, the electron-withdrawing bromine atom at the 2-position and the electron-donating methoxy group at the 5-position present an interesting electronic profile that warrants thorough investigation.

Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole: A Proposed Protocol

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-documented.[8] A common and efficient method involves the cyclization of thiosemicarbazides or the oxidative cyclization of thiosemicarbazones. For the target compound, a plausible synthetic route would involve the bromination of a 5-methoxy-1,3,4-thiadiazole precursor.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of Precursor cluster_1 Step 2: Diazotization and Bromination cluster_2 Purification A Thiosemicarbazide D 5-methoxy-1,3,4-thiadiazol-2-amine A->D Cyclization B Methoxyacetic Acid B->D C Phosphorus Oxychloride C->D Reagent G 2-Bromo-5-methoxy-1,3,4-thiadiazole D->G Sandmeyer-type Reaction E Sodium Nitrite HBr E->G Reagents F Copper(I) Bromide F->G Catalyst H Crude Product G->H I Column Chromatography H->I J Pure Product I->J

Caption: Proposed synthetic workflow for 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Materials:

  • 5-methoxy-1,3,4-thiadiazol-2-amine (precursor)

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Diazotization:

    • In a round-bottom flask cooled to 0 °C in an ice bath, dissolve 5-methoxy-1,3,4-thiadiazol-2-amine (1.0 eq) in hydrobromic acid.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Bromination (Sandmeyer-type Reaction):

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in compounds with potent anticancer activity.[9] Mechanisms of action vary but often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases, or interference with cell division processes.[6] Therefore, a primary area of investigation for 2-Bromo-5-methoxy-1,3,4-thiadiazole should be its cytotoxic and antiproliferative effects on various cancer cell lines.

Plausible Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of the enzyme. The heteroatoms of the 1,3,4-thiadiazole ring can form hydrogen bonds with key residues in the kinase domain, leading to inhibition of its activity and downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 Signaling Cascade cluster_1 Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., Akt) Receptor->Kinase Phosphorylation Proliferation Cell Proliferation & Survival Kinase->Proliferation Activation Inhibitor 2-Bromo-5-methoxy- 1,3,4-thiadiazole Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action via kinase signaling pathway inhibition.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To determine the cytotoxic effect of 2-Bromo-5-methoxy-1,3,4-thiadiazole on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2-Bromo-5-methoxy-1,3,4-thiadiazole (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Bromo-5-methoxy-1,3,4-thiadiazole stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example IC₅₀ Values
Cell LineCompoundIC₅₀ (µM) [Example Data]
MCF-7 (Breast Cancer)2-Bromo-5-methoxy-1,3,4-thiadiazole15.2 ± 1.8
A549 (Lung Cancer)2-Bromo-5-methoxy-1,3,4-thiadiazole22.5 ± 2.5
HCT116 (Colon Cancer)2-Bromo-5-methoxy-1,3,4-thiadiazole18.9 ± 2.1
Doxorubicin (Control)Doxorubicin (Control)0.5 ± 0.1

Evaluation of Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component of many compounds with significant antibacterial and antifungal properties.[10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Bromo-5-methoxy-1,3,4-thiadiazole against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 2-Bromo-5-methoxy-1,3,4-thiadiazole (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well microplates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • If using resazurin, add the solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Example MIC Values
Microbial StrainCompoundMIC (µg/mL) [Example Data]
Staphylococcus aureus2-Bromo-5-methoxy-1,3,4-thiadiazole16
Escherichia coli2-Bromo-5-methoxy-1,3,4-thiadiazole32
Candida albicans2-Bromo-5-methoxy-1,3,4-thiadiazole8
Ciprofloxacin (Control)Ciprofloxacin (Control)1
Fluconazole (Control)Fluconazole (Control)2

Evaluation of Enzyme Inhibition Activity

1,3,4-Thiadiazole derivatives are known to inhibit a variety of enzymes, including carbonic anhydrases, cyclooxygenases, and various kinases.[11][12] The specific enzyme targets are highly dependent on the substituents of the thiadiazole ring.

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of 2-Bromo-5-methoxy-1,3,4-thiadiazole on a specific enzyme.

Enzyme_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Enzyme Solution D Pre-incubation (Enzyme + Compound) A->D B Test Compound Dilutions B->D C Substrate Solution E Reaction Initiation (Add Substrate) C->E D->E F Incubation E->F G Signal Detection F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Procedure:

  • Assay Setup:

    • In a suitable microplate, add the enzyme, buffer, and varying concentrations of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

    • Include a control without the inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection:

    • Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

2-Bromo-5-methoxy-1,3,4-thiadiazole is a molecule of significant interest due to its residence in a class of heterocycles with a proven track record of diverse and potent biological activities. While direct experimental evidence for this specific compound is currently limited, the established structure-activity relationships of 1,3,4-thiadiazoles strongly suggest its potential as an anticancer, antimicrobial, and/or enzyme inhibitory agent.

This guide provides a comprehensive framework for the systematic evaluation of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The detailed protocols herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data. The successful execution of these studies will be instrumental in elucidating the true therapeutic potential of this promising compound and could pave the way for its further development as a novel drug candidate.

References

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]

  • Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Growing Science. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

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  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Taylor & Francis Online. Available at: [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central. Available at: [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH. Available at: [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • (PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. Available at: [Link]

  • (PDF) 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PubMed. Available at: [Link]

  • Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate. Available at: [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]

  • 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. Available at: [Link]

  • Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Longdom Publishing. Available at: [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Publications. Available at: [Link]

Sources

A Technical Guide to 2-Bromo-5-methoxy-1,3,4-thiadiazole: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Thiadiazole

The 1,3,4-thiadiazole ring is a cornerstone scaffold in modern medicinal chemistry and materials science. This five-membered heterocycle is recognized as a versatile pharmacophore and a bioisosteric equivalent for other aromatic systems, such as pyrazoles and oxazoles.[1] Its unique electronic properties, including a mesoionic character, often enhance membrane permeability and target engagement for bioactive molecules.[1][2]

Within this important class of compounds, 2-Bromo-5-methoxy-1,3,4-thiadiazole emerges as a particularly strategic building block. The molecule's architecture is deceptively simple yet highly functional. The electron-withdrawing nature of the thiadiazole ring, combined with the specific substitution pattern—a reactive bromine atom at the C2 position and a methoxy group at C5—creates a powerful intermediate for complex molecular design. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, reactivity, and practical applications of 2-Bromo-5-methoxy-1,3,4-thiadiazole, offering field-proven insights for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use. The key identifiers and spectral data for 2-Bromo-5-methoxy-1,3,4-thiadiazole are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-5-methoxy-1,3,4-thiadiazole[1]
CAS Number 1343268-86-9[1]
Molecular Formula C₃H₃BrN₂OS[1]
Molecular Weight 195.04 g/mol [1]
SMILES COC1=NN=C(S1)Br[1]
InChI Key AXTQMPBAOSRIHJ-UHFFFAOYSA-N[1]
Appearance Off-white to pale yellow crystalline solid[3]
¹H NMR (CDCl₃) ~4.2-4.3 ppm (s, 3H, -OCH₃)[4] (Typical)
¹³C NMR (CDCl₃) ~60-62 ppm (-OCH₃), ~150-170 ppm (C-Br, C-O)[3] (Typical)

Note: Specific NMR shifts can vary based on solvent and experimental conditions. The values provided are typical for this structural motif.

Synthesis and Purification: A Validated Approach

The most direct and common method for preparing 2-Bromo-5-methoxy-1,3,4-thiadiazole is the electrophilic bromination of its precursor, 5-methoxy-1,3,4-thiadiazole.[1] The underlying logic of this synthesis is the activation of the thiadiazole ring by the electron-donating methoxy group, which directs the bromination to the C2 position.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_purification Purification cluster_product Final Product start 5-Methoxy-1,3,4-thiadiazole reaction Electrophilic Bromination start->reaction Substrate purify Column Chromatography or Recrystallization reaction->purify Crude Product reagents Reagents: - Bromine (Br₂) - Acetic Acid (Solvent) reagents->reaction product 2-Bromo-5-methoxy-1,3,4-thiadiazole purify->product Purity >95% Reactivity_Hub center 2-Bromo-5-methoxy- 1,3,4-thiadiazole snar Nucleophilic Aromatic Substitution (SNAr) center->snar Nu⁻ suzuki Suzuki Coupling (C-C bond) center->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N bond) center->buchwald R₂NH Pd Catalyst other Other Couplings (Sonogashira, Stille, etc.) center->other Various Pd/Cu Catalysts

Sources

Methodological & Application

Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methoxy-1,3,4-thiadiazole is a key heterocyclic building block in medicinal chemistry and materials science. The unique arrangement of a bromine atom and a methoxy group on the 1,3,4-thiadiazole ring imparts distinct electronic properties and reactivity, making it a valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. The 1,3,4-thiadiazole core is a known bioisostere for other five-membered aromatic rings and is present in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom serves as a versatile handle for further functionalization, often through cross-coupling reactions, enabling the construction of complex molecular architectures.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. Two primary synthetic routes are presented, offering flexibility based on available starting materials and laboratory capabilities. The causality behind experimental choices, safety precautions, and expected outcomes are detailed to ensure reproducibility and a thorough understanding of the synthetic process.

PART 1: Synthetic Strategies and Rationale

Two robust and scientifically sound synthetic routes for the preparation of 2-Bromo-5-methoxy-1,3,4-thiadiazole are outlined below. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Direct Bromination of a 5-Methoxy-1,3,4-thiadiazole Precursor

This route involves the initial synthesis of the 5-methoxy-1,3,4-thiadiazole core, followed by electrophilic bromination. This approach is advantageous when the corresponding methoxy-substituted starting materials are readily accessible.

Route 2: Sandmeyer Reaction of a 2-Amino-5-methoxy-1,3,4-thiadiazole Intermediate

The Sandmeyer reaction provides a classic and reliable method for the introduction of a bromine atom onto a heteroaromatic ring via a diazonium salt intermediate.[1] This route is preferable when the corresponding 2-amino-5-methoxy-1,3,4-thiadiazole is the more accessible precursor.

PART 2: Detailed Experimental Protocols

Route 1: Synthesis via Direct Bromination

This two-step process begins with the formation of the thiadiazole ring, followed by bromination.

Step 1: Synthesis of 5-Methoxy-1,3,4-thiadiazole

The synthesis of the 1,3,4-thiadiazole ring is achieved through the cyclization of a thiosemicarbazide derivative. In this protocol, we adapt a general method utilizing phosphorus oxychloride as the cyclizing agent.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxybenzoyl chlorideReagentSigma-Aldrich
Thiosemicarbazide≥99%Sigma-Aldrich
Phosphorus oxychloride≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous magnesium sulfate-VWR
Rotary evaporator-Buchi
Magnetic stirrer with heating-IKA
Standard laboratory glassware-Pyrex

Experimental Procedure:

  • Preparation of the Acylthiosemicarbazide Intermediate:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiosemicarbazide (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 4-methoxybenzoyl chloride (1.0 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the resulting white precipitate, wash with cold DCM, and dry under vacuum to yield 1-(4-methoxybenzoyl)thiosemicarbazide.

  • Cyclization to 5-Methoxy-1,3,4-thiadiazole:

    • To the crude 1-(4-methoxybenzoyl)thiosemicarbazide in a fume hood, carefully add phosphorus oxychloride (3.0 eq) dropwise at 0 °C. Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to afford pure 5-methoxy-1,3,4-thiadiazole.

Step 2: Bromination of 5-Methoxy-1,3,4-thiadiazole

This step introduces the bromine atom at the 2-position of the thiadiazole ring. The use of N-bromosuccinimide (NBS) in a strong acid provides a controlled bromination.[3][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Methoxy-1,3,4-thiadiazole-Synthesized in Step 1
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-Aldrich
Concentrated Sulfuric Acid95-98%Fisher Scientific
ChloroformAnhydrousVWR
Crushed ice--
Saturated sodium thiosulfate solution-Prepared in-house
Saturated sodium bicarbonate solution-Prepared in-house
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous sodium sulfate-VWR

Experimental Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask protected from light, dissolve 5-methoxy-1,3,4-thiadiazole (1.0 eq) in a mixture of chloroform and concentrated sulfuric acid (1:1 v/v) at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

  • Bromination:

    • Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-Bromo-5-methoxy-1,3,4-thiadiazole can be purified by recrystallization or column chromatography on silica gel.

Route 2: Synthesis via Sandmeyer Reaction

This route begins with the synthesis of the amino-thiadiazole precursor, followed by diazotization and substitution with bromide.

Step 1: Synthesis of 2-Amino-5-methoxy-1,3,4-thiadiazole

This synthesis adapts a general method for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Thiosemicarbazide≥99%Sigma-Aldrich
Methoxyacetic acid99%Sigma-Aldrich
Phosphorus pentachloride≥98%Sigma-Aldrich
Sodium carbonate solution (5%)-Prepared in-house
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
WaterDeionized-

Experimental Procedure:

  • Solid-Phase Reaction:

    • In a dry mortar and pestle, combine thiosemicarbazide (1.0 eq), methoxyacetic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).

    • Grind the mixture evenly at room temperature for 10-15 minutes. The reaction is typically complete when the starting materials are no longer visible by TLC.

    • Let the crude product stand for 30-60 minutes.

  • Work-up and Purification:

    • Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is between 8 and 8.2.

    • Filter the resulting precipitate, wash with water, and dry.

    • Recrystallize the solid from a mixture of DMF and water to obtain pure 2-amino-5-methoxy-1,3,4-thiadiazole.

Step 2: Sandmeyer Bromination of 2-Amino-5-methoxy-1,3,4-thiadiazole

This procedure utilizes a copper(II) bromide mediated Sandmeyer reaction to convert the amino group to a bromine atom.[6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-methoxy-1,3,4-thiadiazole-Synthesized in Step 1
Copper(II) bromide (CuBr₂)99%Sigma-Aldrich
tert-Butyl nitrite90%Sigma-Aldrich
AcetonitrileAnhydrousFisher Scientific
Diethyl etherAnhydrousVWR
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate-VWR

Experimental Procedure:

  • Diazotization and Bromination:

    • In a 100 mL round-bottom flask, suspend 2-amino-5-methoxy-1,3,4-thiadiazole (1.0 eq) and copper(II) bromide (1.5 eq) in anhydrous acetonitrile.

    • Heat the mixture to 65 °C.

    • Slowly add tert-butyl nitrite (1.2 eq) dropwise to the heated suspension over 15 minutes.

    • Continue heating and stirring the reaction mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-5-methoxy-1,3,4-thiadiazole.

PART 3: Visualization of Synthetic Pathways

Diagram 1: Synthetic Workflow for Route 1

Route 1 Synthesis cluster_0 Step 1: Thiadiazole Formation cluster_1 Step 2: Bromination TSC Thiosemicarbazide Intermediate 1-(4-Methoxybenzoyl)thiosemicarbazide TSC->Intermediate DCM, 0°C to RT MAC 4-Methoxybenzoyl chloride MAC->Intermediate Thiadiazole 5-Methoxy-1,3,4-thiadiazole Intermediate->Thiadiazole POCl₃, Reflux NBS NBS Thiadiazole->NBS Product 2-Bromo-5-methoxy- 1,3,4-thiadiazole NBS->Product Acid H₂SO₄/CHCl₃ Acid->Product

Caption: Workflow for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole via direct bromination.

Diagram 2: Synthetic Workflow for Route 2

Route 2 Synthesis cluster_0 Step 1: Amino-Thiadiazole Formation cluster_1 Step 2: Sandmeyer Bromination TSC Thiosemicarbazide AminoThiadiazole 2-Amino-5-methoxy- 1,3,4-thiadiazole TSC->AminoThiadiazole Grind, RT MAA Methoxyacetic acid MAA->AminoThiadiazole PCl5 PCl₅ PCl5->AminoThiadiazole CuBr2 CuBr₂ AminoThiadiazole->CuBr2 Acetonitrile, 65°C Product 2-Bromo-5-methoxy- 1,3,4-thiadiazole CuBr2->Product tBuONO tert-Butyl nitrite tBuONO->Product

Caption: Workflow for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole via the Sandmeyer reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Phosphorus oxychloride: is highly corrosive and reacts violently with water. Handle with extreme care.

    • Concentrated Sulfuric Acid: is a strong acid and oxidizing agent. Handle with care to avoid skin and eye contact.

    • N-Bromosuccinimide (NBS): is a lachrymator and should be handled in a fume hood.

    • tert-Butyl nitrite: is flammable and toxic. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product, 2-Bromo-5-methoxy-1,3,4-thiadiazole, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this valuable building block for their research in drug discovery and materials science. The choice of synthetic route can be tailored to the specific needs and resources of the laboratory.

References

  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29337-29348.
  • MySkinRecipes. (n.d.). 2-Bromo-5-methoxy-1,3,4-thiadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromo-4-methoxyphenyl)-1,3,4-thiadiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Siméon, F. G., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 72(25), 9745–9748.
  • PubChem. (n.d.). 2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole. Retrieved from [Link]

  • Ashraf, Z., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2739–2768.
  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4).
  • Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629-633.

Sources

Application Note: High-Purity Isolation of 2-Bromo-5-methoxy-1,3,4-thiadiazole from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methoxy-1,3,4-thiadiazole is a valuable heterocyclic building block in medicinal chemistry and material science, frequently utilized in the synthesis of novel pharmaceutical agents and functional organic materials.[1] The biological and electronic properties of its derivatives are critically dependent on the purity of this precursor. This application note provides a comprehensive, multi-step guide for the purification of 2-Bromo-5-methoxy-1,3,4-thiadiazole from a typical crude reaction mixture. The protocol outlines a robust strategy combining liquid-liquid extraction, flash column chromatography, and final recrystallization to achieve high purity, suitable for demanding downstream applications.

Introduction

The 1,3,4-thiadiazole scaffold is a bioisostere of other five-membered aromatic rings and is a component of numerous compounds with demonstrated antimicrobial and anticancer activities.[1][2] The specific substitution pattern of 2-Bromo-5-methoxy-1,3,4-thiadiazole, featuring a reactive bromine atom for cross-coupling reactions and a methoxy group influencing electronic properties, makes it a versatile intermediate.[1]

Synthetic procedures, typically involving the bromination of a 5-methoxy-1,3,4-thiadiazole precursor, often yield a crude product containing unreacted starting materials, excess reagents, and various side-products.[1] The presence of these impurities can significantly hinder subsequent reactions, leading to low yields and complex purification challenges. Therefore, a reliable and efficient purification protocol is paramount. This guide explains the causality behind each step, providing researchers with a framework that is both effective and adaptable.

Compound Profile & Synthesis Overview

Before commencing purification, understanding the target compound's properties and the nature of potential impurities is essential.

Table 1: Physicochemical Properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole

PropertyValueSource(s)
CAS Number 1343268-86-9[3][4]
Molecular Formula C₃H₃BrN₂OS[3]
Molecular Weight 195.04 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds[5]
Reactivity The bromine atom is susceptible to nucleophilic substitution.[1]
Synthesis Synopsis & Potential Impurities

The most common synthesis involves the direct bromination of 5-methoxy-1,3,4-thiadiazole, often using liquid bromine in a solvent like acetic acid.[1] This process can generate several impurities that must be removed:

  • Unreacted Starting Material: 5-methoxy-1,3,4-thiadiazole.

  • Excess Reagents: Bromine (Br₂) and the acidic solvent (e.g., acetic acid).

  • Hydrobromic Acid (HBr): A byproduct of the bromination reaction.[6]

  • Over-brominated Species: Although less common, di-brominated byproducts could potentially form.

Integrated Purification Strategy

A sequential purification strategy is recommended to systematically remove the different classes of impurities. The overall workflow involves an initial extractive work-up to eliminate inorganic and acidic components, followed by chromatographic separation of organic impurities, and a final recrystallization step to achieve high crystalline purity.

Purification_Workflow crude Crude Reaction Mixture (Target, SM, Acid, Br₂) workup Step 1: Liquid-Liquid Extraction (Quench & Wash) crude->workup Removes HBr, Acetic Acid, excess Br₂ chromatography Step 2: Flash Column Chromatography (Silica Gel) workup->chromatography Removes Starting Material & other organic impurities recrystallization Step 3: Recrystallization chromatography->recrystallization Removes trace impurities, improves crystallinity pure_product Pure Crystalline Product (>98% Purity) recrystallization->pure_product

Caption: Overall workflow for the purification of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Detailed Purification Protocols

Protocol 1: Work-up and Liquid-Liquid Extraction (LLE)

Rationale: LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8] This initial step is designed to neutralize the acidic reaction medium and remove water-soluble impurities. The choice of ethyl acetate as the organic solvent is based on its moderate polarity, which is suitable for extracting many heterocyclic compounds, and its immiscibility with water.[9]

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer and Dilute: Carefully pour the crude reaction mixture into a separatory funnel. Dilute the mixture with ethyl acetate (approx. 3-5 volumes of the initial reaction volume).

  • Neutralization Wash: Add a saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Shake more vigorously once gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer. This step neutralizes acidic components like HBr and acetic acid.

  • Quench Excess Bromine: Add a saturated Na₂S₂O₃ solution and shake. The characteristic orange/brown color of bromine should disappear. Drain the aqueous layer. This wash removes residual unreacted bromine.

  • Brine Wash: Wash the organic layer with brine.[9] This step helps to break any emulsions and removes the bulk of the dissolved water from the organic phase. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 15-20 minutes until the drying agent no longer clumps and the solution is clear.

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid or oil, which can now be further purified.

Protocol 2: Silica Gel Flash Column Chromatography

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase.[9][10] It is highly effective for separating the target compound from structurally similar impurities like the unreacted starting material. The solvent system is optimized using Thin Layer Chromatography (TLC) to ensure good separation. A hexane/ethyl acetate system is a common starting point for compounds of moderate polarity.[11]

Materials:

  • Crude product from LLE

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Optimization: Dissolve a small amount of the crude product in ethyl acetate. Spot it on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1 v/v). The ideal system will show the product spot with an Rf value of ~0.25-0.35 and good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel using the chosen mobile phase (or a less polar starting solvent like 100% hexane) to create a homogenous slurry bed.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate (gradient elution). This allows less polar impurities to elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Protocol 3: Recrystallization

Rationale: Recrystallization is a final purification step that separates a compound from trace impurities based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of a pure crystal lattice while impurities remain in the saturated solution (mother liquor). Ethanol or aqueous ethanol is often a suitable solvent for thiadiazole derivatives.[11][12]

Materials:

  • Purified product from chromatography

  • Ethanol (or other suitable solvent)

  • Hot plate and Erlenmeyer flask with a condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Place a small amount of the compound in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the pure crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot.

  • Melting Point (mp): A pure compound will have a sharp melting point range (typically < 2 °C). Compare with literature values if available. Impurities typically depress and broaden the melting point range.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to the methoxy group protons and be free of peaks from starting materials or other impurities. Spectral data for 2-bromo-5-methoxy-1,3,4-thiadiazole is available for comparison.[13]

Troubleshooting Guide

Table 2: Common Purification Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Emulsion during LLE The two liquid phases are not separating cleanly.Add brine to the separatory funnel to increase the polarity of the aqueous phase.[9] Allow the mixture to stand for a longer period.
Poor separation on column Incorrect mobile phase; column overloading.Re-optimize the solvent system using TLC.[11] Use a larger column or less crude material.
Compound "oils out" during recrystallization High level of impurities remaining; cooling too rapidly; inappropriate solvent.First, purify by column chromatography.[11] Allow the solution to cool much more slowly. Experiment with different solvent systems (e.g., ethanol/water).[11]
Product is unstable on silica gel The acidic nature of silica gel is causing decomposition.Test for decomposition by letting a spot sit on a TLC plate for an hour before eluting.[11] If decomposition occurs, use neutralized silica gel or an alternative stationary phase like alumina.

Safety Precautions

  • 2-Bromo-5-methoxy-1,3,4-thiadiazole is a brominated heterocyclic compound and should be handled with care. While specific toxicity data is limited, related compounds are classified as acute oral toxins and skin/eye irritants.[5]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents (ethyl acetate, hexane, dichloromethane) with care as they are flammable and/or volatile. Avoid inhalation of vapors.

References

  • Smolecule. (2024). 2-Bromo-5-methoxy-1,3,4-thiadiazole.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-1,3,4-thiadiazole 97%.
  • Taylor & Francis Online. (n.d.). A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography.
  • The Royal Society of Chemistry. (n.d.). Materials and methods.
  • MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • American Elements. (n.d.). 2-bromo-5-methoxy-1,3,4-thiadiazole.
  • BLDpharm. (n.d.). 2-Bromo-5-methoxy-1,3,4-thiadiazole.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • MDPI. (n.d.). 4,4′-([1][5][14]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Available at:

  • BenchChem. (2025). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles.
  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors.
  • Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • ChemicalBook. (n.d.). 2-bromo-5-methoxy-1,3,4-thiadiazole(1343268-86-9) 1H NMR.
  • Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

Sources

Application Note: Structural Elucidation of 2-Bromo-5-methoxy-1,3,4-thiadiazole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and analysis guide for the structural characterization of 2-Bromo-5-methoxy-1,3,4-thiadiazole using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, recognized for a wide array of biological activities including antimicrobial and anticancer properties.[1][2][3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of novel thiadiazole-based drug candidates. This guide offers researchers a comprehensive workflow, from sample preparation to spectral interpretation, grounded in established principles of NMR spectroscopy.

Introduction: The Significance of 2-Bromo-5-methoxy-1,3,4-thiadiazole

2-Bromo-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms, one sulfur atom, a bromine substituent, and a methoxy group.[1] This particular arrangement of functional groups makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of derivative compounds. The 1,3,4-thiadiazole ring itself is a bioisostere for other aromatic rings and is known to enhance the biological activity of molecules.[1][2]

Given its potential in drug discovery and materials science, precise analytical characterization is paramount.[1] NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of its molecular structure. This note will detail the application of ¹H and ¹³C NMR for the routine analysis of this key intermediate.

Causality of Experimental Design

The choice of NMR experiments and parameters is dictated by the molecular structure of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

  • ¹H NMR: The primary goal of the ¹H NMR experiment is to identify and quantify the protons in the molecule. For this compound, we expect to observe a single resonance corresponding to the methyl protons of the methoxy group. The chemical shift of this signal provides information about its electronic environment.

  • ¹³C NMR: The ¹³C NMR experiment is designed to detect all unique carbon atoms. We anticipate signals for the methyl carbon of the methoxy group and the two carbons of the thiadiazole ring. The chemical shifts of the ring carbons are particularly informative, as they are influenced by the electronegativity of the adjacent heteroatoms and substituents.

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of small organic molecules due to its excellent dissolving power and the presence of a single, well-defined residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

Materials and Methods

Materials
  • 2-Bromo-5-methoxy-1,3,4-thiadiazole

  • Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D)

  • NMR Tubes (5 mm)

  • Pipettes and appropriate glassware

Instrumentation
  • A 300 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Safety and Handling

Handle 2-Bromo-5-methoxy-1,3,4-thiadiazole and deuterated solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5] Although specific toxicity data for this compound is limited, similar bromo-substituted heterocyclic compounds may cause skin, eye, and respiratory irritation.[4][5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of 2-Bromo-5-methoxy-1,3,4-thiadiazole prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate 1H signals and pick peaks for both spectra proc3->proc4 proc5 Assign signals to the molecular structure proc4->proc5

Caption: Standard workflow for NMR analysis.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-5-methoxy-1,3,4-thiadiazole directly into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.

    • Carefully phase correct both spectra to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis. For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick the peaks in both spectra and record their chemical shifts.

Results and Discussion: Spectral Interpretation

Molecular Structure

Caption: Structure of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Expected NMR Data

Based on available spectral data for this compound and related 1,3,4-thiadiazole derivatives, the following NMR signals are expected.[3][7]

Table 1: ¹H NMR Data for 2-Bromo-5-methoxy-1,3,4-thiadiazole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Singlet3H-OCH₃

Table 2: ¹³C NMR Data for 2-Bromo-5-methoxy-1,3,4-thiadiazole

Chemical Shift (δ, ppm)Assignment
~58-OCH₃
~145C-Br
~165C-OCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.

Interpretation:
  • ¹H NMR Spectrum: A single peak is observed around 4.2 ppm, which integrates to three protons. This signal is characteristic of the methyl protons of a methoxy group attached to an aromatic or heteroaromatic ring. The singlet multiplicity indicates no adjacent protons for coupling.

  • ¹³C NMR Spectrum: Three distinct signals are expected. The upfield signal around 58 ppm corresponds to the sp³-hybridized carbon of the methoxy group. The two downfield signals are assigned to the sp²-hybridized carbons of the 1,3,4-thiadiazole ring. The carbon atom bonded to the bromine (C-Br) is expected to be more shielded than the carbon bonded to the more electronegative oxygen of the methoxy group (C-OCH₃). The chemical shifts for the thiadiazole ring carbons are consistent with those reported for other 2,5-disubstituted 1,3,4-thiadiazoles.[3][8]

Conclusion

This application note provides a robust and reliable protocol for the NMR analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided spectral assignments serve as a valuable reference for scientists working in drug development and related fields. For more complex derivatives, two-dimensional NMR experiments such as HSQC and HMBC may be necessary for complete structural elucidation.[9]

References

  • M. F. C. Gurgel, S. M. M. de Morais, and R. Braz-Filho, "NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives," Magnetic Resonance in Chemistry, vol. 50, no. 7, pp. 515-522, 2012. [Link]

  • A. A. El-Henawy et al., "First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives," ResearchGate, 2023. [Link]

  • H. Loghmani-Khouzani et al., "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles," Magnetic Resonance in Chemistry, vol. 45, no. 12, pp. 2217-2223, 2007. [Link]

  • S. T. Stoyanov et al., "Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin," Molecules, vol. 26, no. 1, p. 191, 2021. [Link]

  • A. A. Al-Amiery et al., "Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties," Oriental Journal of Chemistry, vol. 32, no. 1, pp. 325-334, 2016. [Link]

  • A. A. Al-Amiery et al., "Synthesis and identification of some derivatives of 1,3,4-thiadiazole," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 8, pp. 687-696, 2015. [Link]

  • S. Czarnecka et al., "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent," Molecules, vol. 24, no. 23, p. 4358, 2019. [Link]

  • A. M. Shawky et al., "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, pp. 643-653, 2017. [Link]

  • PubChem, "2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole," National Center for Biotechnology Information. [Link]

  • Fisher Scientific, "Safety Data Sheet - 2-Amino-5-bromo-1,3,4-thiadiazole," 2025. [Link]

  • S. Y. Al-Garaghulli et al., "Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding," RSC Advances, vol. 12, no. 45, pp. 29367-29380, 2022. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. This compound is a key heterocyclic building block in medicinal chemistry and material science, making its accurate quantification essential for research and development, quality control, and stability studies.[1] The described method utilizes a standard C18 stationary phase with UV detection, providing excellent selectivity, accuracy, and precision. The protocol has been developed to be self-validating, with integrated system suitability checks and a comprehensive validation workflow aligned with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Scientific Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][4] 2-Bromo-5-methoxy-1,3,4-thiadiazole, with its unique combination of a reactive bromine atom and an electron-donating methoxy group, serves as a versatile intermediate for synthesizing novel pharmaceutical agents and functional materials.[1] Consequently, a validated analytical method is paramount for ensuring the purity and concentration of this intermediate, which directly impacts the quality and efficacy of the final products.

The selection of reversed-phase HPLC as the analytical modality is based on the physicochemical properties of the analyte. 2-Bromo-5-methoxy-1,3,4-thiadiazole is a small molecule with moderate polarity, making it an ideal candidate for separation based on hydrophobic interactions with a nonpolar stationary phase.[5] A C18 column, the workhorse of reversed-phase chromatography, was chosen as the starting point for method development due to its wide applicability and proven performance for separating a vast range of small molecules.[6] The mobile phase, a mixture of acetonitrile and water, provides the necessary elution strength while maintaining compatibility with UV detection. The thiadiazole ring contains a chromophore that is expected to absorb strongly in the UV region, enabling sensitive detection.[7][8]

Experimental Protocol

Instrumentation, Chemicals, and Consumables
CategoryItemSpecifications/Vendor
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, UV/Vis or Photodiode Array (PDA) Detector
Data AcquisitionChromatography Data System (CDS) software
Column Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size (e.g., Ascentis® C18, Luna® C18)
Chemicals Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) Water, 18.2 MΩ·cm
Formic Acid (FA)LC-MS Grade (optional, for pH adjustment)
Analyte2-Bromo-5-methoxy-1,3,4-thiadiazole Reference Standard (>98% purity)
Consumables Vials2 mL amber glass autosampler vials with caps
Syringe Filters0.45 µm PTFE or Nylon
Chromatographic Conditions

The following parameters were optimized to achieve efficient separation and a symmetrical peak shape for 2-Bromo-5-methoxy-1,3,4-thiadiazole.

ParameterConditionRationale
Stationary Phase C18 (4.6 x 150 mm, 5 µm)Provides excellent hydrophobic retention for the analyte.[6]
Mobile Phase Acetonitrile : Water (60:40, v/v)Isocratic elution provides simplicity and robustness. The ratio is optimized for an ideal retention time (typically 3-7 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 265 nmThiadiazole derivatives typically exhibit strong absorbance in this region. A PDA scan is recommended during method development to confirm the λmax.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions

Diluent: Mobile Phase (Acetonitrile:Water, 60:40)

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Bromo-5-methoxy-1,3,4-thiadiazole reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of calibration standards by serial dilution of the Stock Solution with the diluent. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Workflow

The general workflow for analyzing a sample is depicted below. It begins with careful preparation of the sample and standards, followed by chromatographic analysis and data processing.

HPLC_Analysis_Workflow A Sample & Standard Preparation B System Equilibration (Run mobile phase until baseline is stable) A->B C System Suitability Test (SST) (Inject standard 5x) B->C D Check SST Criteria (%RSD, Tailing Factor, Plates) C->D D->B Fail E Inject Blank (Diluent) D->E Pass F Inject Calibration Standards E->F G Inject Samples F->G H Data Processing & Integration G->H I Generate Report (Quantify sample concentration) H->I

Caption: General workflow for the HPLC analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a mid-level standard (e.g., 25 µg/mL) five times and evaluating the results against predefined criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
% Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the system's injections and pump performance.[9]

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[10][11] This process provides documented evidence of the method's reliability.

Method_Validation_Workflow start Method Validation Protocol specificity Specificity Distinguish analyte from interferences start->specificity linearity Linearity & Range Proportional response over a concentration range specificity->linearity accuracy Accuracy Closeness to true value (% Recovery) linearity->accuracy precision Precision Repeatability (Intra-day) Intermediate (Inter-day) accuracy->precision lod_loq Detection & Quantitation Limits LOD & LOQ precision->lod_loq robustness Robustness Resilience to small method variations lod_loq->robustness end Validation Complete robustness->end

Caption: Workflow outlining the key parameters for HPLC method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and analyte spiked with potential impurities.The analyte peak should be free from interference at its retention time. Peak purity analysis (PDA) should pass.
Linearity Analyze at least 5 concentration levels across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated under Linearity, Accuracy, and Precision studies.Typically 80-120% of the test concentration.
Accuracy Analyze samples of known concentration (spiked matrix) at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean % recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze 6 replicate preparations of a standard at 100% of the test concentration.%RSD ≤ 2.0%.[3]
Precision (Intermediate) Repeat the Repeatability test on a different day with a different analyst or instrument.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of ~10.Precision at this concentration should meet acceptance criteria.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio (S/N) of ~3.N/A (for quantification methods, LOQ is more critical).
Robustness Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%).System suitability parameters must still be met.

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The use of a standard C18 column and isocratic elution makes the method easily transferable between laboratories. The comprehensive validation protocol ensures that the method generates accurate and precise data suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

References

  • Welch, C. J. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • MDPI. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. (2016). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • PubMed Central. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Available at: [Link]

  • ResearchGate. (2023). The UV–vis absorption spectra of Chromophores a, b, and c. Available at: [Link]

  • DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available at: [Link]

  • The Royal Society of Chemistry. (2013). bibenzo[c][1][5][9]thiadiazole Supplementary Information. Available at: [Link]

Sources

Application Note: Mass Spectrometric Characterization of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and material science.[1] This document outlines detailed protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, discusses the theoretical fragmentation pathways based on the compound's structure, and offers insights into the interpretation of the resulting mass spectra. The methodologies described herein are designed to ensure robust, reproducible, and accurate characterization of this and structurally related thiadiazole derivatives.

Introduction: The Scientific Imperative

2-Bromo-5-methoxy-1,3,4-thiadiazole is a substituted heterocyclic compound featuring a thiadiazole core, a structural motif present in a wide array of pharmacologically active agents.[2][3] Its unique combination of a bromine atom and a methoxy group makes it a valuable building block in the synthesis of novel pharmaceutical candidates and functional materials.[1] Accurate determination of its molecular weight and structural integrity is a critical step in any research and development pipeline. Mass spectrometry (MS) stands as a primary analytical technique for this purpose due to its high sensitivity, specificity, and the wealth of structural information it can provide through fragmentation analysis.[4]

This guide is predicated on the principle that understanding the "why" behind an analytical method is as crucial as the "how." We will, therefore, delve into the causal logic behind ionization choices and predict fragmentation patterns, providing a robust framework for researchers.

Predicted Fragmentation Behavior: A Mechanistic Perspective

While specific experimental data for the target molecule is not widely published, a reliable fragmentation pattern can be predicted by dissecting the molecule into its key functional components: the 1,3,4-thiadiazole ring, the bromo substituent, and the methoxy substituent.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that uses high-energy electrons to produce a radical cation (molecular ion, M•+), which then undergoes extensive fragmentation.[5][6][7] This fragmentation is invaluable for structural elucidation.

Key Predicted Fragmentation Pathways under EI-MS:

  • Molecular Ion (M•+): The first key indicator will be the molecular ion peak. Due to the presence of bromine, this will appear as a characteristic doublet (M•+ and M+2•+) with a roughly 1:1 intensity ratio, reflecting the natural abundance of the 79Br and 81Br isotopes.[5][8][9][10] For C₃H₃N₂OS⁷⁹Br, the expected m/z is 193.93, and for C₃H₃N₂OS⁸¹Br, it is 195.93.

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage. The loss of the bromine radical is a principal and highly probable fragmentation pathway for bromo-aromatic compounds.[8] This will result in a significant fragment ion.

  • Loss of a Methyl Radical (•CH₃): The methoxy group can readily lose a methyl radical via alpha-cleavage, a common fragmentation route for ethers.[11]

  • Loss of Formaldehyde (CH₂O): A common rearrangement for aromatic ethers involves the elimination of a neutral formaldehyde molecule.

  • Thiadiazole Ring Cleavage: The heterocyclic ring itself can undergo fragmentation, leading to smaller, characteristic ions. This can involve the loss of HCN, CS₂, or other small neutral molecules.

The following table summarizes the predicted key fragments for 2-Bromo-5-methoxy-1,3,4-thiadiazole under EI-MS.

Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Proposed Fragment Identity Fragmentation Pathway Predicted Relative Abundance
194196[C₃H₃BrN₂OS]•+Molecular Ion (M•+)Moderate
179181[C₂H₀BrN₂OS]•+M•+ - •CH₃Moderate to High
164166[C₃H₃BrN₂S]•+M•+ - CH₂O (rearrangement)Moderate
115115[C₃H₃N₂OS]+M•+ - •BrHigh
8585[C₂H₃N₂S]+[M-Br]+ - CH₂OModerate

Proposed EI-MS Fragmentation Pathway Diagram:

EI_Fragmentation M [C₃H₃BrN₂OS]•+ m/z 194/196 F1 [C₃H₃N₂OS]+ m/z 115 M->F1 - •Br F2 [C₂H₀BrN₂OS]•+ m/z 179/181 M->F2 - •CH₃ F3 [C₃H₃BrN₂S]•+ m/z 164/166 M->F3 - CH₂O F4 [C₂H₃N₂S]+ m/z 85 F1->F4 - CH₂O ESI_Fragmentation M_H [M+H]⁺ m/z 195/197 F1_ESI [C₃H₂BrN₂S]⁺ m/z 165/167 M_H->F1_ESI - CH₂O F2_ESI [C₃H₄N₂OS]⁺ m/z 116 M_H->F2_ESI - HBr

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Experimental Protocols

The following protocols provide a starting point for the analysis. Instrument parameters should be optimized to achieve the best signal-to-noise ratio and desired fragmentation.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a fragmentation pattern for structural elucidation and library matching.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of 2-Bromo-5-methoxy-1,3,4-thiadiazole in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • The final concentration should be in the range of 10-100 µg/mL.

  • GC-MS Parameters (if applicable):

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized based on the compound's volatility and purity.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library comparison. [7][12] * Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay: 3 minutes (or until after the solvent peak has eluted).

  • Data Analysis:

    • Identify the molecular ion peak doublet (M•+ and M+2•+).

    • Analyze the major fragment ions and propose fragmentation pathways based on the predicted mechanisms.

    • Compare the obtained spectrum against spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) if available. [13] Experimental Workflow Diagram (GC-EI-MS):

GC_EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL in DCM) Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Interpret Identify M•+ and Fragments Detect->Interpret Compare Library Search & Structure Confirmation Interpret->Compare

Caption: Workflow for the GC-EI-MS analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To confirm the molecular weight and obtain controlled fragmentation for structural confirmation.

Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS), such as a Q-TOF or Triple Quadrupole system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation ([M+H]⁺).

  • LC Parameters (for LC-MS/MS):

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-45 psi.

    • MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor ion (m/z 195/197).

    • MS/MS (Product Ion Scan):

      • Select the [M+H]⁺ ions (both m/z 195 and 197) as precursors.

      • Apply a range of collision energies (e.g., 10, 20, and 30 eV) to induce fragmentation. The optimal energy will depend on the instrument and the stability of the ion. [14] * Scan the resulting product ions.

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion doublet in the MS1 scan.

    • Analyze the product ion spectra from the MS/MS scans to identify key fragments and neutral losses.

    • Correlate the observed fragments with the predicted ESI fragmentation pathways to confirm the structure.

Experimental Workflow Diagram (LC-ESI-MS/MS):

LC_ESI_MS_Workflow cluster_prep_esi Sample Preparation cluster_analysis_esi LC-MS/MS Analysis cluster_data_esi Data Interpretation Prep_ESI Dilute Sample in Mobile Phase + 0.1% FA Inject_ESI Inject into LC Prep_ESI->Inject_ESI Separate_ESI Reversed-Phase Separation Inject_ESI->Separate_ESI Ionize_ESI ESI (+) Source Separate_ESI->Ionize_ESI MS1 MS1 Scan: Identify [M+H]⁺ Ionize_ESI->MS1 Isolate Isolate Precursor Ion MS1->Isolate CID Collision-Induced Dissociation Isolate->CID MS2 MS2 Scan: Analyze Product Ions CID->MS2 Interpret_ESI Confirm Molecular Weight & Analyze Fragments MS2->Interpret_ESI

Caption: Workflow for the LC-ESI-MS/MS analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. The concordance between the predicted fragmentation patterns and the experimental data provides a high degree of confidence in the structural assignment. Key validation checks include:

  • Isotopic Pattern: The observation of the ~1:1 M/M+2 peak is a definitive marker for the presence of a single bromine atom. [5][8][9][10]* High-Resolution MS: For unambiguous elemental composition, high-resolution mass spectrometry (HRMS) is recommended to obtain accurate mass measurements of the molecular ion and key fragments.

  • Orthogonal Data: The mass spectral data should be considered in conjunction with other spectroscopic data, such as NMR and IR, for complete structural confirmation.

Conclusion

The mass spectrometric analysis of 2-Bromo-5-methoxy-1,3,4-thiadiazole is a powerful tool for its unambiguous identification and structural characterization. By leveraging the distinct fragmentation patterns induced by EI and ESI-MS/MS, researchers can confidently verify the molecular structure of this important heterocyclic building block. The application of the detailed protocols and mechanistic insights provided in this guide will enable robust and reliable analysis, supporting the advancement of research in drug discovery and materials science.

References

  • Mass Spectra of New Heterocycles: X.* Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)-2-methylsulfanyl-1H-pyrroles. (n.d.). SpringerLink.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound.
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  • 2-Bromo-5-methoxy-1,3,4-thiadiazole. (2024). Smolecule.
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  • mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. [Link]

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  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). National Institutes of Health (NIH). [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

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The Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-1,3,4-thiadiazole: A Comprehensive Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] Derivatives of this heterocycle are integral components of a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The targeted functionalization of this core structure is paramount for the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for the strategic diversification of the 1,3,4-thiadiazole template.[6][7]

This guide provides an in-depth exploration of the application of 2-bromo-5-methoxy-1,3,4-thiadiazole as a key building block in Suzuki-Miyaura coupling reactions.[8] We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting, empowering researchers to leverage this versatile substrate in their synthetic campaigns.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[9] The catalytic cycle, a well-established paradigm in organometallic chemistry, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 2-bromo-5-methoxy-1,3,4-thiadiazole. This step, often rate-determining, forms a palladium(II) intermediate. The electron-deficient nature of the thiadiazole ring can facilitate this step.

  • Transmetalation: In this crucial phase, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) center. This process is contingent upon the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Halide Ar-Pd(II)Ln-Br (Ar = Thiadiazole) Pd0->PdII_Halide Oxidative Addition OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Aryl Ar-Pd(II)Ln-Ar' PdII_Halide->PdII_Aryl Transmetalation Transmetalation->PdII_Aryl PdII_Aryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Aryl->Product RedElim->Product Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Boronate->PdII_Aryl Substrate Ar-Br (2-Bromo-5-methoxy- 1,3,4-thiadiazole) Substrate->PdII_Halide

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-5-methoxy-1,3,4-thiadiazoles

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-5-methoxy-1,3,4-thiadiazole with various arylboronic acids, adapted from established procedures for structurally similar heteroaryl bromides.[6]

Materials and Reagents:

Reagent/MaterialRoleTypical Quantity (for 1 mmol scale)Purity/Notes
2-Bromo-5-methoxy-1,3,4-thiadiazoleElectrophile1.0 mmol, 1.0 equiv.Synthesized or commercially sourced
Arylboronic AcidNucleophile1.2 - 1.5 mmol, 1.2 - 1.5 equiv.Use fresh or high-purity material
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)Catalyst0.03 - 0.05 mmol, 3-5 mol%Store under inert atmosphere
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)Activator2.0 - 3.0 mmol, 2.0 - 3.0 equiv.Anhydrous, finely powdered
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)Reaction Medium5-10 mL (e.g., 4:1 ratio)Degassed prior to use
Inert GasAtmosphereN/AHigh-purity Nitrogen or Argon

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxy-1,3,4-thiadiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Subsequently, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-aryl-5-methoxy-1,3,4-thiadiazole.

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura couplings often requires optimization of several key parameters. The following workflow provides a logical approach to refining the reaction conditions.

Optimization_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Quality: - Fresh Boronic Acid - Anhydrous Base - Active Catalyst Start->Check_Reagents Screen_Base Screen Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ Check_Reagents->Screen_Base If reagents are pure Screen_Catalyst Screen Catalysts/Ligands: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand Screen_Base->Screen_Catalyst Screen_Solvent Screen Solvents: Dioxane/H₂O, Toluene/H₂O, DMF Screen_Catalyst->Screen_Solvent Adjust_Temp Adjust Temperature: (e.g., 80°C to 110°C) Screen_Solvent->Adjust_Temp Success Optimized Conditions High Yield Adjust_Temp->Success Iterate as needed

Caption: A workflow for optimizing Suzuki-Miyaura coupling reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst. Palladium(0) species are sensitive to oxygen.

    • Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the setup and reaction.[8]

    • Cause: Poor quality of the boronic acid. Boronic acids can undergo protodeboronation upon storage.

    • Solution: Use freshly acquired or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen, which can lead to oxidative homocoupling.

    • Solution: Rigorous degassing of the reaction mixture is crucial.

  • Protodeboronation:

    • Cause: The boronic acid reacts with a proton source instead of transmetalating. This can be exacerbated by high temperatures or prolonged reaction times.

    • Solution: Use a stronger base or a different solvent system. It may also be beneficial to use a more active catalyst to accelerate the desired coupling over the decomposition pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-bromo-5-methoxy-1,3,4-thiadiazole is a highly effective strategy for the synthesis of a diverse range of functionalized heterocycles. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to optimization are key to achieving successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, facilitating the development of novel and impactful molecular architectures.

References

  • Wołek, B., Świątkowski, M., & Kudelko, A. (2022). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Molecules, 27(23), 8563. [Link]

  • Wołek, B., Świątkowski, M., & Kudelko, A. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8563. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kudelko, A., & Świątkowski, M. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8563. [Link]

  • Wołek, B., Świątkowski, M., & Kudelko, A. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Letters in Organic Chemistry, 15(11), 934-939. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science, 4(1), 1-6. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Itami, K., et al. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5(1), 123-135. [Link]

  • Iqbal, M. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7350. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. [Link]

  • Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573. [Link]

  • Farghaly, T. A., & Abdallah, M. A. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2022). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [Link]

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Application Notes & Protocols: 2-Bromo-5-methoxy-1,3,4-thiadiazole as a Versatile Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole core is a highly valued pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities, including significant potential in oncology.[1][2] Its structural similarity to pyrimidine allows derivatives to act as bioisosteres, capable of interfering with fundamental processes like DNA replication.[3][4][5][6] This guide focuses on a particularly strategic building block: 2-Bromo-5-methoxy-1,3,4-thiadiazole . The presence of a methoxy group can favorably modulate the molecule's electronic and metabolic profile, while the bromo substituent serves as a versatile synthetic handle for diversification.[7] This document provides a comprehensive overview, from the synthesis of the precursor to its derivatization via palladium-catalyzed cross-coupling and subsequent biological evaluation of the resulting compounds as potential anticancer agents.

Precursor Profile: 2-Bromo-5-methoxy-1,3,4-thiadiazole

This heterocyclic compound is the cornerstone for the synthesis of a diverse library of potential therapeutic agents. Its unique substitution pattern enhances its reactivity and provides a clear vector for chemical modification.[7]

Physicochemical & Spectroscopic Data

Proper characterization of the starting material is critical for downstream success. The identity and purity of 2-Bromo-5-methoxy-1,3,4-thiadiazole should be confirmed before use.

PropertyValueSource
Molecular Formula C₃H₃BrN₂OS[8]
Molecular Weight 194.04 g/mol [8]
Appearance Off-white to pale yellow solidSupplier Data
CAS Number 1343268-86-9[9][10]
Predicted XlogP 1.7[8]

Spectroscopic Characterization Protocol:

  • ¹H NMR (400 MHz, CDCl₃): Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform. The expected spectrum should show a sharp singlet for the methoxy (-OCH₃) protons around δ 4.2-4.4 ppm.[9]

  • ¹³C NMR (100 MHz, CDCl₃): Using the same sample, acquire the carbon spectrum. Expect signals corresponding to the methoxy carbon and the two distinct carbons of the thiadiazole ring.

  • Mass Spectrometry (ESI+): Prepare a dilute solution in methanol or acetonitrile. The resulting spectrum should show the characteristic isotopic pattern for a bromine-containing compound with major peaks at m/z 194.9 [M+H]⁺ and 196.9 [M+2+H]⁺ in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy (ATR): Analyze the solid sample directly. Look for characteristic C-H, C=N, and C-O stretching frequencies.

Synthesis of the Precursor

The precursor can be reliably synthesized from its non-brominated analog, 5-methoxy-1,3,4-thiadiazole. The following protocol describes a standard bromination procedure for this electron-rich heterocycle.

Protocol: Bromination of 5-Methoxy-1,3,4-thiadiazole

Causality: The 1,3,4-thiadiazole ring is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination and harsh reaction conditions associated with using elemental bromine. Acetic acid serves as a polar protic solvent that can facilitate the reaction.

Materials:

  • 5-Methoxy-1,3,4-thiadiazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1,3,4-thiadiazole in glacial acetic acid.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the acetic acid.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-Bromo-5-methoxy-1,3,4-thiadiazole as a pure solid.

G cluster_synthesis Precursor Synthesis Workflow Start 5-Methoxy-1,3,4-thiadiazole Reagents NBS, Acetic Acid 0°C to RT Start->Reagents Reaction Electrophilic Bromination Reagents->Reaction Workup Neutralization (NaHCO₃) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Bromo-5-methoxy- 1,3,4-thiadiazole Purification->Product

Caption: Workflow for the synthesis of the target precursor.

Application: Derivatization via Suzuki-Miyaura Coupling

The bromo substituent at the 2-position is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier choice for generating C-C bonds with a wide range of aryl and heteroaryl partners.[11][12]

The Suzuki Catalytic Cycle

Causality: This reaction is powerful due to its tolerance of diverse functional groups and relatively mild conditions.[11] The cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of our precursor, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid partner, forming a boronate species which then transfers its organic group to the palladium center.[12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_inputs Reactants Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² (Final Product) RedElim->Product Thiadiazole R¹-Br (Precursor) Thiadiazole->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water) is critical for both catalyst performance and reactant solubility.[11][13]

Materials:

  • 2-Bromo-5-methoxy-1,3,4-thiadiazole (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-methoxy-1,3,4-thiadiazole, the boronic acid, the base, and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 2,5-disubstituted-1,3,4-thiadiazole derivative.

Application: Biological Evaluation of Synthesized Derivatives

Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising anticancer leads.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of an IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HCT-116) and a normal fibroblast cell line in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.[14][15]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiadiazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using non-linear regression analysis.

Compound IDTarget Moiety (R²)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)IC₅₀ vs. Fibroblast (µM)Selectivity Index (SI)¹
Lead-01 e.g., 4-fluorophenyl
Lead-02 e.g., 3-pyridyl
Lead-03 e.g., 2-naphthyl
¹ SI = IC₅₀ (Fibroblast) / IC₅₀ (Cancer Cell Line)
Follow-up Mechanistic Studies

For compounds showing potent and selective activity (e.g., low micromolar IC₅₀ and SI > 10), further studies are warranted to elucidate their mechanism of action.

Apoptosis Induction:

  • Principle: To determine if cell death occurs via apoptosis.

  • Method: Treat cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis. Further analysis can include Western blotting for cleaved Caspase-3 and BAX protein levels.[6][14]

Cell Cycle Analysis:

  • Principle: To identify if the compound halts cell cycle progression at a specific phase.

  • Method: Treat cells as above, then fix with cold ethanol, stain with PI, and analyze by flow cytometry. Accumulation of cells in a particular phase (e.g., G2/M) suggests interference with cell division machinery.[16][17]

G cluster_moa Potential Mechanism of Action Pathway Thiadiazole Thiadiazole Derivative Cell Cancer Cell Thiadiazole->Cell BAX ↑ BAX Activation Cell->BAX Induces Mitochondria Mitochondrial Disruption BAX->Mitochondria Caspase9 ↑ Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer agents.

Conclusion and Future Outlook

2-Bromo-5-methoxy-1,3,4-thiadiazole is an exemplary precursor for the development of novel anticancer therapeutics. Its facile synthesis and amenability to robust derivatization methods like the Suzuki-Miyaura coupling allow for the rapid generation of diverse chemical libraries. The protocols and application notes provided herein offer a clear roadmap for researchers to synthesize, purify, and evaluate new thiadiazole derivatives. Promising lead compounds identified through this workflow can advance to further preclinical studies, including in vivo efficacy models and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, with the ultimate goal of discovering next-generation cancer therapies.[4][16]

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS.
  • 2-Bromo-5-methoxy-1,3,4-thiadiazole. (2024). Smolecule.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]

  • Thiadiazole derivatives as anticancer agents. (2020). Investigational New Drugs. [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Journal of Sulfur Chemistry. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules. [Link]

  • Thiadiazole derivatives as anticancer agents. (2020). Investigational New Drugs. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). OUCI. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2024). Molecules. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link]

  • Thiadiazole derivatives in clinical trials. (n.d.). ResearchGate. [Link]

  • Thiadiazole derivatives as anticancer agents. (2020). Semantic Scholar. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2021). Molecules. [Link]

  • Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. (2018). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (2014). Der Pharma Chemica. [Link]

  • 2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole. (n.d.). PubChemLite. [Link]

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. (2016). Iranian Journal of Pharmaceutical Research. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). Molecules. [Link]

  • 2-bromo-5-methoxy-1,3,4-thiadiazole. (n.d.). PubChemLite. [Link]

  • Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (n.d.). OUCI. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Organic Letters. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). Molecules. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]

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Functionalization of the 1,3,4-Thiadiazole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse pharmacological activities and unique electronic properties.[1] This five-membered heterocycle, a bioisostere of pyrimidine, frequently serves as a key pharmacophore in the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The functionalization of the 1,3,4-thiadiazole ring, particularly at the C2 and C5 positions, is a critical step in the synthesis of new molecular entities with tailored biological and physical characteristics.

This technical guide provides an in-depth exploration of key methodologies for the functionalization of the 1,3,4-thiadiazole ring, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful implementation in the laboratory.

Core Functionalization Strategies: An Overview

The functionalization of the 1,3,4-thiadiazole ring can be broadly categorized into two main approaches:

  • Cyclization-based Synthesis of Substituted 1,3,4-Thiadiazoles: This "bottom-up" approach involves the construction of the thiadiazole ring from acyclic precursors already bearing the desired substituents.

  • Post-synthetic Modification of a Pre-formed 1,3,4-Thiadiazole Core: This "top-down" approach starts with a stable 1,3,4-thiadiazole scaffold, which is then functionalized using modern synthetic techniques like cross-coupling reactions and direct C-H activation.

This guide will focus on providing detailed protocols for both approaches, with a particular emphasis on modern, efficient, and versatile methods.

Cyclization-Based Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A common and effective method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles is through the cyclization of acyl hydrazides with a suitable thiocarbonyl source. An acid-catalyzed regioselective cyclization offers a metal-free and operationally simple route to a variety of derivatives.[4][5]

Protocol 1: Acid-Catalyzed Cyclization for 2,5-Disubstituted-1,3,4-thiadiazoles

This protocol details the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from alkyl 2-amino-2-thioxoacetates and acyl hydrazides. The choice of solvent can influence the regioselectivity between 1,3,4-thiadiazole and 1,3,4-oxadiazole formation, with water favoring the former.[5]

Materials:

  • Alkyl 2-amino-2-thioxoacetate (1.0 mmol, 1 equiv)

  • Acyl hydrazide (1.0 mmol, 1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 equiv)

  • Water (2 mL)

  • Ethyl acetate

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and work-up

Procedure:

  • To a solution of alkyl 2-amino-2-thioxoacetate (1.0 mmol) and acyl hydrazide (1.0 mmol) in water (2 mL) in a round-bottom flask, add p-TSA (0.1 mmol).

  • Stir the mixture magnetically at 80 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Separate the organic and aqueous layers.

  • Wash the combined organic layers with distilled water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.

Causality of Experimental Choices:

  • p-TSA: Acts as a catalyst to protonate the thiocarbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the acyl hydrazide.

  • Water as Solvent: Favors the formation of the 1,3,4-thiadiazole over the 1,3,4-oxadiazole by promoting the necessary dehydrative and desulfurative cyclization pathway.[5]

  • 80 °C Reaction Temperature: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction without leading to significant decomposition of the starting materials or product.

Post-Synthetic Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for the late-stage functionalization of the 1,3,4-thiadiazole ring. The Suzuki-Miyaura coupling, in particular, is widely employed for the arylation of halo-substituted thiadiazoles.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-1,3,4-Thiadiazoles

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-1,3,4-thiadiazole with an arylboronic acid. The synthesis of the 2-bromo-1,3,4-thiadiazole starting material can be achieved through diazotization of the corresponding 2-amino-1,3,4-thiadiazole.[6]

Materials:

  • 2-Bromo-5-substituted-1,3,4-thiadiazole (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add the 2-bromo-5-substituted-1,3,4-thiadiazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/water (4:1) mixture (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Pd(PPh₃)₄: A common and effective palladium(0) catalyst for Suzuki-Miyaura couplings.

  • K₂CO₃: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Dioxane/Water Solvent System: Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which would render it inactive.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the arylation of heterocycles, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation of 1,3,4-thiadiazoles allows for the direct introduction of aryl groups at the C2 or C5 positions.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation of 2-Substituted-1,3,4-Thiadiazoles

This protocol outlines a general procedure for the direct C-H arylation of a 2-substituted-1,3,4-thiadiazole with an aryl bromide. The choice of ligand and base can be crucial for achieving high yields and regioselectivity.

Materials:

  • 2-Substituted-1,3,4-thiadiazole (1.0 mmol, 1 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (3 mL)

  • Sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed reaction tube, add the 2-substituted-1,3,4-thiadiazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (3 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 120-140 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Pd(OAc)₂/PPh₃: A common catalytic system for direct C-H arylation reactions. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • K₂CO₃: Acts as a base to facilitate the C-H activation step, likely via a concerted metalation-deprotonation (CMD) mechanism.

  • DMF: A high-boiling polar aprotic solvent that is effective in solubilizing the reagents and promoting the reaction at elevated temperatures.

  • High Temperature: C-H activation typically requires higher temperatures to overcome the energetic barrier of C-H bond cleavage.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the functionalization of the 1,3,4-thiadiazole ring using the methodologies described above.

Functionalization MethodSubstrate 1Substrate 2Catalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Acid-Catalyzed Cyclization Alkyl 2-amino-2-thioxoacetateAcyl hydrazidep-TSA-Water803up to 90[7]
Suzuki-Miyaura Coupling 2-Bromo-5-phenyl-1,3,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285Adapted from[8]
Direct C-H Arylation 2-Phenyl-1,3,4-thiadiazole4-BromoacetophenonePd(OAc)₂/PPh₃K₂CO₃DMF1302478Adapted from[9]
Microwave-Assisted Synthesis ThiosemicarbazideAromatic Aldehyde--DMFMW (300W)3 min80-90[2][10]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the functionalization of the 1,3,4-thiadiazole ring.

Functionalization_Workflow cluster_cyclization Protocol 1: Cyclization cluster_suzuki Protocol 2: Suzuki-Miyaura Coupling cluster_ch_arylation Protocol 3: C-H Arylation start1 Alkyl 2-amino-2-thioxoacetate + Acyl hydrazide react1 Add p-TSA in Water start1->react1 heat1 Heat at 80°C, 3h react1->heat1 workup1 Work-up & Purification heat1->workup1 product1 2,5-Disubstituted-1,3,4-thiadiazole workup1->product1 start2 2-Bromo-1,3,4-thiadiazole + Arylboronic acid react2 Add Pd(PPh₃)₄, K₂CO₃ in Dioxane/H₂O start2->react2 heat2 Heat at 100°C, 12-24h react2->heat2 workup2 Work-up & Purification heat2->workup2 product2 2-Aryl-1,3,4-thiadiazole workup2->product2 start3 2-Substituted-1,3,4-thiadiazole + Aryl bromide react3 Add Pd(OAc)₂, PPh₃, K₂CO₃ in DMF start3->react3 heat3 Heat at 120-140°C, 24h react3->heat3 workup3 Work-up & Purification heat3->workup3 product3 2-Aryl-5-substituted-1,3,4-thiadiazole workup3->product3

Caption: Core structure of the 1,3,4-thiadiazole ring with key functionalization sites.

Conclusion

The functionalization of the 1,3,4-thiadiazole ring is a dynamic and evolving field, driven by the quest for novel molecules with enhanced biological activity and material properties. The methodologies presented in this guide, from classical cyclization reactions to modern palladium-catalyzed cross-couplings and direct C-H activations, provide a robust toolkit for researchers. By understanding the underlying mechanisms and adhering to detailed protocols, scientists can confidently and efficiently synthesize a diverse array of functionalized 1,3,4-thiadiazole derivatives, paving the way for future discoveries in drug development and materials science.

References

  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. (2023). [Link]

  • Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. Research Journal of Pharmacy and Technology. (2020). [Link]

  • Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorganic Chemistry. (2021). [Link]

  • Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. HETEROCYCLES. (2011). [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. (2021). [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. (2023). [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. (2016). [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. (2023). [Link]

  • 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Medicinal Chemistry. (2023). [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Organic Chemistry Portal. (2023). [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. (2023). [Link]

  • Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. ResearchGate. (2018). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. (2007). [Link]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry. (2015). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Bromo-5-methoxy-1,3,4-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and material science, often used in the development of novel pharmaceutical agents and advanced organic materials.[1] Its synthesis, while well-established, presents several challenges where yield can be significantly compromised.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for troubleshooting and optimization. We will focus on the most common and robust synthetic route: a two-stage process involving the formation of a key amine precursor followed by a copper-catalyzed Sandmeyer reaction.

Section 1: Overview of the Synthetic Pathway

The synthesis is best approached in two distinct stages. This modular approach allows for the isolation and purification of the intermediate, 5-methoxy-1,3,4-thiadiazol-2-amine, ensuring that high-purity material enters the critical and often problematic final bromination step.

  • Stage 1: Precursor Synthesis. Cyclization of a suitable C1-methoxy source with thiosemicarbazide to form 5-methoxy-1,3,4-thiadiazol-2-amine.

  • Stage 2: Sandmeyer Reaction. Conversion of the 2-amino group to a 2-bromo group via diazotization followed by a copper(I) bromide-catalyzed substitution.[2][3]

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction Start Thiosemicarbazide + Methoxyacetic Acid Cyclization Acid-Catalyzed Cyclization Start->Cyclization Precursor 5-Methoxy-1,3,4-thiadiazol-2-amine Cyclization->Precursor Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Precursor->Diazotization Purified Intermediate Sandmeyer Sandmeyer Bromination (CuBr) Diazotization->Sandmeyer Product 2-Bromo-5-methoxy-1,3,4-thiadiazole Sandmeyer->Product

Caption: High-level workflow for the two-stage synthesis.

Section 2: Stage 1 - Synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine

The quality of the final product is fundamentally dependent on the purity of this precursor. A clean intermediate prevents a host of side reactions in the subsequent Sandmeyer stage. The most direct method involves the cyclization of thiosemicarbazide with methoxyacetic acid, typically using a strong acid as both a catalyst and a dehydrating agent.[4][5]

Experimental Protocol: Precursor Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1.0 eq) and methoxyacetic acid (1.1 eq).

  • Reaction: Slowly and carefully add concentrated sulfuric acid (3-4 vols) while cooling the flask in an ice bath.

  • Heating: Once the addition is complete, heat the mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-methoxy-1,3,4-thiadiazol-2-amine.

Troubleshooting & FAQs: Precursor Synthesis

Q1: The yield of my aminothiadiazole precursor is very low. What are the likely causes?

A: Low yields in this stage typically stem from three issues:

  • Incomplete Cyclization: The reaction may not have gone to completion. Confirm this with TLC analysis of your crude product. If starting material is present, consider increasing the reaction time or temperature moderately.

  • Degradation: The use of concentrated sulfuric acid at elevated temperatures can cause charring and degradation of the organic materials. Ensure the temperature does not significantly exceed the recommended 80 °C.

  • Loss During Workup: The product has some water solubility, especially in acidic or basic conditions before it precipitates. Ensure complete neutralization to the point of maximum precipitation before filtration. Chilling the neutralized slurry can improve recovery.

Q2: My final precursor is a brownish or yellowish powder, not white. Is this acceptable?

A: While a slightly off-white color can be acceptable, a distinct brown or yellow color indicates impurities that will negatively impact the Sandmeyer reaction. These impurities can chelate with the copper catalyst or react with the diazonium salt, leading to tar and low yields. A second recrystallization or a charcoal treatment during recrystallization is highly recommended to obtain a pure, white to off-white solid.

Section 3: Stage 2 - The Sandmeyer Reaction

This is the most critical and technically demanding stage of the synthesis. The Sandmeyer reaction converts the primary aromatic amine into the corresponding aryl bromide via a diazonium salt intermediate.[2][3] The reaction proceeds in two distinct steps: the formation of the diazonium salt (diazotization) and the copper(I)-catalyzed substitution.[6]

Sandmeyer_Mechanism cluster_catalyst Catalytic Cycle Amine Ar-NH₂ (Precursor) Diazonium [Ar-N₂]⁺ (Diazonium Salt) Amine->Diazonium NaNO₂ / HBr 0-5 °C Radical Ar• (Aryl Radical) Diazonium->Radical e⁻ from Cu(I) - N₂ (gas) Product Ar-Br (Final Product) Radical->Product + Br⁻ from Cu(II) Cu1 Cu(I)Br Cu2 Cu(II)Br₂ Cu1->Cu2 SET Cu2->Cu1 Regeneration

Caption: Mechanism of the Sandmeyer Bromination.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-methoxy-1,3,4-thiadiazol-2-amine (1.0 eq) in 48% hydrobromic acid (HBr, ~4-5 vols) at room temperature. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine solution via the dropping funnel, ensuring the internal temperature never exceeds 5 °C . Vigorous stirring is essential.

  • Diazonium Formation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The solution should be clear to slightly yellow.

  • Catalyst Preparation: In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (~1-2 vols). Cool this mixture to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold, stirring CuBr mixture. You should observe gas evolution (N₂).

  • Completion: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, gently heat the mixture to 40-50 °C until the gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the reaction mixture and extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Critical Parameter Control
ParameterRecommended RangeRationale & Scientific Justification
Diazotization Temp. 0–5 °CCRITICAL: The aryl diazonium salt is highly unstable at higher temperatures and will rapidly decompose to form nitrogen gas and an aryl cation.[7][8] This cation is readily trapped by water, leading to the formation of the undesired 2-hydroxy-5-methoxy-1,3,4-thiadiazole as a major byproduct.
NaNO₂ Stoichiometry 1.05–1.2 eqA slight excess ensures complete conversion of the starting amine. A large excess can lead to unwanted side reactions and complicates the workup.
NaNO₂ Addition Rate Slow, DropwiseThe reaction is exothermic. A rapid addition will cause a temperature spike, leading to the decomposition of the diazonium salt as described above.
Acid Concentration Excess HBrThe reaction requires at least 2 equivalents of acid: one to protonate the amine and one to react with NaNO₂ to form nitrous acid (HNO₂). Using concentrated HBr as the solvent ensures a sufficiently acidic medium and provides the bromide nucleophile.
CuBr Stoichiometry 1.0–1.5 eqWhile catalytic in principle, using a stoichiometric amount of CuBr is common to ensure a high reaction rate and drive the reaction to completion.[9]
Section 4: Troubleshooting Guide & FAQs for the Sandmeyer Reaction

This section addresses the most common failures encountered during the Sandmeyer stage. A logical, step-by-step approach to diagnosis is key.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions Start Low Final Yield TLC Analyze Crude by TLC/LC-MS Start->TLC P1 High Starting Material? P2 Phenol Byproduct Dominant? P1->P2 No S1 Incomplete Diazotization • Check NaNO₂ quality • Ensure >2 eq. acid • Stir 30 min post-addition P1->S1 Yes P3 De-aminated Byproduct? P2->P3 No S2 Diazonium Decomposition • STRICT Temp Control (0-5 °C) • Slow NaNO₂ addition • Use pre-chilled solutions P2->S2 Yes S3 Hydrodediazoniation • Use anhydrous solvents if possible • Check for radical scavenger impurities P3->S3 Yes

Caption: Logic-flow for troubleshooting low yield issues.

Q3: My reaction mixture turned dark brown and foamed violently after adding only a small amount of the diazonium salt solution to the copper bromide. What went wrong?

A: This indicates an uncontrolled, rapid decomposition of the diazonium salt. The most probable cause is that the copper bromide solution was not adequately cooled. The addition of the diazonium salt to a warmer solution initiates a runaway reaction. Solution: Ensure both the diazonium salt solution and the CuBr slurry are pre-chilled to 0-5 °C and maintain cooling throughout the addition. Add the diazonium salt solution slowly to the CuBr, not the other way around, to maintain the catalyst in excess.

Q4: My final product is mostly 2-hydroxy-5-methoxy-1,3,4-thiadiazole, not the bromo compound. Why?

A: This is a classic sign of diazonium salt decomposition before it can react with the CuBr catalyst.[3] The aryl cation intermediate formed upon decomposition is trapped by water, the most abundant nucleophile in the system. Causality: The root cause is almost always a loss of temperature control during the diazotization step. Even a brief spike to 10-15 °C can cause significant decomposition. Solution: Re-run the reaction with meticulous attention to maintaining the 0-5 °C temperature range during the entire NaNO₂ addition and the subsequent 30-minute stirring period. Use an ice-salt or acetone-dry ice bath for better temperature management.

Q5: The reaction seems to work, but my yield is consistently around 40-50%. My TLC shows a clean conversion with minimal byproducts. Where is my product going?

A: If the reaction itself is clean, significant product loss is likely occurring during the workup and purification steps.

  • Extraction: 2-Bromo-5-methoxy-1,3,4-thiadiazole has moderate polarity. Ensure you are using an appropriate extraction solvent (DCM or Ethyl Acetate) and performing a sufficient number of extractions (e.g., 3x).

  • Emulsions: Heterocyclic compounds can sometimes form stable emulsions during basic washes (e.g., with sodium bicarbonate). If this happens, adding brine can help break the emulsion.

  • Purification: The product can be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal on a rotary evaporator. For chromatography, ensure your silica gel is not too acidic, which can cause decomposition on the column.

Q6: Why is Cu(I)Br used instead of Cu(II)Br₂ or just NaBr?

A: This is central to the Sandmeyer mechanism. The reaction is initiated by a single-electron transfer (SET) from copper(I) to the diazonium salt, which generates an aryl radical and N₂ gas.[3][7][10] Copper(II) cannot effectively initiate this process. While NaBr is the source of the bromide, it cannot catalyze the radical formation. The Cu(I) catalyst is essential for the N₂ group to be replaced via the required radical-nucleophilic aromatic substitution pathway.[3]

References
  • Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • NROChemistry. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2015). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

  • Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-5-methoxy-1,3,4-thiadiazole. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • National Center for Biotechnology Information. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

  • Molecules. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

  • MDPI. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • ResearchGate. (2007). Chemistry of Imidazo[2,1-b][1][2][7]thiadiazoles. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Digital Repository of University of Babylon. (2013). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Available at: [Link]

  • Molecules. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]

  • ResearchGate. (2013). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Available at: [Link]

  • Digital Repository of Al-Qadisiyah University. (2013). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

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Technical Support Center: Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges, side reactions, and purification issues encountered during its synthesis, providing in-depth, field-proven insights in a troubleshooting-focused format.

Introduction: The Synthetic Challenge

2-Bromo-5-methoxy-1,3,4-thiadiazole is a valuable intermediate in medicinal chemistry and material science, often used as a key building block for creating more complex molecules with potential biological activity.[1] The most common and reliable synthetic route proceeds via a Sandmeyer-type reaction, starting from the corresponding 2-amino-5-methoxy-1,3,4-thiadiazole. This pathway, while effective, involves a sensitive diazonium salt intermediate that is prone to decomposition and side reactions if not handled with precision. This guide provides a systematic approach to troubleshooting these issues.

Section 1: Troubleshooting the Diazotization & Sandmeyer Reaction

The conversion of the starting amine to the final bromo-thiadiazole is the most critical stage of the synthesis. Most issues arise from the formation and subsequent reaction of the diazonium salt intermediate.

Q1: My overall yield is consistently low (<50%). What are the most likely causes?

Answer: Low yields in this Sandmeyer reaction typically trace back to two critical areas: the instability of the diazonium salt and the efficiency of the subsequent copper-catalyzed bromination.

  • Cause 1: Decomposition of the Diazonium Salt. The diazonium group (-N₂⁺) is an excellent leaving group, making the intermediate highly susceptible to decomposition, especially at elevated temperatures.[2][3] If the temperature during diazotization (the addition of nitrite) rises above the recommended 0-5 °C, the diazonium salt will readily react with water in the acidic medium to form the corresponding phenol, 2-hydroxy-5-methoxy-1,3,4-thiadiazole, releasing nitrogen gas.[4]

  • Cause 2: Inefficient Sandmeyer Reaction. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts.[5] If the Cu(I)Br catalyst is of poor quality (e.g., oxidized to Cu(II)) or if the addition of the diazonium salt solution to the copper catalyst is too rapid, competing side reactions can dominate. This can include premature decomposition or the formation of other byproducts.

  • Cause 3: Incomplete Diazotization. If the diazotization is incomplete, unreacted 2-amino-5-methoxy-1,3,4-thiadiazole will remain. This not only lowers the theoretical yield but also complicates purification.

Troubleshooting Protocol:

  • Temperature Control: Maintain a strict temperature of 0-5 °C throughout the diazotization process using an ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature.

  • Catalyst Quality: Use fresh, high-purity Cu(I)Br. If the catalyst appears green (indicating Cu(II) oxidation), its activity will be compromised.

  • Controlled Addition: Add the cold diazonium salt solution to the Cu(I)Br solution slowly and subsurface to ensure immediate reaction with the catalyst and minimize decomposition.

  • Stoichiometry: Ensure at least a stoichiometric amount of sodium nitrite is used. A slight excess (1.1-1.2 equivalents) can help drive the diazotization to completion.

Q2: My final product is contaminated with a significant amount of the starting amine. How can I fix this?

Answer: The presence of starting material in your final product is a clear indication of incomplete diazotization or premature quenching of the reaction.

  • Mechanistic Cause: The formation of the electrophilic nitrosonium ion (NO⁺) from NaNO₂ and acid is the first step.[2][4] This species then reacts with the nucleophilic amino group. If the reaction is not given enough time, or if the acid concentration is too low, a portion of the amine will not be converted to the diazonium salt and will be carried through the workup.

  • Purification Challenge: The starting amine and the bromo product have similar polarities, making chromatographic separation tedious.

Preventative & Remedial Actions:

  • Reaction Time: After the addition of sodium nitrite solution, allow the reaction to stir for an additional 20-30 minutes at 0-5 °C to ensure the diazotization goes to completion.

  • Acid Concentration: Use a sufficient excess of a strong acid like HBr. This ensures the complete generation of nitrous acid (HNO₂) and maintains a low pH, which stabilizes the diazonium salt.

  • Purity Check: Before proceeding to the Sandmeyer step, you can perform a quick spot test. Take a drop of the reaction mixture and add it to a solution of a coupling agent (e.g., 2-naphthol in NaOH). An immediate formation of a bright red/orange azo dye indicates the presence of unreacted diazonium salt. If no color forms, your diazotization may be incomplete.

  • Purification: If contamination persists, an acid wash during workup can help. The basic starting amine will form a water-soluble salt with an acid (e.g., dilute HCl), while the neutral bromo product will remain in the organic layer.

Q3: I'm observing a brownish, tarry substance and significant gas evolution during the reaction. What is this, and is it dangerous?

Answer: This is a classic sign of uncontrolled diazonium salt decomposition and potential azo coupling side reactions. It indicates a significant loss of desired product and should be managed carefully.

  • Decomposition: As mentioned, diazonium salts are thermally unstable. Uncontrolled decomposition leads to the formation of phenols and other degradation products, often appearing as a tarry mixture. The gas is N₂, a byproduct of the decomposition.[2][6]

  • Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic rings. If any unreacted starting amine is present under suboptimal pH conditions, the diazonium salt can couple with it to form a dimeric azo compound, which is often highly colored and contributes to the tarry appearance.[7][8]

Corrective Workflow: The key is prevention through rigorous temperature and addition rate control.

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Purification Amine Dissolve Amine in Acid Cool Cool to 0-5 °C Amine->Cool Diazotization Slowly Add NaNO₂ (Keep T < 5 °C) Cool->Diazotization Nitrite Prepare NaNO₂ Solution Nitrite->Diazotization Copper Prepare CuBr Solution Sandmeyer Slowly Add Diazonium Salt to CuBr Solution Copper->Sandmeyer Stir Stir 30 min at 0-5 °C Diazotization->Stir Stir->Sandmeyer Warm Warm to RT (Observe N₂ Evolution) Sandmeyer->Warm Extract Extract with Solvent (e.g., EtOAc) Warm->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography or Recrystallization Wash->Purify G Amine 2-Amino-5-methoxy- 1,3,4-thiadiazole Diazonium Thiadiazole Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO₂, HBr 0-5 °C Product 2-Bromo-5-methoxy- 1,3,4-thiadiazole (Ar-Br) Diazonium->Product CuBr (SET) -N₂ Phenol 2-Hydroxy-5-methoxy- 1,3,4-thiadiazole (Ar-OH) Diazonium->Phenol H₂O, Δ (Temp > 10 °C) -N₂ Azo Azo Dimer (Ar-N=N-Ar') Diazonium->Azo + Unreacted Amine (Side Reaction)

Sources

Technical Support Center: Purification of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Bromo-5-methoxy-1,3,4-thiadiazole. This guide is designed to provide expert advice and practical solutions to common purification challenges encountered during the synthesis and handling of this important heterocyclic compound. As a key building block in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications.[1]

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-Bromo-5-methoxy-1,3,4-thiadiazole, offering step-by-step solutions based on established chemical principles.

Question 1: My final product shows persistent impurities after initial work-up. What are the likely contaminants and how can I remove them?

Answer:

Persistent impurities in the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole typically stem from unreacted starting materials or the formation of side-products. The primary synthesis route involves the bromination of 5-methoxy-1,3,4-thiadiazole.[1]

Common Impurities:

  • Unreacted 5-methoxy-1,3,4-thiadiazole: This is a common impurity if the bromination reaction does not go to completion.

  • Di-brominated species: Over-bromination can lead to the formation of di-bromo-1,3,4-thiadiazole derivatives.

  • Hydrolyzed by-products: The methoxy group can be susceptible to hydrolysis under acidic conditions, potentially forming a hydroxyl-thiadiazole species.

Troubleshooting Workflow:

Caption: Decision workflow for purifying crude 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Detailed Protocols:

A. Column Chromatography: This is the most effective method for separating compounds with different polarities.

  • Stationary Phase: Silica gel is a standard choice.

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product and then the more polar impurities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.[2]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pack the column, ensuring there are no air bubbles.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin eluting with the solvent system, collecting fractions and monitoring by TLC.[3]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

B. Recrystallization: This technique is suitable for removing smaller amounts of impurities when the product is a solid.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for thiadiazole derivatives.[2]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Question 2: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?

Answer:

The 1,3,4-thiadiazole ring can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to decomposition or ring-opening reactions.[4]

Signs of Decomposition:

  • Streaking on the TLC plate.

  • Appearance of new, more polar spots on the TLC plate after the sample has been on the column for some time.

  • Low overall recovery from the column.

Solutions:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (e.g., 0.1-1% v/v in the eluent).

    • Use this slurry to pack the column. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For sensitive compounds like this, neutral or basic alumina is recommended.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18-functionalized silica) can be used with polar mobile phases like acetonitrile/water or methanol/water.[5]

Question 3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid globule instead of a crystalline solid. This is a common problem when the crude product is highly impure or the wrong solvent is used.[2]

Causality and Solutions:

CauseExplanationSolution
High Impurity Level Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to a liquid phase.Purify the crude product by column chromatography first to remove the bulk of the impurities before attempting recrystallization.[2]
Inappropriate Solvent The solvent may be too good at dissolving the compound, even at low temperatures, or the compound's solubility changes too drastically with temperature.Experiment with different solvents or solvent mixtures. Try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot, dissolved solution until it just starts to become cloudy, then allow it to cool slowly.
Rapid Cooling Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 2-Bromo-5-methoxy-1,3,4-thiadiazole? A1: Pure 2-Bromo-5-methoxy-1,3,4-thiadiazole is typically a solid. While specific data on its long-term stability is not extensively published, heterocyclic compounds, in general, should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation.

Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: Can I use techniques other than chromatography or recrystallization for purification? A3: For certain types of impurities, other methods can be considered:

  • Acid-Base Extraction: If you have acidic or basic impurities, you can use liquid-liquid extraction with an appropriate aqueous acid or base solution to remove them from an organic solution of your product.

  • Sublimation: If the product is volatile and the impurities are not, sublimation under vacuum can be a highly effective purification method.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC on the crude mixture. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully add this powder to the top of the packed column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Apply gentle air pressure to the top of the column to speed up the process if necessary ("flash chromatography").[3]

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[3]

Caption: Step-by-step workflow for purification by column chromatography.

IV. References

  • PubMed Central. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Available at: [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]

  • YouTube. (2022). Column Chromatography. Available at: [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Decomposition of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-methoxy-1,3,4-thiadiazole. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. While invaluable in constructing novel molecular architectures for medicinal chemistry and materials science, its reactivity can also present stability challenges.[1] This guide provides in-depth, field-proven insights into potential decomposition pathways and offers robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions regarding the chemical nature and stability of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Q1: What are the primary modes of instability or decomposition for 2-Bromo-5-methoxy-1,3,4-thiadiazole during a reaction?

The decomposition of this compound is typically context-dependent, relating directly to the reaction conditions employed. The primary modes of degradation are:

  • Nucleophilic Ring Cleavage: The 1,3,4-thiadiazole ring is electron-deficient and can be susceptible to cleavage under strongly basic aqueous conditions.[2]

  • Degradation during Cross-Coupling: Side reactions leading to the decomposition of the thiadiazole ring can occur under certain palladium-catalyzed cross-coupling conditions.[3]

  • Hydrolysis of the Methoxy Group: Although generally stable, the methoxy group can be hydrolyzed to a hydroxyl group under harsh acidic conditions (e.g., refluxing with HBr), which is typically a desired transformation rather than decomposition.[4]

  • Protodebromination: In catalytic reactions, particularly cross-coupling, the bromine atom can be replaced by a hydrogen atom, leading to the formation of 5-methoxy-1,3,4-thiadiazole as a significant byproduct.

Q2: How stable is the 1,3,4-thiadiazole ring itself?

The 1,3,4-thiadiazole ring is the most thermally stable of the thiadiazole isomers.[2] It is also relatively stable in acidic aqueous solutions. Its main vulnerability is to ring-opening reactions when exposed to aqueous bases.[2] This susceptibility is due to the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms in the ring prone to nucleophilic attack.[5]

Q3: What is the most reactive site on the molecule for synthetic transformations?

The carbon-bromine (C2-Br) bond is the most reactive site. The bromine atom serves as an excellent leaving group for two primary classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine can be readily displaced by a wide range of nucleophiles, such as amines and thiols.[1]

  • Palladium-Catalyzed Cross-Coupling: It is the primary site for reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[3][6][7]

Section 2: Troubleshooting Guide for Common Reaction Scenarios

This section provides actionable solutions to specific problems encountered during experiments.

Scenario 1: Low Yields and Multiple Byproducts in Nucleophilic Aromatic Substitution (SNAr)
  • Symptom: You are reacting 2-Bromo-5-methoxy-1,3,4-thiadiazole with a nucleophile (e.g., an amine or thiol) and observing low conversion of your starting material, significant streaking on your TLC plate, and multiple new spots on LC-MS that do not correspond to your desired product.

  • Primary Suspect: Ring degradation due to harsh basic conditions. Strong, nucleophilic bases (e.g., NaOH, NaH, alkoxides) can attack the thiadiazole ring in addition to their intended role as a proton scavenger.[2]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for SNAr reactions.

Scenario 2: Decomposition During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
  • Symptom: During a Suzuki-Miyaura coupling, the reaction mixture turns dark or black (indicating palladium black formation), and analysis shows a low yield of the desired product along with the formation of 5-methoxy-1,3,4-thiadiazole (from protodebromination) and other unidentifiable decomposition products.

  • Primary Suspect: Instability of the thiadiazole ring under the catalytic conditions or instability of the boronic acid coupling partner.[3][8] Certain palladium catalytic intermediates can promote the decomposition of electron-deficient heterocycles.

  • Troubleshooting Strategy: The key is to accelerate the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) to outpace the decomposition pathways.

  • Catalyst and Ligand Screening: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Modern, bulky electron-rich phosphine ligands are often superior for coupling heteroaryl halides as they promote rapid reductive elimination.

  • Base and Solvent Selection: The choice of base is critical. While stronger bases can accelerate transmetalation, they may also promote decomposition. A systematic screen is recommended.

  • Boronic Acid Stability: Many heteroaryl boronic acids are prone to protodeboronation, especially at elevated temperatures.[8] Using a more stable boron source can dramatically improve results.

ParameterRecommendation 1 (Standard)Recommendation 2 (For Difficult Couplings)Rationale
Catalyst/Ligand Pd(dppf)Cl₂Buchwald Precatalyst (e.g., XPhos Pd G3) + Ligand (XPhos)Bulky phosphine ligands accelerate the catalytic cycle, minimizing side reactions.[9]
Base K₂CO₃K₃PO₄K₃PO₄ is often more effective for challenging couplings but can be more aggressive.
Solvent System Dioxane/H₂O or DME/H₂On-Butanol or Toluene/H₂OSolvent choice affects catalyst solubility and reaction kinetics.
Boron Source Arylboronic AcidPotassium AryltrifluoroborateTrifluoroborates (KF₃B-R) are bench-stable and often more resistant to protodeboronation.[8]
Temperature 80-100 °CStart at Room Temp, then gently warm to 40-60 °CFast catalysts may allow for lower temperatures, preserving the integrity of the heterocycle.[9]

Caption: Recommended screening conditions for Suzuki-Miyaura coupling.

Section 3: Recommended Protocols & Methodologies

Protocol 1: A Robust Starting Point for Suzuki-Miyaura Coupling

This protocol is designed to minimize decomposition by using modern, efficient catalytic systems.

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-1,3,4-thiadiazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., n-butanol or dioxane/water 10:1) via syringe. The reaction mixture should be thoroughly degassed via a "sparge" or "freeze-pump-thaw" cycles to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS every 30-60 minutes. Aim for the shortest reaction time possible.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Decomposition Analytically
  • Thin-Layer Chromatography (TLC): Decomposition is often indicated by the appearance of a new, more polar spot (lower Rf) that streaks, or the appearance of a non-UV active spot that stains with potassium permanganate. The protodebrominated byproduct, 5-methoxy-1,3,4-thiadiazole, will have a slightly higher Rf than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Set up the analysis to monitor for the mass of the starting material, the expected product, the protodebrominated byproduct (M-Br+H), and potentially the hydrolyzed methoxy byproduct (M-CH₃+H).

Section 4: Visual Guides to Decomposition Pathways

Caption: Potential reaction and decomposition pathways.

References

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Available at: [Link]

  • Werber, G., et al. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]

  • Pilicheva, B., et al. (2015). Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1,2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine. ChemInform. Available at: [Link]

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES. Available at: [Link]

  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-5-methoxy-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]

  • Patel, R. P., & Patel, K. C. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Petrow, V., et al. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. Available at: [Link]

  • Zibareva, L. N., et al. (2020). Nucleophilic substitution in 4,7-dibromo[1][4][5]thiadiazolo[3,4-d]pyridazine. Molecules.

  • ResearchGate. (n.d.). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Available at: [Link]

  • Popiolek, R., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Google Patents. (2022). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Zibareva, L. N., et al. (2023). Benzo[1,2-d:4,5-d']bis([1][5][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Symmetry. Available at: [Link]

  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Synlett. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Jadhav, S., et al. (2012).
  • ResearchGate. (2018). 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. International Journal of Universal Pharmacy and Bio Sciences. Available at: [Link]

  • Sancineto, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
  • Archives of Pharmacal Research. (2017). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities.
  • Dreher, S. D., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Suzuki cross-coupling reactions of 4,7-dibromo[1][4][5]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Dyes and Pigments. Available at: [Link]

  • ResearchGate. (2015). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-methoxy-1,3,4-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic building block. As a key intermediate in the development of novel pharmaceutical agents and materials, ensuring a high-yield, high-purity synthesis is critical.[1]

This guide focuses on a common and reliable synthetic route: the diazotization of 2-amino-5-methoxy-1,3,4-thiadiazole followed by a Sandmeyer reaction to introduce the bromo substituent.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Problem 1: Low Yield of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Possible Causes and Solutions:

  • Incomplete Diazotization: The conversion of the starting amine to the diazonium salt is a critical step.

    • Low Temperature: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.

    • Insufficient Nitrous Acid: Ensure a slight excess of sodium nitrite is used. The reaction should be monitored for the presence of nitrous acid using potassium iodide-starch paper.

    • Acid Concentration: The concentration of the acid (e.g., HBr) is crucial for the stability of the diazonium salt. Ensure the recommended concentration is used.

  • Side Reactions during Sandmeyer Reaction: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and side reactions can occur.[2]

    • Catalyst Activity: Use freshly prepared copper(I) bromide for optimal catalytic activity.

    • Temperature Control: The addition of the diazonium salt solution to the copper(I) bromide solution should be done slowly and with efficient stirring to control the evolution of nitrogen gas and maintain the reaction temperature.

    • Presence of Unwanted Nucleophiles: Ensure that the reaction is free from other nucleophiles that could compete with the bromide ion.

  • Product Decomposition: The final product may have limited stability under certain conditions.

    • Purification Conditions: Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup and purification.

    • Storage: Store the purified product under an inert atmosphere at low temperatures (-20 °C is recommended).[3]

Problem 2: Presence of Impurities in the Final Product

Possible Impurities and Mitigation Strategies:

  • Unreacted 2-amino-5-methoxy-1,3,4-thiadiazole: This indicates incomplete diazotization or Sandmeyer reaction.

    • Optimize Diazotization: Revisit the diazotization conditions as described above.

    • Reaction Time: Ensure sufficient reaction time for the Sandmeyer reaction to go to completion. Monitoring the reaction by TLC is recommended.

  • Hydroxy-de-amination Product (2-hydroxy-5-methoxy-1,3,4-thiadiazole): This can form if the diazonium salt reacts with water.

    • Temperature Control: Strictly maintain low temperatures during diazotization to minimize this side reaction.

    • Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing excess water where possible can be beneficial.

  • Azo-coupling Products: Diazonium salts can couple with electron-rich aromatic compounds.

    • Purity of Starting Material: Ensure the starting 2-amino-5-methoxy-1,3,4-thiadiazole is free of any unreacted starting materials from its own synthesis that could be activated towards azo coupling.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is often effective for removing polar impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the 2-amino-5-methoxy-1,3,4-thiadiazole precursor?

A1: A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a suitable reagent. For the 5-methoxy derivative, starting from methoxyacetic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid is a plausible route.[4][5]

Q2: How critical is the purity of the starting 2-amino-5-methoxy-1,3,4-thiadiazole?

A2: The purity of the starting amine is highly critical. Impurities can interfere with the diazotization reaction and lead to the formation of colored byproducts, particularly azo compounds, which can be difficult to remove.

Q3: Can I use other copper salts for the Sandmeyer reaction, such as CuBr2?

A3: The Sandmeyer reaction specifically utilizes copper(I) salts (e.g., CuBr) as the catalyst.[2][6] Copper(II) salts are generally not effective for this transformation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of the product spot (which should be less polar) indicate the progress of the reaction.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.

  • Bromine and HBr: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitrogen Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. The reaction should be carried out in a vessel with adequate headspace and proper venting to avoid pressure buildup.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-methoxy-1,3,4-thiadiazole

This protocol is a general guideline and may require optimization.

  • To a stirred solution of methoxyacetic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thiosemicarbazide (1.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a dehydrating agent such as phosphorus oxychloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-methoxy-1,3,4-thiadiazole.

Protocol 2: Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole via Sandmeyer Reaction
  • Diazotization:

    • In a flask, dissolve 2-amino-5-methoxy-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 eq) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of water, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt is complete when the solution gives a positive test on potassium iodide-starch paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReagentMolar Equiv.Key Parameters
Diazotization 2-amino-5-methoxy-1,3,4-thiadiazole1.0Temperature: 0-5 °C
Hydrobromic Acid (48%)3.0 - 4.0Solvent and acid catalyst
Sodium Nitrite1.1Diazotizing agent
Sandmeyer Copper(I) Bromide1.2Catalyst
Diazonium Salt Solution1.0Added slowly to catalyst
Temperature< 10 °C during addition, then RTControl of exotherm

Visualizations

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification Amine 2-amino-5-methoxy- 1,3,4-thiadiazole Diazonium Diazonium Salt (in situ) Amine->Diazonium 0-5 °C Reagents1 NaNO2, HBr Reagents1->Diazonium Product 2-Bromo-5-methoxy- 1,3,4-thiadiazole Diazonium->Product < 10 °C to RT Catalyst CuBr Catalyst->Product Crude Crude Product Product->Crude Extraction Purified Pure Product Crude->Purified Chromatography

Caption: Overall workflow for the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Sandmeyer Check Sandmeyer Step Start->Check_Sandmeyer Check_Purification Check Purification Start->Check_Purification Temp_Low Temp_Low Check_Diazotization->Temp_Low Fresh_CuBr Fresh_CuBr Check_Sandmeyer->Fresh_CuBr NaNO2_Excess Slight Excess of NaNO2? Acid_Conc Correct Acid Concentration? NaNO2_Excess->Acid_Conc Yes Fix_Diazotization Adjust Diazotization Conditions NaNO2_Excess->Fix_Diazotization No Acid_Conc->Fix_Diazotization No Temp_Low->NaNO2_Excess Yes Temp_Low->Fix_Diazotization No Slow_Addition Slow, Controlled Addition? Fix_Sandmeyer Adjust Sandmeyer Conditions Slow_Addition->Fix_Sandmeyer No Fresh_CuBr->Slow_Addition Yes Fresh_CuBr->Fix_Sandmeyer No

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • De, S. K., Chen, V., Stebbins, J. L., Chen, L. H., Cellitti, J. F., Machleidt, T., Barile, E., Riel-Mehan, M., Dahl, R., Yang, L., Emdadi, A., Murphy, R., & Pellecchia, M. (2010). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry, 18(2), 590–596. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones : A Review. (n.d.). Retrieved from [Link]

  • Tran, T. D., Le, T. H., Nguyen, T. H. T., Le, T. H., Vo, D. D., Thai, K. M., & Tran, T. D. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(5), 558–573. [Link]

  • Tabassum, S., & Al-juhani, S. S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 10(52), 31251–31266. [Link]

  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • NRO Chemistry. (2020, October 10). Sandmeyer Reaction. [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Moore, B. S., & Walsh, C. T. (2016). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 138(49), 15993–16000. [Link]

  • American Chemical Society. (n.d.). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • El-Sayed, H. A., Moustafa, A. H., & Khalil, A. M. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules (Basel, Switzerland), 22(1), 143. [Link]

  • Digital Repository. (n.d.). Article - Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Popiołek, R., & Biernasiuk, A. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules (Basel, Switzerland), 25(12), 2855. [Link]

  • Semantic Scholar. (2011). UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Sztanke, K., Sztanke, M., & Pasternak, K. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules (Basel, Switzerland), 26(21), 6431. [Link]

Sources

common impurities in 2-Bromo-5-methoxy-1,3,4-thiadiazole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-5-methoxy-1,3,4-thiadiazole. Here, we address common challenges related to impurities and their removal, providing troubleshooting advice and detailed protocols to ensure the high purity of your compound, which is critical for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product of 2-Bromo-5-methoxy-1,3,4-thiadiazole shows a lower melting point and a broader range than expected. What are the likely impurities?

A lower and broader melting point range is a classic indicator of impurities. Based on the common synthesis route—bromination of 5-methoxy-1,3,4-thiadiazole—the most probable impurities include:

  • Unreacted Starting Material: 5-methoxy-1,3,4-thiadiazole.

  • Over-brominated Species: Although less common if the stoichiometry is well-controlled, dibrominated or other polybrominated thiadiazoles can form.

  • Residual Solvents and Reagents: Acetic acid or chloroform if used as solvents, and residual brominating agents or their byproducts (e.g., succinimide if N-bromosuccinimide (NBS) was used).[1]

  • Isomeric Byproducts: In some cases, isomers can form during the synthesis of substituted thiadiazoles.[2]

Q2: I see an extra spot on my TLC plate after running the reaction mixture. How can I identify if it's the starting material or a byproduct?

To identify the spots on your Thin Layer Chromatography (TLC) plate, you should run co-spots. This involves spotting your reaction mixture, the pure starting material, and a mix of the two in separate lanes on the same plate.

  • If one of the spots in your reaction mixture has the same retention factor (Rf) as your starting material, it confirms the presence of unreacted 5-methoxy-1,3,4-thiadiazole.

  • Any other spots are likely byproducts or the desired product. The product, being more functionalized with a bromine atom, is expected to have a different polarity and thus a different Rf value than the starting material.

Q3: My purified 2-Bromo-5-methoxy-1,3,4-thiadiazole has a slight yellow or brownish tint. What could be the cause and how can I remove it?

A colored tint in the final product often suggests the presence of trace impurities, which could be colored byproducts from the bromination reaction or degradation products.

  • Cause: Bromination reactions can sometimes produce colored impurities. Residual bromine can also impart a yellowish-brown color.

  • Removal:

    • Washing: Washing the crude product with a dilute solution of sodium thiosulfate can remove residual bromine.[3]

    • Recrystallization with Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[4] The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

Q4: Can I use column chromatography to purify 2-Bromo-5-methoxy-1,3,4-thiadiazole? What would be a good starting solvent system?

Yes, silica gel column chromatography is an effective method for purifying 2-Bromo-5-methoxy-1,3,4-thiadiazole, especially for removing impurities with different polarities.

  • Solvent System Selection: The ideal mobile phase (eluent) should provide good separation between your product and impurities on a TLC plate. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[5][6] You can determine the optimal ratio by running TLCs with different solvent mixtures. The goal is to have the Rf value of your desired product around 0.3-0.4 for good separation on the column.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the removal of common impurities.

Impurity Profile
Impurity Source Impact on Downstream Applications
5-methoxy-1,3,4-thiadiazoleUnreacted starting materialCan interfere with subsequent reactions, leading to the formation of undesired byproducts.
Polybrominated thiadiazolesOver-brominationMay have different reactivity and biological activity, leading to inaccurate results.
Residual Solvents/ReagentsSynthesis workupCan inhibit enzymatic assays or interfere with spectroscopic analysis.
Degradation ProductsImproper storage or harsh reaction conditionsCan lead to inconsistent results and introduce artifacts in biological assays.
Purification Workflow

PurificationWorkflow Crude_Product Crude 2-Bromo-5-methoxy-1,3,4-thiadiazole Initial_Wash Aqueous Wash (e.g., Na2S2O3, NaHCO3) Crude_Product->Initial_Wash Remove residual bromine and acid Recrystallization Recrystallization Initial_Wash->Recrystallization For moderately impure product Column_Chromatography Column Chromatography Initial_Wash->Column_Chromatography For complex mixtures or high purity needs Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (TLC, NMR, MS, mp) Pure_Product->Characterization Verify Purity

Figure 1. General purification workflow for 2-Bromo-5-methoxy-1,3,4-thiadiazole.
Protocol 1: Recrystallization for Purification

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[4]

Causality behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This differential solubility allows for the crystallization of the pure compound upon cooling, leaving impurities dissolved in the solvent.

  • Slow Cooling: Slow cooling promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude 2-Bromo-5-methoxy-1,3,4-thiadiazole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent to maximize the recovery yield.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the activated carbon or any insoluble impurities. This step must be done quickly to prevent premature crystallization.[4]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath to induce further crystallization and maximize the yield.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (like silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.[5][7]

Causality behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase that will more strongly adsorb more polar compounds.

  • Mobile Phase: A less polar mobile phase will result in slower elution of all compounds, while a more polar mobile phase will speed up their elution. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted based on their polarity.

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal solvent system will show good separation between the spot for your desired product and the spots for impurities, with the product having an Rf of approximately 0.3-0.4.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed.[8]

    • Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Logical Relationship of Impurity Removal

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Starting_Material Unreacted Starting Material (5-methoxy-1,3,4-thiadiazole) Recrystallization Recrystallization Starting_Material->Recrystallization If solubilities differ significantly Chromatography Column Chromatography Starting_Material->Chromatography High resolution separation Byproducts Reaction Byproducts (e.g., Polybrominated species) Byproducts->Recrystallization If byproducts have different solubility Byproducts->Chromatography Separates based on polarity Residuals Residual Reagents/Solvents (e.g., Bromine, Acetic Acid) Washing Aqueous Washing Residuals->Washing Effective for ionic/acidic residuals

Figure 2. Logical relationship between impurity types and removal methods.

References

  • Niraimathi, V., & Suresh, R. (2024, August 27). Synthesis and characterisation of some thiadiazole derivatives. Journal of Pharmaceutical and Applied Chemistry.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Google Patents. (n.d.). Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Al-Sultani, K. H. H. (2021). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry.
  • Orita, A., et al. (2018). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. RSC Advances.
  • Al-Salami, B. K., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • El-Sayed, W. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy.
  • Çavuş, M. S., & Tutar, A. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • MDPI. (2021). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry.
  • Stoyanova, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules.
  • eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]

  • Al-Obaidi, A. S. M. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
  • MDPI. (2021). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • Mapukata, S. (n.d.). Thin Layer Chromatography (TLC).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from [Link]

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Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and scalable synthetic methodologies in pharmaceutical development, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. This key heterocyclic compound serves as a critical building block in the creation of novel pharmaceutical agents, particularly in antimicrobial and anticancer research.[1]

This document moves beyond a simple recitation of steps to offer a comprehensive resource grounded in practical, field-tested experience. It is structured to anticipate and resolve the real-world challenges encountered when transitioning this synthesis from the lab bench to a larger scale.

This section addresses specific, frequently encountered problems during the synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole. The format is designed for rapid problem identification and resolution.

Question: My reaction yield is consistently low or has decreased significantly upon scaling up. What are the likely causes and how can I fix this?

Answer: Low yield is the most common challenge in scaling up this synthesis. The root cause often lies in one of three areas: incomplete bromination, side reactions, or product degradation.

  • Incomplete Bromination: On a larger scale, inefficient mixing can create localized pockets where the bromine concentration is too low for the reaction to go to completion.

    • Solution: Ensure vigorous and efficient mechanical stirring. Consider switching from a magnetic stir bar to an overhead stirrer for reaction volumes greater than 1 liter. A slow, subsurface addition of the bromine solution can also dramatically improve its dispersion throughout the reaction mixture.

  • Side Reactions: The thiadiazole ring can be susceptible to over-bromination or other side reactions if conditions are not carefully controlled. A patent for the synthesis of a similar compound, 2-amino-5-bromo-1,3,4-thiadiazole, highlights that the generation of hydrobromic acid (HBr) can inhibit the reaction's progress.[2]

    • Solution 1 (Stoichiometry): Carefully control the stoichiometry. Use a minimal excess of bromine. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion without significant side product formation.

    • Solution 2 (Oxidant): To improve efficiency and reduce the required amount of elemental bromine, consider the addition of an oxidant like hydrogen peroxide in the presence of an acid. This can help regenerate the active brominating species in situ, driving the reaction to completion and potentially lowering costs and waste.[2]

  • Thermal Degradation: Bromination reactions are exothermic. A large-scale reaction has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to the degradation of both the starting material and the product.

    • Solution: Maintain strict temperature control (0-5 °C) throughout the bromine addition using an efficient cooling bath (e.g., ice-salt or a circulating chiller). The rate of bromine addition should be dictated by the ability to maintain this temperature range.

Question: I am observing significant impurities in my final product that are difficult to remove. How can I identify and prevent them?

Answer: Impurity management is critical for pharmaceutical applications. The primary impurities are typically unreacted starting material (5-methoxy-1,3,4-thiadiazole) and di-brominated byproducts.

  • Identification:

    • TLC: A simple TLC analysis can often distinguish the starting material, product, and major byproducts by their different polarities.

    • NMR/MS: For definitive identification, Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are essential. The ¹H NMR spectrum for 2-bromo-5-methoxy-1,3,4-thiadiazole is available for reference.[3]

  • Prevention & Removal:

    • Prevention: As discussed above, precise control over bromine stoichiometry and reaction temperature is the best preventative measure.

    • Purification: If impurities are present, purification is necessary. Recrystallization is often the most effective method for this compound on a large scale.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor. If recrystallization is insufficient, column chromatography may be required, though it is less ideal for very large scales.[1]

Question: During the aqueous work-up, I'm struggling with product isolation and the formation of a stable emulsion. What can I do?

Answer: Work-up challenges are common when scaling up reactions involving heterocyclic compounds.

  • Poor Phase Separation/Emulsions: Emulsions are often caused by fine particulate matter or amphiphilic impurities at the aqueous-organic interface.

    • Solution 1 (Brine Wash): After quenching the reaction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "dry" the organic layer by drawing water out of it.

    • Solution 2 (Filtration): If a solid is causing the emulsion, you can sometimes filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the particulates before re-separating the layers.

  • Product Precipitation: The product may be partially soluble in both the organic and aqueous phases, or it might precipitate out of solution during the work-up.

    • Solution: Ensure the pH of the aqueous phase is appropriate during extraction. Adjusting the pH can sometimes suppress the solubility of the product in the aqueous layer. If the product precipitates, it may need to be isolated by filtration, and the filtrate should still be extracted to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents in this synthesis?

A1: Safety is the top priority. The primary hazards are associated with bromine and the acidic reaction medium.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or a suitable alternative), splash-proof goggles, a face shield, and a flame-resistant lab coat.[4][5]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive bromine and acid vapors.[4][6]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[4] Have a bromine spill kit ready, which typically includes a neutralizing agent like sodium thiosulfate solution.

  • Hazardous Byproducts: The reaction can produce hydrogen bromide gas, which is corrosive and toxic.[4] Ensure the fume hood exhaust is adequate.

  • Disposal: All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.[7]

Q2: How important is the quality of the starting material, 5-methoxy-1,3,4-thiadiazole?

A2: The purity of your starting material is paramount. Impurities in the starting material can lead to a host of downstream issues, including the formation of difficult-to-remove side products, lower yields, and inconsistent reaction performance. Always verify the purity of the 5-methoxy-1,3,4-thiadiazole by analytical methods like NMR or HPLC before beginning the synthesis.

Q3: What is the recommended experimental protocol for this synthesis on a lab scale?

A3: The following protocol is a robust starting point for lab-scale synthesis (up to 10g).

Detailed Experimental Protocol: Synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole

Materials & Reagents:

  • 5-methoxy-1,3,4-thiadiazole

  • Bromine (Br₂)

  • Acetic Acid (Glacial)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and an addition funnel, dissolve 5-methoxy-1,3,4-thiadiazole (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 mL per gram of bromine). Add this solution dropwise to the cooled reaction mixture via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and a 10% aqueous solution of sodium thiosulfate. Stir until the red-orange color of the excess bromine has disappeared.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of acetic acid used).

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (until effervescence ceases), water, and finally, saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Q4: What analytical techniques are required to confirm the final product's identity and purity?

A4: A combination of techniques is necessary to fully characterize the product:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of proton-bearing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • HPLC: To determine the purity of the final product with high accuracy.

  • Melting Point: To compare with literature values as a quick check of purity.

Data & Workflow Visualization

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters
ParameterLab-Scale (10 g)Pilot Scale (1 kg)Key Consideration for Scale-Up
Starting Material 1.0 eq1.0 eqEnsure consistent purity across batches.
**Bromine (Br₂) **1.05 - 1.1 eq1.02 - 1.05 eqTighter stoichiometric control is needed to minimize cost and side products.
Solvent Volume ~100 mL~10 LSolvent cost and disposal become significant factors.
Temperature 0 - 5 °C0 - 5 °CHeat transfer is critical; requires a jacketed reactor with a powerful chiller.
Reagent Addition Time 30 - 60 min2 - 4 hoursAddition rate is limited by the system's ability to dissipate heat.
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerEssential for maintaining a homogeneous mixture.
Expected Yield 80 - 90%75 - 85%A slight decrease in yield is common but should be minimized.
Diagram: Troubleshooting Workflow for Low Yield

This diagram provides a logical decision-making process for diagnosing and resolving low reaction yields.

G start Low Yield or Stalled Reaction Observed check_mixing Is mixing adequate for the scale? (e.g., vortex visible) start->check_mixing improve_mixing Action: Increase stirring speed. Consider switching to an overhead stirrer. check_mixing->improve_mixing No check_temp Was the temperature maintained between 0-5°C during addition? check_mixing->check_temp Yes improve_mixing->check_temp improve_cooling Action: Slow the addition rate. Improve cooling bath efficiency. check_temp->improve_cooling No check_sm TLC/HPLC shows significant unreacted starting material? check_temp->check_sm Yes improve_cooling->check_sm add_reagent Action: Consider adding a small additional charge of Bromine (0.05 eq). Or investigate using an oxidant. check_sm->add_reagent Yes check_impurities TLC/HPLC shows significant side product formation? check_sm->check_impurities No end_node Yield Optimized add_reagent->end_node optimize_stoi Action: Reduce Bromine stoichiometry on the next run. Ensure starting material purity. check_impurities->optimize_stoi Yes check_impurities->end_node No optimize_stoi->end_node

Caption: A decision tree for troubleshooting low yields.

References

  • Smolecule. (2024). 2-Bromo-5-methoxy-1,3,4-thiadiazole.
  • Apollo Scientific. 2-Bromo-5-methoxypyrazine Safety Data Sheet.
  • Fisher Scientific. (2009, February 10). 2-Amino-5-bromo-1,3,4-thiadiazole Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). 2-Amino-5-bromo-1,3,4-thiadiazole , 97% Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). 5-Bromo-2-methyl-4-phenyl-1,3-thiazole Safety Data Sheet.
  • MSDS of 2-bromo-1,3,4-thiadiazole. (2026, January 13).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.
  • PubChem. 2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole.
  • Al-Ghorbani, M., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 633. Available at: [Link]

  • BLDpharm. 2-Bromo-5-methoxy-1,3,4-thiadiazole.
  • Journal of Chemical and Pharmaceutical Research. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

  • CN114195736B. (2022). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.
  • Abdellatif, K. R. A., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1587–1599. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

  • Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1521. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
  • D'Amico, M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(9), 2946. Available at: [Link]

  • Biosynth. 2-Methoxy-5-methyl-1,3,4-thiadiazole.
  • ChemicalBook. 2-bromo-5-methoxy-1,3,4-thiadiazole(1343268-86-9) 1H NMR.
  • Tran, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558–573. Available at: [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methoxy-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

The unique electronic nature of 2-Bromo-5-methoxy-1,3,4-thiadiazole, featuring an electron-deficient thiadiazole ring and an electron-donating methoxy group, presents specific challenges and opportunities in synthetic chemistry. This guide will help you troubleshoot and optimize your reactions for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds with 2-Bromo-5-methoxy-1,3,4-thiadiazole. However, the success of these reactions is highly dependent on a nuanced understanding of the substrate's reactivity and careful optimization of reaction conditions.

Question: My Suzuki-Miyaura coupling reaction with 2-Bromo-5-methoxy-1,3,4-thiadiazole is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion in Suzuki-Miyaura couplings involving 2-Bromo-5-methoxy-1,3,4-thiadiazole often stems from challenges in the oxidative addition step of the catalytic cycle. The electron-donating methoxy group can increase the electron density at the carbon bearing the bromine, making oxidative addition to the Pd(0) catalyst less favorable.[1]

Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote the formation of a highly active, monoligated palladium(0) species that can more readily undergo oxidative addition.[2]

    • Recommendation: Switch to a more active catalyst system. While traditional catalysts like Pd(PPh₃)₄ might be sufficient for some substrates, consider using more modern, highly active systems.[3] Good starting points include:

      • Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.

      • Pre-formed palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4]

  • Base Selection: The base plays a crucial role in the transmetalation step and can influence catalyst activity.

    • Recommendation: Screen different bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly if the boronic acid is less reactive.[5] Be cautious with very strong bases like NaOt-Bu, as they can promote side reactions or decomposition of sensitive substrates.[6]

  • Solvent and Temperature: The reaction solvent and temperature affect the solubility of reagents and the rate of reaction.

    • Recommendation: Ensure your solvent system (e.g., dioxane/water, toluene/water, or DMF) fully dissolves all reagents.[7] For sluggish reactions, cautiously increasing the temperature can improve the rate of oxidative addition. However, be mindful of potential decomposition of the thiadiazole ring at very high temperatures.

  • Protodeborylation of the Boronic Acid: A common side reaction is the cleavage of the C-B bond of the boronic acid, especially with heteroaryl boronic acids.[8]

    • Recommendation: Use anhydrous conditions and consider converting the boronic acid to its more stable pinacol ester derivative.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

start Low/No Conversion in Suzuki Coupling catalyst Optimize Catalyst System (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂) start->catalyst base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) catalyst->base solvent_temp Adjust Solvent & Temperature (e.g., Dioxane, higher temp) base->solvent_temp boronic_acid Address Protodeborylation (Use pinacol ester, anhydrous conditions) solvent_temp->boronic_acid outcome Improved Yield boronic_acid->outcome

Caption: A stepwise approach to troubleshooting Suzuki-Miyaura coupling reactions.

Question: I am attempting a Buchwald-Hartwig amination with 2-Bromo-5-methoxy-1,3,4-thiadiazole and a primary/secondary amine, but I'm observing a complex mixture of products and significant starting material decomposition. What's going wrong?

Answer:

The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and reaction conditions, especially with heteroaromatic substrates.[9] The 1,3,4-thiadiazole ring can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions.[6]

Here are the key factors to consider for troubleshooting:

  • Base Selection is Crucial: Strong bases like NaOt-Bu, while common for Buchwald-Hartwig reactions, can be too harsh for some heteroaromatic systems, leading to decomposition.[6]

    • Recommendation: Use a weaker base. Consider using Cs₂CO₃, K₃PO₄, or even organic bases like DBU.[10] A careful screening of bases is highly recommended.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For heteroaromatic substrates, specialized ligands are often required.

    • Recommendation: Employ bulky biarylphosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands.[9][11] These ligands have proven effective for challenging C-N couplings.

  • Reaction Temperature: Excessive heat can lead to the degradation of the thiadiazole ring.

    • Recommendation: Start with a lower reaction temperature (e.g., 80 °C) and slowly increase it if the reaction is not proceeding. Monitor the reaction closely by TLC or LC-MS for the appearance of decomposition products.

  • Amine Reactivity: The nature of the amine coupling partner can influence the reaction outcome.

    • Recommendation: For challenging amines, consider using a pre-catalyst system to ensure the efficient generation of the active Pd(0) species.[10]

Data Summary: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Recommended SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (1.5)Toluene or Dioxane80-110
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (3.0)THF or DMF60-80

Question: My Sonogashira coupling reaction between 2-Bromo-5-methoxy-1,3,4-thiadiazole and a terminal alkyne is failing, and I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling?

Answer:

The primary challenge in Sonogashira couplings is often suppressing the copper-catalyzed homocoupling of the alkyne.[2] The electron-rich nature of the 2-Bromo-5-methoxy-1,3,4-thiadiazole can also lead to a slower rate of oxidative addition, giving the homocoupling side reaction more time to occur.[12]

Here’s how to address these issues:

  • Minimize or Eliminate Copper: The copper(I) co-catalyst is the primary culprit for Glaser coupling.

    • Recommendation:

      • Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 1-5 mol%).

      • Copper-Free Conditions: There are numerous copper-free Sonogashira protocols available. These often employ a palladium catalyst with a suitable ligand and an amine base.[13]

  • Optimize Reaction Conditions to Favor Cross-Coupling:

    • Recommendation:

      • Increase Temperature: For aryl bromides, higher temperatures (80-100 °C) may be required to facilitate oxidative addition.[12]

      • Choice of Ligand: Using a more electron-rich and bulky phosphine ligand (e.g., dppf) can accelerate the oxidative addition step.[12]

      • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Thorough Degassing: Oxygen promotes the oxidative homocoupling of alkynes.

    • Recommendation: Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

II. Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) on 2-Bromo-5-methoxy-1,3,4-thiadiazole with an alkoxide, but the reaction is sluggish and gives low yields. I was expecting the electron-deficient thiadiazole ring to make this reaction facile. What could be the issue?

Answer:

While the 1,3,4-thiadiazole ring is indeed electron-deficient and generally activates the molecule towards nucleophilic attack, the presence of the electron-donating methoxy group at the 5-position can counteract this effect to some extent.[14]

Here are some strategies to improve your SNAr reaction:

  • Increase Nucleophile Strength: A more potent nucleophile will increase the reaction rate.

    • Recommendation: If using an alcohol with a base, ensure you are generating a sufficient concentration of the more nucleophilic alkoxide. Using a stronger base (e.g., NaH instead of K₂CO₃) to deprotonate the alcohol can be beneficial.

  • Solvent Effects: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.

    • Recommendation: Use solvents like DMF, DMSO, or NMP.

  • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Cautiously increase the reaction temperature, monitoring for any signs of decomposition.

  • Consider the Possibility of Methoxy Group Displacement: Depending on the reaction conditions and the nucleophile, there is a possibility of competing substitution at the 5-position (displacement of the methoxy group).

    • Recommendation: Carefully analyze your crude reaction mixture by LC-MS and NMR to identify any isomeric products.

III. Stability and Side Reactions

Question: I am concerned about the stability of the methoxy group and the thiadiazole ring under my reaction conditions, particularly with strong bases or high temperatures. What are the potential decomposition pathways?

Answer:

This is a valid concern. Both the methoxy group and the thiadiazole ring can be susceptible to degradation under certain conditions.

  • Hydrolysis of the Methoxy Group: Under strongly acidic or basic conditions, particularly in the presence of water, the methoxy group can be hydrolyzed to a hydroxyl group.[15]

    • Recommendation: Use anhydrous conditions whenever possible if the methoxy group needs to be preserved. If aqueous conditions are necessary (e.g., in some Suzuki couplings), use milder bases and moderate temperatures.

  • Thiadiazole Ring Instability: While generally aromatic and stable, the 1,3,4-thiadiazole ring can undergo cleavage under harsh conditions, such as with very strong bases or reductants.[16]

    • Recommendation: Avoid excessively high temperatures and overly strong bases unless literature precedent for your specific transformation suggests otherwise. When developing a new reaction, it is prudent to start with milder conditions and gradually increase the intensity.

Experimental Workflow for Method Development

start Define Transformation (e.g., Suzuki, S N Ar) lit_search Literature Search for Analogous Systems start->lit_search condition_screen Screen Key Parameters (Catalyst, Ligand, Base, Solvent, Temp.) lit_search->condition_screen analytical_monitoring Monitor Reaction by TLC/LC-MS condition_screen->analytical_monitoring optimization Optimize for Yield and Purity analytical_monitoring->optimization scale_up Scale-up Reaction optimization->scale_up

Caption: A general workflow for developing robust reactions with 2-Bromo-5-methoxy-1,3,4-thiadiazole.

References

  • Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (URL not available)
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem. (URL not available)
  • Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions - ResearchG
  • A Comparative Guide to the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate and Other Aryl Halides in Cross-Coupling Reactions - Benchchem. (URL not available)
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL not available)
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL not available)
  • Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)
  • 2-Bromo-5-methoxy-1,3,4-thiadiazole - Smolecule. (URL not available)
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. (URL not available)
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  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL not available)
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole - Benchchem. (URL not available)
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL not available)
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL not available)
  • ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine.
  • 2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole - PubChemLite. (URL not available)
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL not available)
  • 2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole - PubChemLite. (URL not available)
  • 2-bromo-5-methoxy-1,3,4-thiadiazole - PubChemLite. (URL not available)
  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][17][18][19] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (URL not available)

  • Sonogashira Coupling - Chemistry LibreTexts. (URL not available)
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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL not available)
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL not available)
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (URL not available)
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL not available)
  • Methoxylation of Aryl Bromides - ChemistryViews. (URL not available)
  • Technical Support Center: Optimizing Suzuki Coupling with (1,3,4-Thiadiazol-2-yl)boronic acid - Benchchem. (URL not available)
  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (URL not available)
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  • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. (URL not available)
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Public
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Technical Support Center: Stability and Handling of 2-Bromo-5-methoxy-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-methoxy-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges associated with this versatile heterocyclic scaffold. As a class of compounds, 1,3,4-thiadiazoles are prized for their diverse biological activities, but their successful application hinges on understanding their chemical liabilities.[1][2][3] This document provides in-depth, field-proven insights into troubleshooting common experimental issues and answers frequently asked questions regarding the handling and stability of these valuable molecules.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, storage, or use of 2-Bromo-5-methoxy-1,3,4-thiadiazole derivatives.

Issue 1: My compound shows signs of degradation (discoloration, appearance of new spots on TLC) during storage.

Answer:

This is a common issue often attributable to a combination of environmental factors. The 1,3,4-thiadiazole ring and its substituents can be sensitive to light, moisture, and temperature.

Potential Causes & Solutions:

  • Photodegradation: The thiadiazole ring system can be susceptible to degradation upon exposure to UV or even ambient light.[4][5][6]

    • Solution: Always store your compounds in amber-colored glass vials to protect them from light. For highly sensitive derivatives, consider wrapping the vial in aluminum foil.

  • Hydrolysis: The compound may be reacting with atmospheric moisture. The 1,3,4-thiadiazole ring can be susceptible to hydrolytic cleavage, particularly under neutral or basic conditions.[7][8]

    • Solution: Store the compound in a desiccator over a drying agent (e.g., Drierite®, silica gel). For long-term storage, sealing the vial under an inert atmosphere (Argon or Nitrogen) is highly recommended.

  • Thermal Decomposition: While many derivatives are stable at room temperature for short periods, elevated temperatures can accelerate degradation.[9][10]

    • Solution: Adhere to the recommended storage temperatures, typically -20°C for long-term stability.[11] Avoid repeated freeze-thaw cycles by aliquoting the sample if you need to access it frequently.

Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature -20°C or lower (long-term)Minimizes thermal decomposition and slows kinetic degradation processes.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Light Amber vials, protected from lightPrevents photodegradation pathways.[4][5]
Container Tightly sealed glass vialPrevents ingress of atmospheric contaminants.
Issue 2: I am getting low yields or multiple products in a nucleophilic substitution reaction at the C2-bromo position.

Answer:

The C2-bromo position on the 1,3,4-thiadiazole ring is activated for nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the heterocyclic ring.[8][12] However, suboptimal reaction conditions or the inherent reactivity of the derivative can lead to poor outcomes.

Potential Causes & Solutions:

  • Insufficient Reactivity: The reaction may be too sluggish under the chosen conditions.

    • Solution: Gently increase the reaction temperature while monitoring for decomposition by TLC. Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SNAr reaction. The choice of base is also critical; a non-nucleophilic base like potassium carbonate or cesium carbonate is often effective.[13]

  • Ring Opening/Side Reactions: The 1,3,4-thiadiazole ring can be cleaved under strongly basic conditions.[8] Additionally, if your nucleophile has multiple reactive sites, you may see a mixture of products.

    • Solution: Avoid harsh, strongly nucleophilic bases like sodium hydroxide or alkoxides if possible. Use the mildest conditions that afford product formation. Monitor the reaction closely and purify the product promptly upon completion to avoid prolonged exposure to reaction conditions.

  • Ambident Nucleophilicity of the Thiadiazole Ring: In some cases, particularly with 2-amino-1,3,4-thiadiazole derivatives, electrophilic attack can occur at either the exocyclic amino group or a ring nitrogen, a behavior indicative of amine-imine tautomerism.[14] While your core structure is different, this highlights the complex reactivity of the ring system.

    • Solution: Careful characterization of all products is essential. Techniques like 2D NMR (HMBC, HSQC) can be invaluable in confirming the structure of your desired product and identifying any isomeric byproducts.

Workflow: Troubleshooting Low Reaction Yield

G start Low Yield in Nucleophilic Substitution analyze_byproducts Analyze crude reaction mixture by LC-MS/NMR start->analyze_byproducts check_temp Is reaction temperature optimized? outcome_stronger Increase temp. / change solvent check_temp->outcome_stronger check_base Is the base appropriate? (Non-nucleophilic?) outcome_milder Use milder base / lower temp. check_base->outcome_milder check_solvent Is the solvent appropriate? (Polar aprotic?) side_reactions Side reactions or decomposition detected? analyze_byproducts->side_reactions no_reaction Mainly starting material remains? analyze_byproducts->no_reaction side_reactions->check_base No side_reactions->outcome_milder Yes no_reaction->check_temp Yes no_reaction->side_reactions No

Caption: A logical workflow for diagnosing and solving low-yield issues.

Issue 3: My compound's activity decreases significantly in a multi-day cell-based assay.

Answer:

A time-dependent loss of activity in a biological assay is a classic indicator of compound instability in the assay medium.[7] Cell culture media are complex aqueous environments, often at a neutral pH (7.2-7.4) and a constant temperature of 37°C, which can promote degradation.

Potential Causes & Solutions:

  • Hydrolytic Degradation: As mentioned, the 1,3,4-thiadiazole ring can be susceptible to hydrolysis.[7][15][16] Over a 24-72 hour incubation period, a significant portion of your compound may degrade, leading to an apparent loss of activity.

    • Solution: Perform a stability study of your compound directly in the cell culture medium (without cells) over the time course of your experiment. Analyze samples at different time points by LC-MS to quantify the remaining parent compound. If instability is confirmed, you may need to consider shorter assay endpoints or replenish the compound during the experiment.

  • Metabolic Degradation: Cells contain metabolic enzymes, such as cytochrome P450s, that can modify and inactivate xenobiotics.[7] The methoxy group, in particular, can be a site for O-demethylation.

    • Solution: Conduct a metabolic stability assay using liver microsomes or hepatocytes.[7] This will help determine if your compound is being rapidly metabolized. Identifying the metabolites by LC-MS/MS can provide clues for designing more stable analogues.

Protocol: Experimental Stability Assay in Aqueous Buffer
  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of your test compound in a stable organic solvent like DMSO.

  • Prepare Assay Buffer Solution: Dilute the stock solution into your chosen aqueous buffer (e.g., PBS, cell culture medium) to the final assay concentration (e.g., 10 µM).

  • Incubate: Keep the buffer solution at the relevant experimental temperature (e.g., 37°C).

  • Sample at Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.

  • Quench and Analyze: Immediately quench any potential degradation by adding a large excess of cold acetonitrile. Centrifuge to precipitate any salts.

  • Quantify: Analyze the supernatant by LC-MS to determine the concentration of the parent compound remaining relative to the T=0 sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability liabilities of the 2-Bromo-5-methoxy-1,3,4-thiadiazole core?

A1: The core structure has several potential points of instability that researchers must be aware of. The primary liabilities are:

  • Hydrolytic Cleavage: The S-N bond in the thiadiazole ring can be susceptible to nucleophilic attack by water or hydroxide ions, leading to ring opening. This is often the most significant pathway in aqueous environments like biological assays.[7][8]

  • Photodegradation: Aromatic heterocyclic systems are often photoreactive, and thiadiazoles can undergo rearrangement or degradation upon exposure to UV light.[4][6]

  • Thermal Decomposition: At elevated temperatures, the ring can fragment. The decomposition of substituted 1,3,4-thiadiazoles often results in the evolution of gaseous products like CO₂, SO₂, and N₂.[9][10]

  • Nucleophilic Displacement of Methoxy Group: While the bromine at C2 is the more facile leaving group for SNAr, under certain harsh conditions, the methoxy group at C5 could also potentially be displaced.

Diagram: Key Degradation Pathways

G cluster_degradation Degradation Stimuli Compound 2-Bromo-5-methoxy- 1,3,4-thiadiazole H2O H₂O / OH⁻ (Hydrolysis) Compound->H2O Heat Heat (Δ) (Thermal) Compound->Heat Light Light (hν) (Photochemical) Compound->Light RingOpened Ring-Opened Products H2O->RingOpened Ring Cleavage Gas Gaseous Fragments (N₂, SO₂, etc.) Heat->Gas Fragmentation Photo Photodegraded/ Isomerized Products Light->Photo Rearrangement

Caption: Major environmental factors leading to the degradation of the thiadiazole core.

Q2: I need to purify my crude product. What is the recommended method to ensure stability?

A2: Given the potential for thermal and chemical instability, non-destructive purification methods are strongly preferred.

  • Column Chromatography: This is the most common and recommended method. Use silica gel and a suitable solvent system (e.g., hexanes/ethyl acetate). Perform the chromatography at room temperature and avoid leaving the compound on the column for an extended period.[17]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. This is often gentler than chromatography.

  • Avoid High-Temperature Distillation: Unless your specific derivative is known to be highly stable, avoid purification by distillation, as the required temperatures could lead to decomposition.

Q3: How should I handle brominated heterocyclic compounds safely?

A3: Brominated organic compounds, as well as bromine itself, require careful handling.[18]

  • Ventilation: Always handle these compounds in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses (or goggles), a lab coat, and nitrile gloves.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

  • Spill Management: Have a spill kit ready that includes an absorbent material and a neutralizing agent if necessary.

References

  • European Journal of Chemistry. (2015). Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. European Journal of Chemistry, 6(3), 242-247. [Link]

  • ResearchGate. Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. [Link]

  • ResearchGate. Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. [Link]

  • ResearchGate. (2005). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 81(2), 347-351. [Link]

  • Journal of Materials Chemistry A. (2019). Suppressing defects through thiadiazole derivatives that modulate CH3NH3PbI3 crystal growth for highly stable perovskite solar cells under dark conditions. Royal Society of Chemistry. [Link]

  • Sci-Hub. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

  • European Journal of Chemistry. View of Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. [Link]

  • AKJournals. (2005). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. Journal of Thermal Analysis and Calorimetry, 81(2), 347-351. [Link]

  • PubMed Central (PMC). (2020). Benzo[1,2-d:4,5-d′]bis([4][5][17]thiadiazole) and Its Bromo Derivatives. Molecules, 25(24), 5917. [Link]

  • ResearchGate. (2022). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. [Link]

  • Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

  • ACS Publications. (2023). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5183. [Link]

  • ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]

  • International Journal on Integrated Education. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. [Link]

  • PubMed Central (PMC). (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 573. [Link]

  • Semantic Scholar. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed). [Link]

  • ResearchGate. Nucleophilic substitution in 4,7-dibromo[4][7][17]thiadiazolo[3,4-d]pyridazine. [Link]

  • RSC Publishing. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society, 1508. [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]

  • IntechOpen. (2018). Thiadiazoles and Their Properties. [Link]

  • PubMed Central (PMC). (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29199–29211. [Link]

  • PubMed Central (PMC). (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 25(1), 10. [Link]

  • ResearchGate. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

  • National Institutes of Health (NIH). (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(13), 4541–4549. [Link]

  • PubMed Central (PMC). (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Organic Chemistry, 2013, 349821. [Link]

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Sources

Navigating the Synthesis of Brominated Thiadiazoles: A Technical Support Guide to Preventing Over-bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in the synthesis of substituted thiadiazoles: controlling the extent of bromination to avoid the formation of unwanted di-brominated products. Our goal is to equip you with the scientific understanding and practical protocols to achieve selective mono-bromination of your thiadiazole derivatives.

Introduction: The Challenge of Selective Bromination in Thiadiazole Synthesis

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. A key step in the diversification of these scaffolds is electrophilic substitution, particularly bromination, which provides a handle for further functionalization. However, the inherent reactivity of the thiadiazole ring system can present a significant synthetic challenge: over-bromination.

The unsubstituted 1,3,4-thiadiazole ring is electron-deficient and generally resistant to electrophilic attack.[1] However, the introduction of an electron-donating group (EDG), such as an amino (-NH2) or hydroxyl (-OH) group, at the 2-position dramatically alters the ring's electronic properties. This activation facilitates electrophilic substitution, predominantly at the 5-position.[2] While this enhanced reactivity is desirable for introducing a single bromine atom, it can also pave the way for a second bromination, leading to a di-brominated product that may be difficult to separate from the desired mono-brominated compound.

This guide will walk you through the common pitfalls and provide you with robust strategies to steer your reaction towards the desired mono-brominated product.

Troubleshooting Guide: A-Question-and-Answer Approach

Q1: My reaction is yielding almost exclusively the di-brominated thiadiazole, even though I'm using only one equivalent of the brominating agent. What's going on, and how can I fix it?

A1: The Principle of Relative Reactivity: A Tale of Two Thiadiazoles

This is a classic case of the product being more reactive than the starting material. The first bromine atom, while electron-withdrawing through induction, can also activate the ring towards further electrophilic substitution through resonance, especially when an electron-donating group is also present. This means that as soon as the mono-brominated product is formed, it can be immediately consumed in a second bromination step, often at a faster rate than the starting material reacts.

Troubleshooting Steps:

  • Re-evaluate Your Brominating Agent: Not all bromine sources are created equal. For highly activated systems, a less reactive brominating agent is crucial.

    • N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br2).[3] It provides a low, steady concentration of bromine in the reaction mixture, which can help to favor the mono-bromination of the more abundant starting material.[4]

    • Elemental Bromine (Br2) is a highly reactive electrophile and can lead to rapid, uncontrolled bromination, especially with activated substrates.

  • Control the Stoichiometry with Precision: While you may be adding one equivalent in total, the effective concentration at any given moment is key.

    • Slow Addition: Instead of adding the brominating agent all at once, use a syringe pump to add it dropwise over an extended period. This maintains a low concentration of the electrophile, giving the starting material a better chance to react before the mono-brominated product.

  • Lower the Reaction Temperature: Temperature is a critical factor in controlling reaction rates.

    • By significantly lowering the temperature (e.g., from room temperature to 0 °C or even -78 °C), you can slow down both the first and second bromination steps. Since the second bromination often has a slightly higher activation energy, lowering the temperature can disproportionately slow it down, thus favoring the mono-brominated product. This is a strategy to exploit kinetic control over the reaction.[5][6][7]

  • Solvent Choice Matters: The solvent can influence the reactivity of the brominating agent.

    • Less polar, non-coordinating solvents can sometimes dampen the reactivity of the electrophile. Consider switching from a polar solvent like acetic acid to a less polar one like dichloromethane (DCM) or chloroform.

Visualizing the Problem: A Reactivity Diagram

G SM Starting Material (Activated Thiadiazole) MB Mono-brominated Product SM->MB k1 (fast) DB Di-brominated Product MB->DB k2 (very fast) k2 > k1

Caption: Over-bromination occurs when the rate of the second bromination (k2) is faster than the first (k1).

Q2: I'm getting a mixture of mono- and di-brominated products. How can I improve the selectivity and then purify my desired mono-brominated compound?

A2: Fine-Tuning for Selectivity and Mastering Purification

Getting a mixture is a good sign that you're on the right track, but the reaction conditions need further optimization to tip the balance in favor of the mono-brominated product.

Improving Selectivity:

  • Combine the Strategies from Q1: A multi-pronged approach is often the most effective.

    • Use a milder brominating agent like NBS.

    • Employ slow, dropwise addition of the brominating agent.

    • Reduce the reaction temperature.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of the reaction. Quench the reaction as soon as a significant amount of the mono-brominated product has formed and before the di-brominated product becomes the major species.

Purification Strategies:

If a mixture is unavoidable, effective purification is key.

  • Column Chromatography: This is the most common and often the most effective method for separating compounds with different polarities.

    • Normal Phase: Di-brominated compounds are typically less polar than their mono-brominated counterparts. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for good separation on a silica gel column.

    • Reverse Phase: If normal phase chromatography is not effective, reverse-phase HPLC can be a powerful alternative.

  • Fractional Crystallization: If both your starting material and products are crystalline solids, fractional crystallization can be an effective and scalable purification method.

    • This technique relies on the slight differences in solubility of the components in a particular solvent. By carefully controlling the temperature and concentration, you can selectively crystallize out one component while leaving the others in solution. This often requires some experimentation with different solvents to find the optimal conditions.

A Decision-Making Workflow for Troubleshooting

G cluster_dibromo If Mostly Di-brominated cluster_mixture If Mixture start Reaction Outcome dibromo Mostly Di-brominated start->dibromo mixture Mixture of Mono- and Di-brominated start->mixture d_step1 Switch to NBS dibromo->d_step1 m_step1 Optimize Conditions: - Lower Temp - Slower Addition mixture->m_step1 d_step2 Lower Temperature (0°C to -78°C) d_step1->d_step2 d_step3 Slow Addition (Syringe Pump) d_step2->d_step3 m_step2 Monitor by TLC/LC-MS and Quench Early m_step1->m_step2 m_step3 Purify: - Column Chromatography - Fractional Crystallization m_step2->m_step3

Caption: A workflow for addressing over-bromination in thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of electrophilic bromination on an activated thiadiazole ring?

A: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating group at the 2-position increases the electron density of the thiadiazole ring, making the 5-position nucleophilic. This nucleophilic carbon attacks the electrophilic bromine source (e.g., Br+ from Br2 or NBS), forming a resonance-stabilized cationic intermediate (a sigma complex). A base in the reaction mixture then deprotonates the carbon that was attacked, restoring the aromaticity of the ring and yielding the 5-bromo-thiadiazole.

Q: Are there any alternative, milder brominating agents I can try besides NBS?

A: Yes, several other reagents can be used for mild bromination:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, it provides a slow release of bromine.

  • Pyridinium tribromide: A solid, stable source of bromine that can be easier to handle than liquid bromine.

  • Enzymatic Halogenation: For highly sensitive substrates, enzymatic methods using haloperoxidases are emerging as a green and highly selective alternative, though they are not yet widely used in routine synthesis.[8]

Q: Can I use protecting groups to prevent di-bromination?

A: In some cases, yes. If your thiadiazole has other reactive sites, such as a primary or secondary amine, protecting these groups can prevent side reactions. For example, acetylating a 2-amino group can modulate its electron-donating strength and potentially influence the reactivity of the ring. However, for preventing di-bromination at two equivalent positions on the ring, controlling the reaction conditions is generally the more direct approach.

Q: How can I confirm the regiochemistry of my brominated product?

A: A combination of spectroscopic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts in the signals of the protons and carbons adjacent to the bromine atom. For a symmetrically substituted thiadiazole, the appearance of two distinct signals in the aromatic region after mono-bromination is a strong indicator.

  • Mass Spectrometry (MS): The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) will be clearly visible in the mass spectrum, confirming the number of bromine atoms in your product.

  • X-ray Crystallography: If you can grow a suitable crystal, this will provide unambiguous proof of the structure.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 2-Amino-1,3,4-thiadiazole using NBS

This protocol is designed to favor the formation of 2-amino-5-bromo-1,3,4-thiadiazole.

  • Dissolve the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one equivalent of 2-amino-1,3,4-thiadiazole in a suitable solvent (e.g., glacial acetic acid or acetonitrile).

  • Cool the Reaction Mixture: Cool the flask to 0 °C in an ice bath.

  • Prepare the Brominating Agent Solution: In a separate flask, dissolve 1.05 equivalents of N-bromosuccinimide (NBS) in the same solvent.

  • Slow Addition: Add the NBS solution to the dropping funnel and add it dropwise to the cooled solution of the thiadiazole over a period of 1-2 hours with vigorous stirring.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC.

  • Quench the Reaction: Once the starting material is consumed (or when a significant amount of the di-brominated product begins to appear), quench the reaction by pouring it into a cold, aqueous solution of sodium thiosulfate.

  • Work-up: Neutralize the solution with a base (e.g., sodium bicarbonate), extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Brominating Agents and Conditions for Thiadiazole Synthesis

Brominating AgentTypical Solvent(s)TemperatureSelectivity for Mono-brominationComments
Elemental Bromine (Br2) Glacial Acetic AcidRoom Temp. to RefluxLow to ModerateHighly reactive; often leads to over-bromination with activated substrates.[2]
N-Bromosuccinimide (NBS) Acetonitrile, DCM, Acetic Acid0 °C to Room Temp.Moderate to HighMilder and more selective; slow addition is key.[3]
Pyridinium Tribromide THF, Acetic AcidRoom Temp.Moderate to HighSolid reagent, easier to handle than Br2.
DBDMH DCM, ChloroformRoom Temp.Moderate to HighSimilar in reactivity to NBS.

Conclusion

Successfully navigating the synthesis of mono-brominated thiadiazoles hinges on a clear understanding of the electronic nature of your substrate and a meticulous control over the reaction conditions. Over-bromination is a common hurdle, but by employing milder brominating agents, precise stoichiometric control through slow addition, and reduced reaction temperatures, you can significantly enhance the selectivity of your reaction. When mixtures are obtained, a systematic approach to purification using chromatography or fractional crystallization will allow for the isolation of your desired product. This guide provides a foundation for troubleshooting and optimizing your synthetic route, empowering you to achieve your research goals with greater efficiency and success.

References

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Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-5-methoxy-1,3,4-thiadiazole in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds are indispensable building blocks. Among these, the 1,3,4-thiadiazole core is a privileged structure, appearing in a range of biologically active compounds and functional materials. The strategic functionalization of this electron-deficient ring system is paramount for the modulation of its physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-5-methoxy-1,3,4-thiadiazole, a key intermediate, in nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. We will explore its reactivity in comparison to other structurally related halo-thiadiazoles, supported by experimental data and mechanistic rationale, to provide researchers with a predictive framework for their synthetic endeavors.

The Electronic Landscape of 2-Bromo-5-methoxy-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly influences the reactivity of its substituents. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. In 2-Bromo-5-methoxy-1,3,4-thiadiazole, the bromine atom at the C2 position serves as a versatile leaving group. The methoxy group at the C5 position, being an electron-donating group through resonance, modulates the electronic properties of the ring. It increases the electron density of the thiadiazole ring to some extent, which can influence the rates of both nucleophilic substitution and oxidative addition in cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the functionalization of electron-deficient aromatic systems. In the context of 2-halo-1,3,4-thiadiazoles, the reaction proceeds via a Meisenheimer-like intermediate, and the rate is influenced by the nature of the leaving group, the nucleophile, and the substituents on the thiadiazole ring.

The Influence of the Halogen Leaving Group

The reactivity of 2-halo-1,3,4-thiadiazoles in SNAr reactions follows the general trend of leaving group ability, which is typically I > Br > Cl > F for this class of reaction. This is attributed to the C-X bond strength and the ability of the halide to stabilize the negative charge in the transition state. Therefore, 2-Bromo-5-methoxy-1,3,4-thiadiazole is expected to be more reactive than its chloro-analogue but less reactive than the iodo-derivative.

The Role of the C5-Substituent

The electron-donating methoxy group at the C5 position in 2-Bromo-5-methoxy-1,3,4-thiadiazole will have a deactivating effect on the SNAr reaction compared to an unsubstituted or electron-withdrawing group at the same position. This is because the methoxy group partially counteracts the electron deficiency of the thiadiazole ring, making it less electrophilic and thus less susceptible to nucleophilic attack. For instance, the reactivity of 2-bromo-5-nitro-1,3,4-thiadiazole would be significantly higher due to the strong electron-withdrawing nature of the nitro group.

Table 1: Predicted Relative Reactivity in SNAr with a Common Nucleophile (e.g., Morpholine)

CompoundC5-SubstituentHalogenPredicted Relative Reactivity
2-Bromo-5-nitro-1,3,4-thiadiazole-NO₂ (electron-withdrawing)BrVery High
2-Chloro-5-nitro-1,3,4-thiadiazole-NO₂ (electron-withdrawing)ClHigh
2-Bromo-1,3,4-thiadiazole-H (neutral)BrModerate
2-Bromo-5-methoxy-1,3,4-thiadiazole -OCH₃ (electron-donating) Br Moderate-Low
2-Chloro-5-methoxy-1,3,4-thiadiazole-OCH₃ (electron-donating)ClLow
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromo-5-methoxy-1,3,4-thiadiazole with Morpholine

This protocol provides a general procedure for the SNAr reaction.

SNAr_Workflow reagents Reagents: - 2-Bromo-5-methoxy-1,3,4-thiadiazole - Morpholine (nucleophile) - K₂CO₃ (base) - DMSO (solvent) setup Reaction Setup: - Combine reagents in a sealed vial - Inert atmosphere (N₂ or Ar) reagents->setup reaction Reaction: - Heat at 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Pour into water - Extract with EtOAc reaction->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification product Product: 2-morpholino-5-methoxy-1,3,4-thiadiazole purification->product

Caption: General workflow for the SNAr reaction.

Step-by-Step Methodology:

  • To a stirred solution of 2-Bromo-5-methoxy-1,3,4-thiadiazole (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of 2-Bromo-5-methoxy-1,3,4-thiadiazole in these transformations is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.

Suzuki Coupling

The Suzuki coupling involves the reaction of an organohalide with an organoboron compound. The electron-donating methoxy group in 2-Bromo-5-methoxy-1,3,4-thiadiazole can slightly hinder the oxidative addition step compared to an unsubstituted or electron-withdrawn analogue by increasing the electron density at the C2 position. However, the inherent electron deficiency of the thiadiazole ring still allows for efficient coupling.

Table 2: Representative Yields for Suzuki Coupling of Various Bromo-heterocycles with Phenylboronic Acid

Bromo-heterocycleCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O10085-95[Generic Suzuki Protocols]
2-BromothiophenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8090-98[Generic Suzuki Protocols]
2-Bromo-5-methoxy-1,3,4-thiadiazole Pd(PPh₃)₄ / XPhos K₂CO₃ / Cs₂CO₃ Dioxane/H₂O 80-100 70-90 (estimated) N/A
2-Bromo-5-phenyl-1,3,4-thiadiazolePd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O100~80[1]

Note: The yield for 2-Bromo-5-methoxy-1,3,4-thiadiazole is an educated estimate based on the reactivity of similar compounds, as direct comparative data was not found in the initial searches.

Sonogashira Coupling

The Sonogashira coupling pairs an organohalide with a terminal alkyne. Similar to the Suzuki coupling, the electronic nature of the thiadiazole ring influences the rate-determining oxidative addition step. The reactivity trend generally follows I > Br > Cl. The electron-donating methoxy group may necessitate slightly more forcing conditions (higher temperature or longer reaction time) compared to more electron-deficient bromo-thiadiazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The choice of ligand and base is critical for achieving high yields, especially with heteroaromatic substrates which can sometimes act as catalyst poisons. The electron-donating nature of the methoxy group in 2-Bromo-5-methoxy-1,3,4-thiadiazole may make oxidative addition more challenging than with electron-poor systems. However, with the appropriate choice of a modern, electron-rich phosphine ligand (e.g., XPhos, RuPhos), high coupling efficiencies can be expected.

CrossCoupling_Mechanism Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd ArX Ar-X (2-Bromo-5-methoxy- 1,3,4-thiadiazole) ArX->OxAd PdII Ar-Pd(II)(X)L₂ OxAd->PdII Trans Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Trans Intermediate Ar-Pd(II)(R)L₂ or [Ar-Pd(II)(Amine)L₂]⁺X⁻ Trans->Intermediate RedEl Reductive Elimination Intermediate->RedEl RedEl->Pd0 Catalyst Regeneration Product Ar-R or Ar-Amine RedEl->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-methoxy-1,3,4-thiadiazole with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling.

Step-by-Step Methodology:

  • In a Schlenk flask, combine 2-Bromo-5-methoxy-1,3,4-thiadiazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

2-Bromo-5-methoxy-1,3,4-thiadiazole is a valuable and versatile building block for the synthesis of more complex molecules. Its reactivity is a delicate balance between the inherent electron deficiency of the 1,3,4-thiadiazole ring and the electron-donating effect of the C5-methoxy group. In SNAr reactions, it is moderately reactive, with its reactivity being lower than that of analogs bearing electron-withdrawing groups. In palladium-catalyzed cross-coupling reactions, it is a competent substrate, although potentially requiring slightly more optimized conditions (e.g., specific ligands, higher temperatures) compared to more electron-poor bromo-heterocycles. This guide provides a framework for understanding and predicting the reactivity of this important scaffold, enabling researchers to make informed decisions in the design and execution of their synthetic routes.

References

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A Comparative Guide to the Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives: A Focus on Methoxy and Halogen-Containing Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. Derivatives of this heterocyclic system have garnered significant interest as potential anticancer therapeutics due to their ability to interfere with critical cellular processes in cancer cells. This guide provides a comparative analysis of the anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives, with a particular focus on analogues containing methoxy and halogen moieties, providing a framework for comparison and future research in the context of compounds like 2-bromo-5-methoxy-1,3,4-thiadiazole. While direct experimental cytotoxicity data for 2-bromo-5-methoxy-1,3,4-thiadiazole is not extensively available in the reviewed literature, this guide will provide a robust comparison of structurally related compounds, offering valuable insights into their potential efficacy and mechanisms of action.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is a well-established process in medicinal chemistry. A common and effective method involves the cyclization of thiosemicarbazides. This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which facilitates the dehydration and subsequent ring closure to form the stable 1,3,4-thiadiazole ring. The versatility of this synthetic route allows for the introduction of a wide variety of substituents at the 2 and 5 positions of the thiadiazole core by starting with appropriately substituted hydrazides and isothiocyanates. This adaptability is crucial for developing a library of derivatives for structure-activity relationship (SAR) studies to optimize anticancer potency.[1]

Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The anticancer potential of 1,3,4-thiadiazole derivatives has been evaluated against a range of human cancer cell lines. The cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), varies significantly depending on the nature and position of the substituents on the thiadiazole ring. The following table summarizes the cytotoxic activity of several representative 2,5-disubstituted 1,3,4-thiadiazole derivatives, highlighting the impact of methoxy and halogen-containing functional groups.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6Etoposide>100
MDA-MB-231 (Breast)53.4Etoposide>100
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44Cisplatin-
MCF-7 (Breast)23.29Doxorubicin-
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)GI50: 24.0 - 46.8 (µg/mL)--
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)GI50: 24.0 - 46.8 (µg/mL)--
Cinnamic acid derivative with two methoxy groups on phenyl rings attached to 1,3,4-thiadiazoleMCF-7 (Breast)0.28 (µg/mL)--
A549 (Lung)0.52 (µg/mL)--
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y)MCF-7 (Breast)84Cisplatin-
A549 (Lung)34Cisplatin-

Mechanisms of Anticancer Action

The anticancer effects of 1,3,4-thiadiazole derivatives are multifaceted, involving the modulation of several key cellular pathways that are often dysregulated in cancer. The specific mechanism of action can be finely tuned by the substituents on the thiadiazole ring.

Induction of Apoptosis

A primary mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][3] This is a critical process for eliminating cancerous cells in a controlled manner. Certain derivatives have been shown to activate key effector proteins in the apoptotic cascade, including Caspase 3 and Caspase 8.[4] The activation of these caspases leads to the systematic dismantling of the cell. Furthermore, some derivatives can influence the balance of pro-apoptotic and anti-apoptotic proteins, such as by activating the BAX protein, which promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[4]

Thiadiazole 1,3,4-Thiadiazole Derivatives Caspase8 Caspase 8 Activation Thiadiazole->Caspase8 BAX BAX Protein Activation Thiadiazole->BAX Caspase3 Caspase 3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondria BAX->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspase3

Caption: Induction of apoptosis by 1,3,4-thiadiazole derivatives.

Cell Cycle Arrest and Inhibition of DNA Replication

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a fundamental component of nucleobases, is a key feature that contributes to its bioactivity.[1][4][5] This bioisosterism allows some derivatives to interfere with DNA synthesis and replication, leading to a halt in the proliferation of rapidly dividing cancer cells.[1][4] Furthermore, certain 1,3,4-thiadiazole compounds have been observed to induce cell cycle arrest, for instance, at the G0/G1 phase, which prevents cancer cells from entering the DNA synthesis (S) phase and subsequent mitosis.[6]

Other Mechanisms of Action

The versatility of the 1,3,4-thiadiazole scaffold allows for the targeting of a broad range of other cellular processes, including:

  • Enzyme Inhibition: Derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as topoisomerases, histone deacetylases (HDACs), and various protein kinases.[2]

  • Inhibition of Tubulin Polymerization: Some compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for cell division, intracellular transport, and maintenance of cell shape.[2]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and subsequently trigger apoptotic cell death.[6]

Experimental Protocols

The validation of the anticancer activity of 1,3,4-thiadiazole derivatives relies on a suite of well-established in vitro assays.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.[6][7][8]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

cluster_workflow MTT Assay Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. MTT Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement E->F G 7. IC50 Determination F->G

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. For apoptosis analysis, cells are typically stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., PI), and the cellular DNA content is measured to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6][9]

Conclusion

2,5-Disubstituted 1,3,4-thiadiazole derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility and the tunability of their pharmacological properties through substituent modification make them an attractive scaffold for further investigation. The available data on methoxy and halogen-containing analogues demonstrate significant cytotoxic potential against a range of cancer cell lines, operating through diverse mechanisms including the induction of apoptosis and cell cycle arrest. While more research is needed to elucidate the specific activity of 2-bromo-5-methoxy-1,3,4-thiadiazole, the comparative analysis presented in this guide provides a strong foundation for future studies and underscores the therapeutic potential of this chemical class in oncology.

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A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Analogs Derived from 2-Bromo-5-methoxy-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic system, with its unique electronic properties and metabolic stability, serves as a versatile template for designing novel therapeutic agents.[1][2] Among the various precursors for these agents, 2-Bromo-5-methoxy-1,3,4-thiadiazole stands out as a particularly valuable synthetic intermediate. Its distinct substitution pattern—a reactive bromine atom at the 2-position and a methoxy group at the 5-position—offers two strategic points for chemical modification, enabling the generation of diverse compound libraries for biological screening.[3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs conceptually derived from the 2-Bromo-5-methoxy-1,3,4-thiadiazole scaffold. We will dissect how modifications at these key positions influence biological activity across different therapeutic areas, including oncology, infectious diseases, and neurology. By synthesizing data from numerous primary research articles, this document aims to provide researchers, scientists, and drug development professionals with a coherent framework for designing the next generation of 1,3,4-thiadiazole-based therapeutics.

The 2-Bromo-5-methoxy-1,3,4-thiadiazole Scaffold: A Hub for Synthetic Diversification

The utility of 2-Bromo-5-methoxy-1,3,4-thiadiazole in medicinal chemistry stems from its inherent chemical reactivity. The 1,3,4-thiadiazole ring is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the 2 and 5 positions.[1][3] The bromine atom at the C2 position is an excellent leaving group, making it a prime site for introducing a wide variety of functional groups through reactions with nucleophiles like amines or thiols.[3] This allows for the systematic exploration of chemical space around the thiadiazole core, a fundamental practice in establishing a robust SAR.

The diagram below illustrates the synthetic potential of this scaffold, showcasing how different chemical moieties can be introduced at the C2 position, a common strategy in analog synthesis.

G cluster_0 Synthetic Pathway cluster_1 Nucleophilic Substitution at C2 cluster_2 Resulting Analog Classes Lead 2-Bromo-5-methoxy- 1,3,4-thiadiazole Amine R-NH2 (Amine) Lead->Amine  Reaction Thiol R-SH (Thiol) Lead->Thiol  Reaction Phenol Ar-OH (Phenol) Lead->Phenol  Reaction AmineAnalog 2-Amino-thiadiazole Analogs (e.g., Kinase Inhibitors) Amine->AmineAnalog ThioetherAnalog 2-Thioether-thiadiazole Analogs (e.g., Anticancer Agents) Thiol->ThioetherAnalog AryloxyAnalog 2-Aryloxy-thiadiazole Analogs Phenol->AryloxyAnalog

Caption: Synthetic versatility of the 2-Bromo-5-methoxy-1,3,4-thiadiazole scaffold.

Structure-Activity Relationship (SAR) Analysis by Therapeutic Target

The 1,3,4-thiadiazole scaffold has been successfully employed to develop inhibitors for a multitude of biological targets. The following sections compare analogs based on their intended therapeutic application, highlighting key structural features that govern their potency and selectivity.

Anticancer Activity

1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting on a variety of molecular targets including protein kinases, carbonic anhydrases, and tubulin.[4][5][6]

Kinase Inhibition (e.g., Bcr-Abl, EGFR): A recurring theme in the SAR of thiadiazole-based kinase inhibitors is the installation of an arylamino group at the C2 position. This moiety often serves as a crucial hydrogen bond donor/acceptor, interacting with the hinge region of the kinase domain.

For instance, a study focused on developing inhibitors for the Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia, revealed the importance of a specific acetamide linker attached to a nitrothiazole moiety.[6] The compound N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated an IC50 value of 7.4 µM against Abl kinase and showed selective activity against the Bcr-Abl positive K562 cell line.[6] Molecular modeling suggested that the nitrothiazole group plays a key anchoring role within the enzyme's binding pocket.[6]

Similarly, derivatives designed as EGFR inhibitors showed that compounds with specific substitutions on the C2-arylamino ring exhibited potent antiproliferative activity against HePG-2 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range (3.31 to 9.31 µM).[7]

General Cytotoxicity: Studies on general cytotoxicity against various cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549), have also provided valuable SAR insights. One study synthesized a series of 1,3,4-thiadiazoles and found that a derivative (compound 20b) showed potent activity against both HepG-2 (IC50 = 4.37 µM) and A-549 (IC50 = 8.03 µM) cell lines.[5]

The table below summarizes the activity of representative anticancer 1,3,4-thiadiazole analogs.

Compound ClassR2 SubstituentR5 SubstituentTarget/Cell LineIC50 (µM)Reference
Thio-acetamide-S-CH2-CO-NH-(5-nitrothiazole)-NH-(4-CF3-phenyl)Abl Kinase7.4[6]
Phenylamino2-Trifluoromethylphenylamino3-MethoxyphenylMCF-749.6[8]
Phenylamino2-Trifluoromethylphenylamino3-MethoxyphenylMDA-MB-23153.4[8]
HybridVariedVariedHepG-24.37[5]
HybridVariedVariedA-5498.03[5]
Enzyme Inhibition: Monoamine Oxidase A (MAO-A)

Monoamine oxidases are critical enzymes in the central nervous system, and their inhibition is a validated strategy for treating depression and neurological disorders.[9] A series of 1,3,4-thiadiazole derivatives were designed and synthesized as MAO inhibitors, revealing a clear SAR. The study found that all synthesized compounds were more selective for MAO-A over MAO-B.[9]

The most potent compound (6b) exhibited an IC50 of 0.060 µM, a potency comparable to the established inhibitor clorgyline (IC50 = 0.048 µM).[9] This high activity was attributed to specific alkyl/arylamine moieties. The inhibition was determined to be reversible and competitive, and molecular modeling confirmed favorable interactions within the MAO-A active site.[9] This highlights the scaffold's ability to be finely tuned for potent and selective enzyme inhibition.

Antimicrobial Activity

The 1,3,4-thiadiazole core is also prevalent in compounds with antibacterial and antifungal properties.[10][11] While detailed quantitative SAR data is often compound series-specific, general trends indicate that the introduction of substituted aryl or pyridine moieties can enhance antimicrobial efficacy.[11] In one study, synthesized derivatives showed moderate to good activity against various bacterial and fungal strains, with compounds designated TDZ1 and TDZ2 showing the most promise.[11] The lipophilicity and electronic nature of the substituents play a critical role in membrane permeability and target engagement within the microbial cells.

G cluster_SAR General SAR Trends for 1,3,4-Thiadiazole Core cluster_C2 Substitutions at C2 cluster_C5 Substitutions at C5 Core 1,3,4-Thiadiazole Core C2_Node C2 Position Core->C2_Node C5_Node C5 Position Core->C5_Node C2_Activity1 Arylamino Group (Kinase Inhibition) C2_Node->C2_Activity1 C2_Activity2 Alkyl/Arylamine Moiety (MAO-A Inhibition) C2_Node->C2_Activity2 C2_Activity3 Thio-acetamide Linker (Anticancer) C2_Node->C2_Activity3 C5_Activity1 Substituted Phenyl Group (Anticancer) C5_Node->C5_Activity1 C5_Activity2 Aryl/Pyridine Moiety (Antimicrobial) C5_Node->C5_Activity2

Caption: Key SAR trends for substitutions at the C2 and C5 positions of the 1,3,4-thiadiazole ring.

Experimental Protocols: A Self-Validating Approach

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 1,3,4-thiadiazole analogs.

Protocol 1: General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole Analogs

This protocol describes a typical nucleophilic aromatic substitution reaction using a bromo-thiadiazole precursor. The causality for this choice lies in the high reactivity of the C-Br bond, allowing the reaction to proceed under relatively mild conditions.

Objective: To synthesize a library of 2-amino-thiadiazole analogs for SAR studies.

Materials:

  • 2-Bromo-5-aryl-1,3,4-thiadiazole (1 equivalent)

  • Substituted amine (1.2 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (optional, e.g., K2CO3 or DIPEA, 2 equivalents)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Bromo-5-aryl-1,3,4-thiadiazole (1 eq.) in the chosen solvent (e.g., DMF).

  • Addition of Reagents: Add the substituted amine (1.2 eq.) to the solution. If the amine salt is used or if scavenging HCl is necessary, add the base (2 eq.).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80°C to 120°C. The choice of temperature is critical; higher temperatures increase the reaction rate but may also lead to side products. The optimal temperature must be determined empirically for each substrate.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. A typical mobile phase would be a mixture of ethyl acetate and hexane. This step is a self-validating checkpoint to ensure the reaction has gone to completion before proceeding to workup.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using silica gel column chromatography. The choice of eluent is guided by the TLC analysis to ensure separation of the desired product from impurities.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: In Vitro MAO-A Inhibition Assay

This fluorometric assay provides a quantitative measure of enzyme inhibition, which is crucial for establishing SAR. The use of a continuous, fluorescence-based readout enhances accuracy and is amenable to high-throughput screening.

Objective: To determine the IC50 values of test compounds against human monoamine oxidase A (hMAO-A).

Materials:

  • Recombinant human MAO-A enzyme

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Tyramine (MAO-A substrate)

  • Test compounds and reference inhibitor (e.g., clorgyline)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation: Prepare stock solutions of test compounds, reference inhibitor, and substrate in DMSO. Create serial dilutions of the compounds in the assay buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid enzyme inhibition.

  • Assay Reaction: To each well of the 96-well plate, add:

    • Assay buffer

    • Test compound or reference inhibitor at various concentrations.

    • hMAO-A enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for measuring competitive or non-competitive inhibition.

  • Initiation of Reaction: Add a working solution containing Amplex Red, HRP, and tyramine to each well to start the reaction. The substrate concentration should be close to its Km value for accurate IC50 determination.

  • Detection: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation. This quantitative output is the cornerstone of SAR analysis.

Caption: A standardized workflow for determining MAO-A inhibitory activity.

Conclusion

The 1,3,4-thiadiazole scaffold, particularly when accessed through versatile intermediates like 2-Bromo-5-methoxy-1,3,4-thiadiazole, remains a highly productive platform for the discovery of new therapeutic agents. The structure-activity relationship data clearly indicate that targeted modifications at the C2 and C5 positions are critical for modulating potency and selectivity against a wide range of biological targets. For anticancer applications, bulky arylamino and thioether linkers at C2 are often beneficial, while for MAO-A inhibition, specific amine functionalities are key. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the rational design of novel 1,3,4-thiadiazole analogs, guided by the principles outlined in this guide, will undoubtedly continue to yield promising clinical candidates.

References

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  • PubMed Central. (n.d.). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. Available at: [Link]

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Comparative Antimicrobial Spectrum of Thiadiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds, thiadiazole derivatives have emerged as a promising class with a broad and potent spectrum of antimicrobial activity.[1][2] This guide provides a comparative analysis of the antimicrobial profiles of various thiadiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The 1,3,4-thiadiazole scaffold, in particular, has garnered significant attention due to its unique physicochemical and electronic properties that contribute to its wide-ranging pharmacological potential.[3] These derivatives have demonstrated the ability to modulate enzyme function, interact with cellular receptors, and disrupt crucial biochemical pathways in pathogenic microorganisms.[3] Furthermore, many thiadiazole derivatives exhibit favorable pharmacokinetic properties, such as metabolic stability and appropriate lipophilicity, enhancing their potential as viable drug candidates.[3]

A Broad Spectrum of Activity: Bacteria and Fungi

Thiadiazole derivatives have demonstrated efficacy against a wide array of both bacterial and fungal pathogens.[1] Their antimicrobial activity is not limited to a single class of microorganisms, making them attractive candidates for broad-spectrum applications.

Antibacterial Activity

Numerous studies have highlighted the potent antibacterial effects of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria.[4][5] For instance, a recent review detailed the synthesis of 79 new 1,3,4-thiadiazole derivatives that showed superior or high inhibitory efficacy against ten Gram-negative and nine Gram-positive bacterial strains when compared to standard antibiotics.[3][4]

The antibacterial potency is often influenced by the nature and position of substituents on the thiadiazole ring. For example, derivatives containing electron-withdrawing groups, such as chloro and nitro moieties, have been shown to exhibit significantly enhanced antibacterial efficacy.[6] One study found that a 2-chloro phenyl substituted thiadiazole derivative was highly potent against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).[6] In contrast, compounds with electron-releasing groups demonstrated comparatively weaker activity.[6]

Antifungal Activity

The antifungal potential of thiadiazole derivatives is equally significant.[7] Structurally, thiadiazole is a bioisostere of other azole antifungals like imidazoles and triazoles, which are known to inhibit the enzyme cytochrome P450 14-α-demethylase.[7][8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7][8] Inhibition of this pathway disrupts membrane integrity, ultimately leading to fungal cell death.[8]

Studies have shown that 1,3,4-thiadiazole derivatives can be particularly effective against various fungal species, including clinically relevant Candida species and filamentous fungi like Aspergillus niger.[9][10] Some derivatives have exhibited antifungal activity comparable to or even exceeding that of established antifungal agents.[4][11] For instance, 75 newly synthesized 1,3,4-thiadiazole derivatives demonstrated antifungal potency exceeding that of reference agents against 25 different fungal species.[3][4]

Comparative Antimicrobial Data

To provide a clearer perspective on the antimicrobial spectrum, the following table summarizes the activity of selected thiadiazole derivatives against various microbial strains, as reported in the literature.

Thiadiazole Derivative Microorganism Activity (e.g., MIC, Zone of Inhibition) Reference
2-(4-chlorophenyl)-5-amino-1,3,4-thiadiazoleStaphylococcus aureus16 mm zone of inhibition[6]
2-(4-chlorophenyl)-5-amino-1,3,4-thiadiazoleEscherichia coli15 mm zone of inhibition[6]
2-(4-nitrophenyl)-5-amino-1,3,4-thiadiazoleAspergillus niger16 mm zone of inhibition[6]
Schiff bases of 1,3,4-thiadiazoleVarious bacterial strainsMIC 4–16 μg/mL[12]
Fluorine-containing 1,3,4-thiadiazole derivativesGram-positive bacteriaMIC 4–8 μg/mL[12]
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivativesVarious bacteria and fungiBroad-spectrum activity comparable to Amoxicillin and Fluconazole[12]
Pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivativesVarious bacteria and Candida albicansPromising activity against multiple strains[12]
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida speciesMIC100: 8–96 μg/ml[10]

Experimental Protocols for Antimicrobial Spectrum Assessment

The determination of the antimicrobial spectrum of thiadiazole derivatives relies on standardized and validated methodologies. Below are detailed protocols for two commonly employed assays.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative assay to determine the susceptibility of a microorganism to a particular antimicrobial agent.

Protocol:

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Apply Antimicrobial Disks: Paper disks impregnated with a known concentration of the thiadiazole derivative are placed on the surface of the inoculated agar.

  • Incubate: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Measure Zone of Inhibition: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare Serial Dilutions: A series of two-fold dilutions of the thiadiazole derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate Wells: Each well is inoculated with a standardized suspension of the test microorganism.

  • Include Controls: Positive (microorganism and medium, no drug) and negative (medium only) growth controls are included on each plate.

  • Incubate: The microtiter plates are incubated under appropriate conditions.

  • Determine MIC: The MIC is recorded as the lowest concentration of the thiadiazole derivative at which there is no visible growth (turbidity) in the well.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare Standardized Microbial Inoculum lawn Inoculate Mueller-Hinton Agar Plate start->lawn Kirby-Bauer serial Prepare Serial Dilutions in Broth start->serial Broth Microdilution disk Apply Thiadiazole Derivative Disks lawn->disk incubate_disk Incubate Plates disk->incubate_disk measure Measure Zone of Inhibition incubate_disk->measure inoculate_wells Inoculate Microtiter Plate Wells serial->inoculate_wells incubate_mic Incubate Plates inoculate_wells->incubate_mic read_mic Determine Minimum Inhibitory Concentration (MIC) incubate_mic->read_mic G cluster_pathway Proposed Antifungal Mechanism of Thiadiazole Derivatives thiadiazole Thiadiazole Derivative cyp450 Cytochrome P450 14-α-demethylase thiadiazole->cyp450 Inhibition ergosterol Ergosterol cyp450->ergosterol Synthesis cyp450->ergosterol lanosterol Lanosterol lanosterol->cyp450 Conversion membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential Component ergosterol->membrane death Fungal Cell Death membrane->death Disruption leads to

Caption: Inhibition of ergosterol biosynthesis pathway.

Conclusion and Future Directions

The diverse and potent antimicrobial activity of thiadiazole derivatives positions them as a highly promising class of compounds in the ongoing search for new anti-infective agents. [2]The structure-activity relationship studies, although still evolving, provide valuable insights for the rational design of more effective and specific derivatives. [13]Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and toxicological profiles, and evaluating their efficacy in in vivo models of infection. The continued exploration of the thiadiazole scaffold holds significant potential for the development of the next generation of antimicrobial drugs to combat the escalating challenge of resistance. [14]

References

  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • PubMed. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Educational Administration: Theory and Practice. (n.d.). Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Retrieved from [Link]

  • Authorea. (2024). Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • PubMed Central. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Retrieved from [Link]

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A Comparative Analysis of the Biological Efficacy of 2-Bromo-5-methoxy-1,3,4-thiadiazole and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[4][5] The unique electronic and structural characteristics of the 1,3,4-thiadiazole ring, such as its mesoionic nature, contribute to its ability to cross cellular membranes and interact with various biological targets.[2] This guide provides a comparative overview of the potential biological efficacy of a specific derivative, 2-Bromo-5-methoxy-1,3,4-thiadiazole, against standard therapeutic agents.

Due to the limited publicly available experimental data specifically for 2-Bromo-5-methoxy-1,3,4-thiadiazole, this analysis will draw upon the well-established biological activities of the broader 1,3,4-thiadiazole class and its closely related analogues. The presence of a bromine atom and a methoxy group as substituents is anticipated to modulate the compound's biological activity, a common strategy in drug design to enhance efficacy and selectivity.

Anticipated Biological Activities and Mechanistic Insights

The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting a potential mechanism of action involving interference with DNA replication and other cellular processes.[6] Various derivatives have been shown to exert their effects through multiple mechanisms, including enzyme inhibition and induction of apoptosis.

Anticancer Potential

Thiadiazole derivatives have shown promising activity against a range of cancer cell lines.[2][7] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression such as carbonic anhydrases, kinases, and topoisomerases.[4] For instance, some 1,3,4-thiadiazole derivatives have exhibited potent cytotoxic effects by inducing apoptosis in cancer cells.[7] The introduction of a methoxy-phenyl group in some derivatives has been associated with significant anticancer activity.[8][9]

Antimicrobial and Antifungal Efficacy

The 1,3,4-thiadiazole scaffold is also a prominent feature in the development of new antimicrobial and antifungal agents.[1][2] These compounds can disrupt microbial growth by inhibiting essential enzymes or interfering with cell wall synthesis.[10] The lipophilicity conferred by certain substituents on the thiadiazole ring can enhance their ability to penetrate microbial cell membranes.[1] Studies on various 1,3,4-thiadiazole derivatives have reported significant activity against a wide range of bacterial and fungal strains, with some compounds showing efficacy comparable or superior to standard antibiotics and antifungals.[1][5]

Comparative Efficacy: A Data-Driven Postulation

While direct experimental data for 2-Bromo-5-methoxy-1,3,4-thiadiazole is not available, we can extrapolate its potential efficacy based on studies of structurally similar compounds. The following tables present hypothetical comparative data based on published results for various 1,3,4-thiadiazole derivatives against standard drugs.

Table 1: Postulated Anticancer Activity (IC50 in µM)
CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT116)
2-Bromo-5-methoxy-1,3,4-thiadiazole (Hypothetical) 5-1510-258-20
Doxorubicin (Standard)0.05-10.1-20.2-1.5
Cisplatin (Standard)1-102-151-12
Paclitaxel (Standard)0.001-0.010.005-0.050.002-0.02

Note: The hypothetical values for 2-Bromo-5-methoxy-1,3,4-thiadiazole are estimated based on the range of activities observed for other substituted 1,3,4-thiadiazoles and are for illustrative purposes only.

Table 2: Postulated Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
2-Bromo-5-methoxy-1,3,4-thiadiazole (Hypothetical) 8-3216-64
Ciprofloxacin (Standard)0.12-10.008-0.5
Gentamicin (Standard)0.5-40.25-2

Note: The hypothetical values for 2-Bromo-5-methoxy-1,3,4-thiadiazole are estimated based on the range of activities observed for other substituted 1,3,4-thiadiazoles and are for illustrative purposes only.

Table 3: Postulated Antifungal Activity (MIC in µg/mL)
CompoundCandida albicansAspergillus fumigatus
2-Bromo-5-methoxy-1,3,4-thiadiazole (Hypothetical) 16-6432-128
Fluconazole (Standard)0.25-4>64
Amphotericin B (Standard)0.12-10.25-2

Note: The hypothetical values for 2-Bromo-5-methoxy-1,3,4-thiadiazole are estimated based on the range of activities observed for other substituted 1,3,4-thiadiazoles and are for illustrative purposes only.

Experimental Protocols for Efficacy Determination

To empirically validate the biological efficacy of 2-Bromo-5-methoxy-1,3,4-thiadiazole, standardized in vitro assays are essential. The following protocols represent the gold standard methodologies for assessing anticancer, antimicrobial, and antifungal activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Bromo-5-methoxy-1,3,4-thiadiazole and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial and Antifungal Activity: Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the microbial/fungal strain.

  • Serial Dilution: Perform a two-fold serial dilution of 2-Bromo-5-methoxy-1,3,4-thiadiazole and a standard drug (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial/fungal suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Compound in Broth B->C D Incubate at Optimal Temperature C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of 2-Bromo-5-methoxy-1,3,4-thiadiazole is currently lacking in the public domain, the extensive research on the 1,3,4-thiadiazole scaffold strongly suggests its potential as a bioactive compound. The presence of bromo and methoxy substituents may enhance its therapeutic properties. The postulated efficacy, based on data from related compounds, indicates that it could be a promising candidate for further investigation as an anticancer, antimicrobial, and antifungal agent.

Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of 2-Bromo-5-methoxy-1,3,4-thiadiazole to definitively determine its biological activity and therapeutic potential. Elucidating its precise mechanism of action will be crucial for its development as a novel therapeutic agent.

References

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A Guide to the Spectroscopic Differentiation of 2-Bromo-5-methoxy-1,3,4-thiadiazole and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and materials science, valued for its wide array of biological activities and unique electronic properties.[1][2][3] Derivatives of this heterocycle are investigated for applications ranging from antimicrobial and anticancer agents to organic light-emitting diodes.[2][4] In the synthesis of novel thiadiazole-based compounds, the precise substitution pattern is critical to function. However, synthetic routes can sometimes yield a mixture of isomers, or lead to unexpected rearrangements, making unambiguous structural confirmation essential.

This technical guide provides an in-depth spectroscopic comparison of 2-Bromo-5-methoxy-1,3,4-thiadiazole and its plausible structural isomer, 3-Bromo-5-methoxy-1,2,4-thiadiazole. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to definitively distinguish between these closely related structures. The causality behind experimental choices and the correlation between molecular structure and spectral output will be emphasized to provide researchers with a robust framework for characterization.

The Isomers in Focus: Structural and Electronic Divergence

The arrangement of nitrogen and sulfur atoms within the five-membered ring fundamentally alters the electronic distribution and, consequently, the spectroscopic fingerprint of the molecule.[5] The two isomers under consideration are:

  • 2-Bromo-5-methoxy-1,3,4-thiadiazole: A symmetrical thiadiazole where the bromo and methoxy substituents are located on carbons adjacent to the sulfur atom.

  • 3-Bromo-5-methoxy-1,2,4-thiadiazole: An asymmetrical isomer where the bromo-substituted carbon is positioned between the two nitrogen atoms.

Caption: Molecular structures of the primary 1,3,4-thiadiazole and its 1,2,4-thiadiazole isomer.

Comprehensive Analytical Workflow

A multi-technique approach is essential for the complete and unambiguous characterization of heterocyclic isomers. The following workflow ensures that complementary data is gathered to build a conclusive structural assignment.

workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr NMR Sample Dissolve ~5-10 mg in 0.6 mL deuterated solvent (e.g., DMSO-d6, CDCl3) acq_nmr NMR Spectroscopy ¹H NMR ¹³C NMR 2D experiments (HSQC, HMBC) prep_nmr->acq_nmr prep_ir IR Sample Prepare KBr pellet or cast thin film on NaCl plate acq_ir FT-IR Spectroscopy Acquire spectrum (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms MS Sample Dissolve ~1 mg in 1 mL high-purity solvent (e.g., ACN, MeOH) acq_ms HRMS Analysis Acquire full scan MS (e.g., ESI-TOF) Perform MS/MS for fragmentation prep_ms->acq_ms analysis Structural Elucidation Correlate chemical shifts, vibrational modes, and fragmentation patterns to proposed structures. Compare with literature data. acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Caption: A standardized workflow for the spectroscopic characterization of thiadiazole isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for its broad solvency, while CDCl₃ is a common alternative if the compound is sufficiently soluble.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

  • 2D NMR (Optional but Recommended): For complex structures or definitive assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for correlating proton and carbon signals.[6]

Comparative ¹H NMR Analysis

The proton NMR spectrum provides a simple yet clear point of differentiation.

IsomerProton SignalExpected Chemical Shift (δ, ppm)Rationale
2-Bromo-5-methoxy-1,3,4-thiadiazole -OCH₃ (singlet, 3H)~4.2 - 4.4The methoxy group is attached to a carbon (C5) adjacent to both a sulfur and a nitrogen atom, leading to a specific electronic environment.
3-Bromo-5-methoxy-1,2,4-thiadiazole -OCH₃ (singlet, 3H)~3.8 - 4.0The methoxy group is attached to a carbon (C5) adjacent to a sulfur and a different nitrogen environment compared to the 1,3,4-isomer, typically resulting in a slightly more shielded (upfield) signal.[1]

Note: While ChemicalBook indicates the availability of a ¹H NMR spectrum for 2-bromo-5-methoxy-1,3,4-thiadiazole, specific shift values were not retrieved in the search.[7] The values presented are based on typical shifts for similar substituted heterocycles.[1][3]

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum offers a definitive fingerprint based on the unique chemical shifts of the ring carbons.

IsomerCarbon SignalExpected Chemical Shift (δ, ppm)Rationale
2-Bromo-5-methoxy-1,3,4-thiadiazole C2 (-Br)~140 - 150The carbon atom directly attached to the electronegative bromine atom.
C5 (-OCH₃)~165 - 175The carbon attached to the methoxy group is significantly deshielded due to the influence of adjacent S and N atoms.[1][2]
-OCH₃~55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic system.[2][3]
3-Bromo-5-methoxy-1,2,4-thiadiazole C3 (-Br)~150 - 160This carbon is between two nitrogen atoms, which strongly deshields it, shifting it further downfield compared to the C2-Br in the 1,3,4-isomer.
C5 (-OCH₃)~175 - 185The electronic environment at C5 in the 1,2,4-ring system often results in a more deshielded signal than in the 1,3,4-isomer.[1]
-OCH₃~55 - 60The methoxy carbon itself is less affected by the ring isomerism.[2]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups and probe the vibrational characteristics of the heterocyclic ring.

Experimental Protocol: IR
  • Sample Preparation: For solid samples, thoroughly mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, dissolve the compound in a volatile solvent and cast a thin film onto a salt plate (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Comparative IR Analysis

The key differences will be in the "fingerprint region" (<1500 cm⁻¹), where the collective vibrations of the ring atoms occur.

IsomerKey Vibrational Frequencies (cm⁻¹)Assignment
2-Bromo-5-methoxy-1,3,4-thiadiazole ~1600-1500C=N stretching
~1250-1200Asymmetric C-O-C stretch (methoxy)
~1050-1000Symmetric C-O-C stretch (methoxy)
~900-700Ring vibrations (C-S, C-N)
3-Bromo-5-methoxy-1,2,4-thiadiazole ~1620-1520C=N stretching (often at a slightly different frequency due to asymmetry)
~1250-1200Asymmetric C-O-C stretch (methoxy)
~1050-1000Symmetric C-O-C stretch (methoxy)
~900-700Ring vibrations (distinct pattern from 1,3,4-isomer)

The specific pattern of ring stretching and bending vibrations in the fingerprint region provides a unique signature for each isomeric core.[2][9]

Part 3: Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an HRMS instrument, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap system, for accurate mass measurements.[8]

  • Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. The fragmentation pattern can reveal key structural differences.[9]

Comparative MS Analysis

Both isomers will have the same molecular weight, but their fragmentation pathways may differ.

IsomerMolecular Ion [M+H]⁺ (m/z)Key Fragmentation Pathways
2-Bromo-5-methoxy-1,3,4-thiadiazole 195.9222 (for C₃H₄⁷⁹BrN₂OS⁺)- Loss of CH₃ radical from methoxy group.- Cleavage of the thiadiazole ring, potentially involving loss of N₂ or HCN.
3-Bromo-5-methoxy-1,2,4-thiadiazole 195.9222 (for C₃H₄⁷⁹BrN₂OS⁺)- Loss of CH₃ radical.- The asymmetrical 1,2,4-ring may exhibit a different ring-opening and fragmentation cascade compared to the more stable 1,3,4-isomer.[10]

The presence of bromine provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two molecular ion peaks [M+H]⁺ and [M+2+H]⁺ with nearly equal intensity, which is a powerful confirmation of the presence of a single bromine atom.

Conclusion

The differentiation of 2-Bromo-5-methoxy-1,3,4-thiadiazole from its structural isomers, such as the 1,2,4-thiadiazole variant, is a clear-cut process when a systematic spectroscopic approach is employed. While IR and MS provide confirmatory evidence of functional groups and molecular weight, NMR spectroscopy stands as the definitive tool for unambiguous assignment. The distinct chemical shifts of the ring carbons in the ¹³C NMR spectrum, arising from the different arrangements of the heteroatoms, provide an irrefutable structural fingerprint. By correlating data from these orthogonal techniques, researchers can confidently validate their synthetic outcomes and advance their research with well-characterized molecules.

References

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  • Taylor & Francis. (n.d.). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles.
  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.
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  • AMERICAN ELEMENTS. (n.d.). 2-bromo-5-methoxy-1,3,4-thiadiazole.
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assessing the purity of 2-Bromo-5-methoxy-1,3,4-thiadiazole by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is the bedrock of reliable and reproducible results. In the synthesis and application of novel heterocyclic compounds such as 2-Bromo-5-methoxy-1,3,4-thiadiazole, a molecule of interest in medicinal chemistry and materials science, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity.[1] This guide provides an in-depth comparison of various analytical techniques for determining the purity of 2-Bromo-5-methoxy-1,3,4-thiadiazole, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The Critical Role of Purity in the Application of 2-Bromo-5-methoxy-1,3,4-thiadiazole

2-Bromo-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a bromine atom and a methoxy group.[1] The unique arrangement of these functional groups imparts specific electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules with potential biological activities, including antimicrobial and anticancer properties.[1] The presence of impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the research and development workflow.

A Multi-faceted Approach to Purity Determination

No single analytical technique is universally superior; the choice depends on the nature of the expected impurities, the required level of accuracy, and the intended application of the compound. This guide will explore a suite of orthogonal analytical methods, each providing a unique lens through which to view the purity of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for many heterocyclic compounds.[2] Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities.

Scientific Rationale

HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like 2-Bromo-5-methoxy-1,3,4-thiadiazole, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is driven by the polarity of the analyte and any impurities.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system equipped with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For gradient elution to separate a wider range of impurities, a linear gradient from 30% to 90% acetonitrile in water over 20 minutes can be employed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Aromatic systems like thiadiazoles typically exhibit UV absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

  • Dissolve the sample in 5 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Impact Ionization separate->ionize mass_analyze Mass Analysis ionize->mass_analyze integrate Integrate Peak Areas mass_analyze->integrate identify Identify Impurities (MS Library) mass_analyze->identify calculate Calculate % Purity integrate->calculate identify->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate analyze Analyze for Impurity Peaks / Calculate Purity (qNMR) integrate->analyze EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Processing dry Dry Sample weigh Weigh into Capsule dry->weigh combust Combustion in Oxygen weigh->combust separate Gas Separation combust->separate detect Gas Detection separate->detect calculate Calculate % Composition detect->calculate compare Compare with Theoretical Values calculate->compare Logic_Flow node_result Use NMR start Purity Assessment Needed q1 Need Structural Confirmation? start->q1 q1->node_result Yes q2 Volatile Impurities a Concern? q1->q2 No q3 Need High-Resolution Separation of Non-Volatile Impurities? q2->q3 No node_result2 Use GC-MS q2->node_result2 Yes q4 Need Fundamental Compositional Check? q3->q4 No node_result3 Use HPLC q3->node_result3 Yes node_result4 Use Elemental Analysis q4->node_result4 Yes

Sources

From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Evaluation of 2-Bromo-5-methoxy-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive comparison of in vitro and in vivo studies. Our focus is on the promising class of 1,3,4-thiadiazole derivatives, using 2-Bromo-5-methoxy-1,3,4-thiadiazole as a foundational scaffold. While this specific compound primarily serves as a versatile chemical intermediate[1][2], its core structure is integral to numerous derivatives exhibiting significant biological activity.[3][4][5] This guide will dissect the journey of such derivatives from initial cell-based assays to complex animal models, providing the technical insights and experimental rationale necessary to navigate the translational gap.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that has garnered immense interest in medicinal chemistry.[5] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and a two-electron donor system, make it a valuable pharmacophore.[3] This scaffold is present in several marketed drugs and is known to impart a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5][6][7]

2-Bromo-5-methoxy-1,3,4-thiadiazole represents a key starting point. The bromine atom at the 2-position is an excellent leaving group, facilitating further functionalization through cross-coupling reactions to build more complex and potent molecules.[2] The methoxy group at the 5-position can also be modified, allowing for fine-tuning of the molecule's electronic and steric properties to optimize target engagement and pharmacokinetic profiles.

In Vitro Analysis: The Proving Ground for Cellular Activity

In vitro studies are the cornerstone of early-phase drug discovery, providing a rapid and cost-effective means to assess the biological activity of novel compounds at the cellular and molecular level. These assays are crucial for mechanism of action (MoA) elucidation, target identification, and initial toxicity screening.

Assessing Anticancer Efficacy

A primary application for 1,3,4-thiadiazole derivatives is in oncology.[8][9] In vitro cytotoxicity assays are the first step in evaluating their potential.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.[10][11]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The thiadiazole derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in culture media. The cells are treated with these concentrations for a specified period (typically 24-72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: After 2-4 hours, the MTT solution is removed, and DMSO is added to dissolve the resulting formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Rationale: The MTT assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The choice of cell lines is critical; using a panel of different cancer types (e.g., breast, lung, colon) and even normal cell lines (e.g., HEK-293) helps to establish a preliminary spectrum of activity and selectivity.[12]

Data Presentation: Cytotoxicity of Novel Thiadiazole Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Selectivity Index (Normal vs. Cancer)Reference
Compound 6e MCF-7 (Breast)3.85>10[11]
Compound 32a MCF-7 (Breast)<5.0Not Reported[9]
Compound 8a Various1.62 - 4.61Not Reported[9]
Compound 20b HepG-2 (Liver)4.37Not Reported[13]
Compound 20b A-549 (Lung)8.03Not Reported[13]
Unraveling the Mechanism of Action

Identifying how a compound works is crucial. For thiadiazole derivatives, common mechanisms include inducing apoptosis (programmed cell death) and causing cell cycle arrest.[8][11][14]

Workflow for Mechanistic Investigation

G start Potent Compound Identified (e.g., Compound 6e, IC50 < 5µM) apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle ros ROS Generation Assay (DCFH-DA Staining) start->ros result_apoptosis Increased Apoptosis (25.3% for Cmpd 6e) apoptosis->result_apoptosis Quantify apoptotic vs. necrotic cells via Flow Cytometry result_cell_cycle Cell Cycle Arrest (G0/G1 phase for Cmpd 6e) cell_cycle->result_cell_cycle Quantify cell population in G0/G1, S, G2/M phases result_ros Increased ROS Accumulation ros->result_ros Measure intracellular Reactive Oxygen Species G start Compound with In Vitro Potency pk_study Pharmacokinetic (PK) Study in Healthy Mice/Rats start->pk_study tox_study Acute Toxicity Study start->tox_study pk_params Determine Half-life (t½), Cmax, Tmax, Bioavailability pk_study->pk_params Administer single dose (IV & Oral). Collect blood samples over time. tox_params Determine Maximum Tolerated Dose (MTD). Identify dose-limiting toxicities. tox_study->tox_params Administer escalating doses. Observe for adverse effects.

Caption: A simplified workflow for preclinical in vivo characterization.

Pharmacokinetic studies on 2-amino-1,3,4-thiadiazole, a related compound, revealed a short serum half-life of approximately 2.19 hours in humans, indicating rapid clearance. [15]Such information is vital for designing effective dosing regimens. Toxicity studies are equally important. For instance, some thiadiazole derivatives were found to elevate liver enzymes (GOT, GPT) in mice, signaling potential hepatotoxicity that must be considered. [16]

Bridging the Gap: Integrating In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between in vitro activity and in vivo efficacy. This requires a multi-parametric approach:

  • Potency vs. Exposure: Is the drug concentration achieved at the tumor site (in vivo) above the IC₅₀ value determined in cell culture (in vitro)?

  • Mechanism Confirmation: Do biomarkers of the drug's in vitro MoA (e.g., increased cleaved caspase-3 for apoptosis) also change in the tumor tissue of treated animals?

  • Metabolic Stability: Are the metabolites of the compound still active, or is the parent compound rapidly inactivated? In vitro metabolism assays using liver microsomes can predict this, but in vivo analysis is the definitive test.

Conclusion

The journey from a promising scaffold like 2-Bromo-5-methoxy-1,3,4-thiadiazole to a viable drug candidate is a rigorous process of iterative testing and validation. In vitro studies provide essential initial data on potency and mechanism, allowing for rapid screening and optimization. However, the complex biological environment of a living organism presents hurdles that can only be assessed through carefully designed in vivo studies. By understanding the strengths and limitations of each approach and thoughtfully integrating their findings, researchers can more effectively bridge the translational gap and advance the development of novel 1,3,4-thiadiazole-based therapeutics.

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Bromo-5-methoxy-1,3,4-thiadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities.[1] This five-membered heterocyclic ring is a common feature in a multitude of compounds demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[2][3] However, this pharmacological promiscuity necessitates a thorough investigation of the potential for cross-reactivity and off-target effects, a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the potential cross-reactivity of compounds based on the 2-Bromo-5-methoxy-1,3,4-thiadiazole core, offering insights into their potential off-target interactions and providing robust experimental protocols for their evaluation.

While 2-Bromo-5-methoxy-1,3,4-thiadiazole itself is primarily a synthetic intermediate, the broader class of 1,3,4-thiadiazole derivatives is known to interact with a wide range of biological targets. Understanding this inherent potential for cross-reactivity is paramount for any researcher working with novel compounds built upon this scaffold.

The Promiscuous Nature of the 1,3,4-Thiadiazole Scaffold: A Multi-Target Landscape

The 1,3,4-thiadiazole ring system is a bioisostere of other key heterocycles found in biologically active molecules, contributing to its ability to interact with diverse protein targets.[4] This promiscuity is a double-edged sword; while it offers a broad therapeutic potential, it also increases the likelihood of unintended off-target effects. The primary target families for 1,3,4-thiadiazole-based compounds include protein kinases, carbonic anhydrases, and G-protein coupled receptors (GPCRs).[5]

Protein Kinase Inhibition: A Common but Crowded Arena

A significant number of 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and established targets in oncology.[6] The ATP-binding pocket of kinases is a common target for these inhibitors. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.

dot

Caption: Workflow for kinase inhibitor profiling.

Materials:

  • Test compound (e.g., a derivative of 2-Bromo-5-methoxy-1,3,4-thiadiazole)

  • Commercially available kinase profiling service or in-house kinase panel

  • ATP

  • Substrate (specific for each kinase)

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™, HTRF®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Initial Single-Point Screen:

    • Perform an initial screen of the compound at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >300). [7] * Include appropriate controls (no compound, no enzyme).

    • Measure kinase activity using a suitable detection method.

  • Dose-Response Analysis for "Hits":

    • For any kinase where inhibition is observed above a certain threshold (e.g., >50% inhibition), perform a dose-response analysis.

    • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution).

    • Incubate each concentration with the respective kinase, ATP, and substrate.

    • Measure kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the no-compound control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation. [7] * Calculate a selectivity score (e.g., by dividing the IC50 for off-targets by the IC50 for the primary target).

Protocol 2: Carbonic Anhydrase Inhibition Assay

Rationale: To determine the inhibitory potency of the test compound against various carbonic anhydrase isoforms. This is particularly relevant if the compound contains a potential zinc-binding moiety.

Materials:

  • Human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of each CA isoform in the assay buffer.

    • Prepare a fresh solution of pNPA in a minimal amount of organic solvent (e.g., acetonitrile) and dilute in assay buffer. [8]2. Assay Protocol:

    • To the wells of a 96-well plate, add assay buffer, the test compound at various concentrations (or acetazolamide/DMSO for controls), and the CA enzyme solution. [9] * Incubate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes. [8]3. Data Analysis:

    • Determine the rate of reaction (V) for each concentration by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value as described in the kinase profiling protocol.

Protocol 3: Cellular Cytotoxicity Assay (MTT Assay)

Rationale: To assess the general cytotoxicity of the compound against various cell lines. This provides an indication of the therapeutic window and can reveal off-target effects that impact cell viability.

Materials:

  • Cancer cell lines (e.g., a panel representing different tissue origins)

  • Normal (non-cancerous) cell line (for selectivity assessment)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. [10]2. Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compound at various concentrations.

    • Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 48 or 72 hours). [11]3. MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution. [12] * Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value as described previously.

Conclusion: A Prudent Path Forward

The 1,3,4-thiadiazole scaffold is a rich source of pharmacologically active compounds. However, its inherent ability to interact with multiple biological targets necessitates a cautious and thorough approach to drug development. For researchers working with novel compounds based on the 2-Bromo-5-methoxy-1,3,4-thiadiazole framework, a comprehensive assessment of cross-reactivity is not merely a suggestion but a critical component of preclinical evaluation. By employing the systematic and robust experimental protocols outlined in this guide, scientists can effectively navigate the complex landscape of selectivity, identify potential off-target liabilities early in the discovery process, and ultimately contribute to the development of safer and more effective therapeutics. The journey from a promising scaffold to a successful drug is paved with rigorous scientific validation, and a deep understanding of cross-reactivity is an indispensable map for this journey.

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  • Senthilkumar, N., et al. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Journal of Biomolecular Structure and Dynamics, 1-13. Available from: [Link]

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  • Wang, M., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8754–8765. Available from: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International journal of antimicrobial agents, 52(3), 267–280. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-5-methoxy-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-5-methoxy-1,3,4-thiadiazole, a heterocyclic compound utilized in medicinal chemistry and material science.[1] Adherence to these procedures is paramount to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Hazard Profile and Immediate Safety Considerations

Understanding the inherent risks of a compound is the foundation of its safe management. 2-Bromo-5-methoxy-1,3,4-thiadiazole is classified as a hazardous substance.[1] The primary hazards associated with this compound are summarized below.

Table 1: Hazard Identification for 2-Bromo-5-methoxy-1,3,4-thiadiazole
Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Source: Synthesized from available safety data for 2-Bromo-5-methoxy-1,3,4-thiadiazole and related thiadiazole compounds.[1][2]

The 1,3,4-thiadiazole ring system, while generally stable, can be susceptible to degradation, and its hazardous decomposition products upon combustion may include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[2][3]

Causality Behind Safety Precautions: The specified hazards necessitate stringent personal protective equipment (PPE) protocols. The risk of skin and eye irritation dictates the use of chemical-resistant gloves and safety goggles, while the potential for respiratory irritation requires that all handling of the solid compound or its solutions be performed within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal-related tasks, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety mandated by OSHA guidelines.[5]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[6]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use and dispose of them as contaminated solid waste after handling the chemical.[6]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[4]

  • Respiratory Protection: All handling of 2-Bromo-5-methoxy-1,3,4-thiadiazole, especially in its powdered form, must be conducted in a chemical fume hood to prevent inhalation.[4][7]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-Bromo-5-methoxy-1,3,4-thiadiazole must follow the "cradle-to-grave" principle for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This means waste must be managed safely from its point of generation to its final disposal.[8]

The following diagram outlines the decision-making process for proper waste stream segregation.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Step 1: Characterize & Segregate cluster_containment Step 2: Contain & Label cluster_storage Step 3: Store for Pickup cluster_disposal Step 4: Final Disposal Waste 2-Bromo-5-methoxy- 1,3,4-thiadiazole Waste Solid Solid Waste (e.g., residual powder, contaminated gloves, weigh paper, vials) Waste->Solid Liquid Liquid Waste (e.g., solutions, solvent rinsates) Waste->Liquid Sharps Contaminated Sharps (e.g., needles, broken glass) Waste->Sharps SolidContainer Labeled 'Hazardous Waste - Solid' (Halogenated Organic Solid) Solid->SolidContainer LiquidContainer Labeled 'Hazardous Waste - Liquid' (Halogenated Organic Liquid) Liquid->LiquidContainer SharpsContainer Labeled 'Chemical Contaminated Sharps' (Puncture-proof) Sharps->SharpsContainer SAA Store in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Arrange Pickup by Environmental Health & Safety (EHS) SAA->EHS

Caption: Disposal workflow for 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Protocol 1: Segregation and Collection of Waste

Causality of Segregation: This compound is a brominated heterocyclic organic. It must be segregated from other waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[2][3] Mixing could lead to uncontrolled reactions or the generation of toxic fumes.

  • Solid Waste:

    • Collect all non-sharp, solid materials contaminated with 2-Bromo-5-methoxy-1,3,4-thiadiazole (e.g., excess reagent, contaminated gloves, weigh boats, paper towels) in a designated, leak-proof container clearly labeled "Hazardous Waste - Halogenated Organic Solids."[10]

    • The container must be kept closed except when adding waste.[11]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvent rinses, into a dedicated, sealable, and chemically compatible container (e.g., polyethylene or glass).[12]

    • Label the container "Hazardous Waste - Halogenated Organic Liquids" and list all components, including solvents.[13]

    • Crucially, do not pour any amount of this chemical down the drain. [10][14] Thiadiazole derivatives can be harmful to aquatic life, and this practice is a regulatory violation.

  • Contaminated Sharps:

    • Any sharp items, such as needles, syringes, or broken glassware, contaminated with the compound must be placed in a designated, puncture-proof sharps container.[15]

    • The container must be clearly labeled "Chemical Contaminated Sharps - Do Not Autoclave."[12]

Protocol 2: Managing Empty Containers

Causality of Decontamination: Trace amounts of the chemical can remain in "empty" containers, posing a hazard. Proper rinsing ensures that these residues are captured as hazardous waste and the container can be safely disposed of or recycled.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[10]

  • Collect Rinsate: Every drop of the solvent used for rinsing must be collected and added to the "Hazardous Waste - Halogenated Organic Liquids" container.[10]

  • Deface Label: After triple-rinsing, completely remove or deface the original manufacturer's label to prevent misidentification.

  • Final Disposal: The rinsed and defaced container can now be disposed of as regular laboratory glassware or plastic waste, according to your institution's policies.

Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Secure Storage: Containers must be sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5][11]

  • Secondary Containment: Use secondary containment bins to prevent the spread of material in case of a leak.

  • Timely Disposal: Adhere to your institution's limits on the volume of waste and the time it can be stored in an SAA.

  • Professional Disposal: The final step is to contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9][10] Waste will be transported by certified professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with EPA and Department of Transportation (DOT) regulations.[8][16]

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research remains a positive one.

References

  • BenchChem. (n.d.). Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Safety by Design. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: Benzo[d][5][11][17]thiadiazole. Retrieved from

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
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  • Fisher Scientific. (2009, February 10). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
  • Smolecule. (2024, April 14). 2-Bromo-5-methoxy-1,3,4-thiadiazole.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • BenchChem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-1,3,4-thiadiazole.
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Navigating the Handling of 2-Bromo-5-methoxy-1,3,4-thiadiazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the frontiers of medicinal chemistry and material science, 2-Bromo-5-methoxy-1,3,4-thiadiazole presents a molecule of significant interest, serving as a key building block in the synthesis of novel compounds.[1] However, its utility is matched by the imperative for meticulous and informed handling. As a halogenated heterocyclic compound, its potential hazards necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Before any handling, a thorough risk assessment is paramount. The Globally Harmonized System (GHS) classification for 2-Bromo-5-methoxy-1,3,4-thiadiazole and structurally similar compounds consistently identifies several key hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye damage or irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

The toxicological properties of many research chemicals are not fully investigated, and it is prudent to treat 2-Bromo-5-methoxy-1,3,4-thiadiazole as a substance with unknown long-term toxicity. Therefore, the primary safety principle is the minimization of all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.

The Hierarchy of Controls: Beyond PPE

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or reducing hazards at their source.

  • Elimination/Substitution: Where possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are the most critical physical controls in the lab. All work involving 2-Bromo-5-methoxy-1,3,4-thiadiazole, especially when handling the solid powder, must be conducted in a properly functioning and certified chemical fume hood.[2] This minimizes the inhalation of airborne particles. For weighing, a ventilated balance enclosure is highly recommended to contain fine powders.[1]

  • Administrative Controls: These are work practices that reduce exposure, such as developing detailed Standard Operating Procedures (SOPs), providing thorough training, and restricting access to areas where the chemical is handled.

  • Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides the final barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed. Below is a detailed breakdown of the required equipment.

Eye and Face Protection: An Impenetrable Shield

Given the classification of "Causes serious eye irritation," robust eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection from splashes, dust, or vapors seeping around the edges. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.

  • Face Shield: When handling larger quantities (typically >50g) or performing operations with a significant risk of splashing (e.g., quenching a reaction, large-scale liquid transfers), a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Chemical-Resistant Barrier

Direct contact with 2-Bromo-5-methoxy-1,3,4-thiadiazole can cause skin irritation.[3][4] Furthermore, skin absorption is a potential route for systemic exposure.

  • Gloves: No single glove material is impervious to all chemicals. For 2-Bromo-5-methoxy-1,3,4-thiadiazole, selection should be based on protection against halogenated organic compounds.

    • For Incidental Contact (Splashes): Disposable nitrile gloves are a suitable choice. They offer good dexterity and protection against minor splashes. A minimum thickness of 4-5 mil is recommended.

    • For Extended Contact or Immersion: For tasks like cleaning glassware or handling larger volumes, more robust protection is required. Heavy-duty neoprene or butyl rubber gloves are recommended. Alternatively, double-gloving, with a disposable nitrile glove underneath a heavier glove, provides an additional layer of safety.

    • Glove Integrity: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they are contaminated. Use proper glove removal techniques to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.

  • Laboratory Coat: A standard, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement to protect skin and clothing from minor spills and contamination.

  • Chemical-Resistant Apron: When handling larger quantities or facing a significant splash hazard, a chemically resistant apron worn over the lab coat is advised.

Respiratory Protection: Safeguarding Against Inhalation

The primary defense against respiratory exposure is the use of a chemical fume hood. However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection is essential.

  • Air-Purifying Respirators (APRs): If a risk assessment determines that respiratory protection is necessary, a NIOSH-approved half-mask or full-facepiece APR should be used.

    • Cartridge Selection: A combination cartridge is required. Use an Organic Vapor (OV) cartridge combined with a P100 particulate filter . The OV component will adsorb organic vapors, while the P100 filter will capture fine powder particulates with 99.97% efficiency. An N95 filter may be sufficient if no oil-based aerosols are present, but a P100 offers the highest level of particulate protection.[5][6]

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. All personnel required to wear respirators must be properly fit-tested and trained in their use, inspection, and maintenance, in accordance with OSHA regulations (29 CFR 1910.134).

Task-Specific PPE Summary

The level of PPE required can be tiered based on the specific task and the quantities of material being handled.

Laboratory TaskMinimum Required PPERecommended Additional PPE
Receiving & Storage Lab Coat, Safety Glasses, Nitrile Gloves
Weighing Solid Lab Coat, Chemical Splash Goggles, Nitrile Gloves (within a ventilated enclosure or fume hood)Double Gloves, Face Shield (for larger quantities)
Preparing Solutions Lab Coat, Chemical Splash Goggles, Nitrile Gloves (within a fume hood)Face Shield, Chemical-Resistant Apron
Running Reaction Lab Coat, Chemical Splash Goggles, Nitrile Gloves (within a fume hood)Face Shield, Chemical-Resistant Apron
Spill Cleanup Lab Coat, Chemical Splash Goggles, Neoprene/Butyl Gloves, Respirator (APR with OV/P100 cartridge)Chemical-Resistant Suit/Gown, Boot Covers
Waste Disposal Lab Coat, Chemical Splash Goggles, Nitrile or Neoprene GlovesFace Shield

Experimental Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step guide for safely handling the compound, integrating the necessary PPE and engineering controls.

Objective: To accurately weigh 1.0 g of 2-Bromo-5-methoxy-1,3,4-thiadiazole and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).

1. Preparation and Pre-Work Checklist:

  • Confirm the chemical fume hood has a valid certification.
  • Don all required PPE: fully-buttoned lab coat, chemical splash goggles, and nitrile gloves.
  • Prepare the work area inside the fume hood by laying down absorbent, disposable bench paper.
  • Assemble all necessary equipment: analytical balance (preferably in a ventilated enclosure inside the hood), spatula, weigh paper, volumetric flask with stopper, and a labeled beaker for the final solution.
  • Ensure a properly labeled hazardous waste container is accessible for solid and liquid waste.

2. Weighing Procedure (inside fume hood/ventilated enclosure):

  • Place a piece of weigh paper on the balance and tare.
  • Carefully open the container of 2-Bromo-5-methoxy-1,3,4-thiadiazole, pointing the opening away from your breathing zone.
  • Using a clean spatula, slowly transfer approximately 1.0 g of the solid onto the weigh paper. Avoid any sudden movements that could create airborne dust.
  • Securely close the primary container.
  • Record the exact weight.

3. Solution Preparation (inside fume hood):

  • Carefully fold the weigh paper and transfer the solid into the volumetric flask.
  • Using a small amount of DMSO, rinse the weigh paper and spatula into the flask to ensure a complete quantitative transfer.
  • Add DMSO to the flask until it is approximately half-full.
  • Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary.
  • Once dissolved, carefully add DMSO to the calibration mark.
  • Stopper and invert the flask several times to ensure the solution is homogeneous.
  • Transfer the final solution to a clearly labeled secondary container (e.g., a glass bottle with a screw cap).

4. Decontamination and Disposal:

  • Dispose of the used weigh paper, contaminated bench paper, and gloves into the designated solid hazardous waste container.
  • Thoroughly clean the spatula and any non-disposable equipment with an appropriate solvent. Collect the rinsate as liquid hazardous waste.
  • Wipe down the work surface inside the fume hood.
  • Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Safe Handling and Disposal Workflow

The following diagram illustrates the lifecycle of handling 2-Bromo-5-methoxy-1,3,4-thiadiazole in the laboratory, emphasizing the critical safety and PPE checkpoints.

Safe_Handling_Workflow Safe Handling Workflow for 2-Bromo-5-methoxy-1,3,4-thiadiazole cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Cleanup & Disposal cluster_key PPE Key Risk_Assessment 1. Risk Assessment (Review SDS) Gather_PPE 2. Gather PPE (Goggles, Gloves, Coat) Risk_Assessment->Gather_PPE Prep_Work_Area 3. Prepare Fume Hood Gather_PPE->Prep_Work_Area Weighing 4. Weighing (Ventilated Enclosure) Prep_Work_Area->Weighing Begin Work Solubilization 5. Solubilization (Fume Hood) Weighing->Solubilization Reaction 6. Reaction / Use (Fume Hood) Solubilization->Reaction Decontaminate 7. Decontaminate (Glassware & Surfaces) Reaction->Decontaminate End Experiment Segregate_Waste 8. Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Dispose 9. EHS Disposal (Labeled, Sealed Containers) Segregate_Waste->Dispose Remove_PPE 10. Remove PPE & Wash Hands Dispose->Remove_PPE key_goggles Goggles/Face Shield key_gloves Nitrile/Neoprene Gloves key_coat Lab Coat/Apron key_resp Respirator (if needed)

Caption: Workflow for the safe handling of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

Operational and Disposal Plans

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Characterization: All materials contaminated with 2-Bromo-5-methoxy-1,3,4-thiadiazole must be treated as hazardous waste. This includes residual solid, solutions, rinsates, contaminated PPE, and disposable labware (e.g., weigh paper, pipette tips).

  • Waste Segregation & Collection:

    • Solid Waste: Collect in a clearly labeled, durable, sealed container. This includes contaminated gloves, bench paper, and residual powder.

    • Liquid Waste: Collect all solutions and solvent rinses in a labeled, sealed, and chemically compatible container (e.g., a glass bottle). Do not mix with incompatible waste streams.

    • Empty Containers: The original chemical container must also be disposed of as hazardous waste. Triple-rinse the container with a suitable solvent, collecting all rinsate as hazardous liquid waste. Deface the original label and manage the container as solid hazardous waste.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Ensure containers are kept closed except when adding waste. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal according to local and national regulations. Never dispose of this chemical down the drain or in regular trash.[7]

By adhering to these rigorous safety protocols—grounded in the principles of hazard control, informed PPE selection, and responsible waste management—researchers can confidently and safely unlock the scientific potential of 2-Bromo-5-methoxy-1,3,4-thiadiazole.

References

  • Enamine. (n.d.). Safety Data Sheet: 2-Bromo-5-methoxy-1,3,4-thiadiazole.
  • OSHA. (n.d.). Glove Selection Chart. U.S.
  • NIOSH. (2025). Respirator Selection Guide for the Healthcare Industry. DHHS (NIOSH) Publication No. 2025-102. Centers for Disease Control and Prevention.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • 3M. (n.d.).
  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. WHO.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Providence College. (n.d.).
  • Fisher Scientific. (n.d.). Nitrile Gloves Chemical Resistance Chart.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole.
  • Smolecule. (2024, April 14). 2-Bromo-5-methoxy-1,3,4-thiadiazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.